Product packaging for disialyllacto-N-tetraose(Cat. No.:CAS No. 61278-38-4)

disialyllacto-N-tetraose

Cat. No.: B1598031
CAS No.: 61278-38-4
M. Wt: 1290.1 g/mol
InChI Key: BTDPEAPRLHRFIA-VYZFFVDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

prevents necrotising enterocolitis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H79N3O37 B1598031 disialyllacto-N-tetraose CAS No. 61278-38-4

Properties

CAS No.

61278-38-4

Molecular Formula

C48H79N3O37

Molecular Weight

1290.1 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C48H79N3O37/c1-13(58)49-25-16(61)4-47(45(75)76,86-38(25)29(68)19(64)7-53)79-12-24-33(72)37(27(51-15(3)60)42(82-24)85-40-31(70)22(10-56)80-43(34(40)73)83-36(21(66)9-55)28(67)18(63)6-52)84-44-35(74)41(32(71)23(11-57)81-44)88-48(46(77)78)5-17(62)26(50-14(2)59)39(87-48)30(69)20(65)8-54/h6,16-44,53-57,61-74H,4-5,7-12H2,1-3H3,(H,49,58)(H,50,59)(H,51,60)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,47+,48-/m0/s1

InChI Key

BTDPEAPRLHRFIA-VYZFFVDYSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Synonyms

disialyl-N-tetraose

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Disialyllacto-N-tetraose (DSLNT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in human milk. It belongs to the diverse family of human milk oligosaccharides (HMOs), which are known to play crucial roles in infant health, including the development of the gut microbiome and the immune system. Structurally, DSLNT is a branched hexasaccharide, meaning it is composed of six sugar units. Its significance is underscored by research indicating its potential therapeutic applications, notably in the prevention of necrotizing enterocolitis (NEC), a serious inflammatory intestinal disease affecting premature infants.[1][2][3][4] This guide provides a detailed examination of the molecular architecture of DSLNT, the experimental methods used for its structural elucidation, and its known biological signaling pathways.

Molecular Structure of this compound

The fundamental framework of DSLNT is built upon a lacto-N-tetraose (LNT) core. This core is a tetrasaccharide composed of four monosaccharide units: D-glucose (Glc), D-galactose (Gal), and N-acetylglucosamine (GlcNAc). The defining feature of DSLNT is the attachment of two N-acetylneuraminic acid (Neu5Ac) residues, a type of sialic acid, to this LNT backbone.

The precise arrangement and linkages of these monosaccharides are critical to the biological function of DSLNT. The structure is as follows:

  • Backbone: The LNT core consists of the sequence Gal-β(1→3)-GlcNAc-β(1→3)-Gal-β(1→4)-Glc.

  • Sialic Acid Linkages:

    • One Neu5Ac residue is attached to the terminal galactose (Gal) residue via an α(2→3) glycosidic bond.

    • The second Neu5Ac residue is linked to the sub-terminal N-acetylglucosamine (GlcNAc) residue through an α(2→6) glycosidic bond.

This specific arrangement of glycosidic bonds results in a branched structure. The presence of the two sialic acid residues imparts a negative charge to the molecule at physiological pH.

IUPAC Name: Neu5Ac(α2-3)Gal(β1-3)[Neu5Ac(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc

Structural Diagram of this compound

DSLNT_Structure cluster_LNT_core Lacto-N-tetraose (LNT) Core cluster_Sialic_Acids Sialic Acid Residues Glc Glc Gal1 Gal Gal1:f0->Glc:f0 β(1→4) GlcNAc GlcNAc GlcNAc:f0->Gal1:f0 β(1→3) Gal2 Gal Gal2:f0->GlcNAc:f0 β(1→3) NeuAc1 Neu5Ac NeuAc1:f0->Gal2:f0 α(2→3) NeuAc2 Neu5Ac NeuAc2:f0->GlcNAc:f0 α(2→6)

Caption: Molecular structure of this compound (DSLNT).

Quantitative Structural Data

PropertyValueReference(s)
Molecular Formula C48H79N3O37
Average Molecular Mass 1290.14 Da
Monosaccharide Units 2 x Neu5Ac, 2 x Gal, 1 x GlcNAc, 1 x Glc
Core Structure Lacto-N-tetraose (LNT)
Glycosidic Linkages Neu5Ac-α(2→3)-Gal
Neu5Ac-α(2→6)-GlcNAc
Gal-β(1→3)-GlcNAc
GlcNAc-β(1→3)-Gal
Gal-β(1→4)-Glc

Note: Specific NMR chemical shift assignments for each proton and carbon atom in DSLNT are determined experimentally and can vary slightly based on solvent and temperature conditions. A comprehensive, publicly available table of these shifts for the complete DSLNT molecule is not currently available.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of DSLNT requires a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity of atoms and the 3D structure of molecules in solution.

Objective: To determine the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the overall sequence of the oligosaccharide.

Methodology:

  • Sample Preparation:

    • Dissolve a purified sample of DSLNT (typically 1-5 mg) in deuterium oxide (D₂O).

    • Lyophilize the sample multiple times with D₂O to exchange all labile protons (e.g., from hydroxyl groups) with deuterium, simplifying the proton spectrum.

    • Re-dissolve the final sample in high-purity D₂O for analysis.

  • NMR Experiments:

    • 1D ¹H NMR: Provides initial information on the number and type of monosaccharide residues. The anomeric proton region (δ 4.4-5.5 ppm) is particularly informative, with the coupling constants (³JH1,H2) indicating the anomeric configuration (typically ~8 Hz for β and ~3 Hz for α).

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each monosaccharide ring system, allowing for the assignment of all ring protons starting from the anomeric proton.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single monosaccharide residue), which is useful for assigning overlapping signals.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the 3D conformation of the molecule and to confirm linkage positions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight of DSLNT and to obtain information about its sequence and branching pattern through fragmentation analysis.

Objective: To confirm the molecular mass, monosaccharide composition, and sequence of DSLNT.

Methodology:

  • Sample Preparation:

    • Human milk samples are typically processed to remove proteins and lipids.

    • The oligosaccharide fraction is then enriched. For quantitative analysis, samples may be derivatized (e.g., permethylation or reductive amination) to improve ionization efficiency and chromatographic separation.

  • Liquid Chromatography (LC):

    • The complex mixture of HMOs is separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for oligosaccharide separation.

    • A gradient elution with solvents such as acetonitrile and water with modifiers like formic acid or ammonium formate is employed.

  • Mass Spectrometry (MS):

    • The separated oligosaccharides from the LC are introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • Full Scan MS: Determines the mass-to-charge ratio (m/z) of the intact DSLNT molecule, confirming its molecular weight.

    • Tandem MS (MS/MS or MSⁿ): The ion corresponding to DSLNT is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions correspond to the loss of individual or multiple monosaccharide units. Analysis of the masses of these fragments allows for the determination of the monosaccharide sequence and branching pattern. For sialylated oligosaccharides, characteristic cross-ring cleavages can provide information about the linkage positions of the sialic acid residues.[5]

Biological Signaling Pathways

DSLNT has been shown to play a significant role in protecting against necrotizing enterocolitis (NEC).[1][2][3][4] Its mechanism of action involves the modulation of the immune response and the maintenance of intestinal barrier integrity.

Modulation of Mast Cell Activity

In the context of NEC, intestinal mast cells can become activated, leading to the release of inflammatory mediators such as histamine, chymase, and tryptase. These mediators contribute to tissue damage and increased intestinal permeability. DSLNT has been shown to suppress the degranulation of mast cells, thereby reducing the release of these inflammatory molecules and mitigating the inflammatory cascade associated with NEC.[1]

Protection of Intestinal Epithelial Barrier Integrity

The intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between epithelial cells, which are regulated by a complex of proteins, including Zonula Occludens-1 (ZO-1).

In inflammatory conditions like NEC, mast cell-derived chymase can disrupt the intestinal barrier by downregulating the expression of ZO-1. This occurs through the disruption of the ZO-1/Focal Adhesion Kinase (FAK)/p38 signaling pathway.[6][7] DSLNT has been demonstrated to protect against this chymase-induced damage by stabilizing the expression of ZO-1, FAK, and p38, thereby preserving the integrity of the tight junctions and maintaining the barrier function of the intestinal epithelium.[6][7]

DSLNT_Signaling_Pathway cluster_inflammation Inflammatory Condition (e.g., NEC) cluster_epithelium Intestinal Epithelial Cell MastCell Mast Cell Chymase Chymase (and other inflammatory mediators) MastCell->Chymase releases ZO1_FAK_p38 ZO-1 / FAK / p38 Signaling Pathway Chymase->ZO1_FAK_p38 disrupts TightJunctions Tight Junction Integrity ZO1_FAK_p38->TightJunctions maintains Barrier Intestinal Barrier Function TightJunctions->Barrier ensures DSLNT This compound (DSLNT) DSLNT->MastCell inhibits degranulation DSLNT->ZO1_FAK_p38 stabilizes

Caption: DSLNT's protective mechanism in necrotizing enterocolitis.

Conclusion

This compound is a structurally complex and biologically significant human milk oligosaccharide. Its unique branched structure, with specific α(2→3) and α(2→6) sialic acid linkages to a lacto-N-tetraose core, is fundamental to its function. The elucidation of this intricate architecture has been made possible through the application of advanced analytical techniques such as NMR spectroscopy and mass spectrometry. The understanding of its role in modulating mast cell activity and preserving intestinal barrier integrity highlights its potential as a therapeutic agent for conditions like necrotizing enterocolitis. Further research into the structure-function relationships of DSLNT and other HMOs will continue to provide valuable insights for the development of novel nutritional and therapeutic strategies.

References

The Biological Functions of Disialyllacto-N-tetraose (DSLNT) in Infants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a prominent sialylated human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential bioactive roles in infant health. As a complex glycan abundant in human milk but absent in most infant formulas, DSLNT is emerging as a key contributor to the protective and developmental benefits associated with breastfeeding. This technical guide provides an in-depth overview of the current understanding of DSLNT's biological functions in infants, with a focus on its role in the prevention of necrotizing enterocolitis (NEC), modulation of the gut microbiome, and its potential impact on neurodevelopment. This document is intended to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and illustrating key molecular pathways to support further research and development in the fields of infant nutrition and therapeutics.

Prevention of Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis is a devastating inflammatory bowel disease and a leading cause of mortality and morbidity in premature infants. A substantial body of evidence from preclinical and clinical studies points to a significant protective role for DSLNT against NEC.

Preclinical Evidence in Animal Models

The neonatal rat model is a cornerstone for studying NEC pathogenesis and prevention. In this model, formula-fed pups exposed to hypoxia exhibit intestinal injury that mimics human NEC. Studies have consistently demonstrated that supplementation of infant formula with DSLNT significantly reduces the incidence and severity of NEC.[1][2] The protective effect is highly specific to the structure of DSLNT, as removal of its sialic acid residues abolishes its beneficial effects.[3]

Clinical Association in Preterm Infants

Observational studies in preterm infant cohorts have corroborated the findings from animal models. The concentration of DSLNT in maternal milk has been identified as a significant predictor of NEC risk. Infants who develop NEC have been found to have significantly lower concentrations of DSLNT in their mothers' milk compared to healthy, matched controls.[1][4] A proposed threshold of 241 nmol/mL of DSLNT in maternal milk has been suggested to be protective against NEC.[1]

Data Presentation: DSLNT in NEC
ParameterNEC GroupControl Groupp-valueReference
Neonatal Rat Model
NEC Pathology Score (Formula)1.98 ± 1.11-<0.001[2]
NEC Pathology Score (Formula + Pooled HMO)0.44 ± 0.30-<0.001[2]
NEC Pathology Score (Formula + DSLNT 300 µM)0.60 ± 0.52-<0.001[3]
Preterm Infants
DSLNT Concentration in Mother's Milk (nmol/mL)LowerHigher<0.001[1]
DSLNT Threshold for NEC Protection (nmol/mL)< 241> 241-[1]

Modulation of the Infant Gut Microbiome

The establishment of a healthy gut microbiome in early life is crucial for immune development and overall health. DSLNT plays a significant role in shaping the infant gut microbiota, primarily by promoting the growth of beneficial bacteria.

Prebiotic Effect on Bifidobacterium

DSLNT acts as a prebiotic, selectively utilized by specific gut bacteria. Lower concentrations of DSLNT in maternal milk are associated with altered gut microbiome development in preterm infants, characterized by a reduced abundance of Bifidobacterium species.[1][4] Metagenomic sequencing has revealed that infants who develop NEC have a significantly lower relative abundance of Bifidobacterium longum and a higher abundance of Enterobacter cloacae before the onset of the disease.[1] This suggests that DSLNT's protective effect against NEC may be mediated, at least in part, through its influence on the gut microbial composition.

Data Presentation: DSLNT and Gut Microbiome
Microbial SpeciesLow DSLNT GroupHigh DSLNT GroupAssociation with NECReference
Bifidobacterium longum Lower abundanceHigher abundanceLower abundance in NEC[1]
Enterobacter cloacae Higher abundanceLower abundanceHigher abundance in NEC[1]

Role in Neurodevelopment

The impact of DSLNT on infant neurodevelopment is an area of active investigation, with current findings presenting a complex picture. Sialic acid, a key component of DSLNT, is an essential nutrient for brain development and is incorporated into gangliosides and polysialic acid on neural cell adhesion molecules.

Observational Studies

Some observational studies have reported a negative correlation between the concentration of DSLNT in breast milk and motor development scores in infants.[5][6] However, a recent study has suggested a positive association between DSLNT levels and neurodevelopmental scores in a cohort of Japanese infants, particularly in secretor mothers.[7][8] These conflicting findings highlight the need for further research to elucidate the precise role of DSLNT in cognitive and motor development, potentially considering factors such as maternal secretor status and genetic background.

Data Presentation: DSLNT and Neurodevelopment
Study PopulationOutcomeAssociation with DSLNTReference
General Infant CohortMotor ScoresNegative Correlation (β = -3.91)[5][6]
Japanese Infant Cohort (Secretor Mothers)Neurodevelopmental ScoresPositive Association[7][8]

Signaling Pathways and Mechanisms of Action

The biological effects of DSLNT are mediated through its interaction with intestinal epithelial cells and the modulation of specific signaling pathways.

Intestinal Epithelial Cell Integrity

In vitro studies using the Caco-2 human intestinal epithelial cell line have shown that DSLNT can protect the integrity of the intestinal barrier. One proposed mechanism involves the stabilization of the tight junction protein Zonula occludens-1 (ZO-1) through the Focal Adhesion Kinase (FAK) and p38 signaling pathway. By maintaining the integrity of the intestinal barrier, DSLNT may prevent the translocation of harmful substances and pathogens, thereby reducing inflammation.

ZO1_FAK_p38_Pathway DSLNT DSLNT FAK FAK DSLNT->FAK p38 p38 FAK->p38 ZO1 ZO-1 p38->ZO1 Barrier Intestinal Barrier Integrity ZO1->Barrier Stabilizes

DSLNT's role in stabilizing the intestinal barrier via the FAK/p38/ZO-1 pathway.
Potential Interaction with Toll-Like Receptor 4 (TLR4)

While direct evidence for DSLNT's interaction with Toll-Like Receptor 4 (TLR4) is still emerging, the role of other HMOs in modulating TLR4 signaling in the context of NEC is well-documented. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers an inflammatory cascade. It is hypothesized that DSLNT, similar to other sialylated HMOs, may competitively inhibit LPS binding to TLR4, thereby dampening the inflammatory response in the immature infant gut. Further research is required to confirm this direct interaction and elucidate the downstream signaling events.

TLR4_Signaling_Hypothesis cluster_inhibition Hypothesized Inhibition cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds & Activates DSLNT DSLNT DSLNT->TLR4 Competitively Inhibits? NFkB NF-κB TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces

Hypothesized mechanism of DSLNT in modulating TLR4 signaling.

Experimental Protocols

Neonatal Rat Model of Necrotizing Enterocolitis

This protocol is adapted from established models used to study NEC.

  • Animal Model: Timed-pregnant Sprague-Dawley rats are used. Pups are delivered by cesarean section.

  • Grouping: Pups are randomly assigned to different feeding groups: (a) Dam-fed (control), (b) Formula-fed (NEC model), (c) Formula-fed supplemented with DSLNT.

  • Feeding: Formula-fed pups are hand-fed with a specialized rodent infant formula via an intra-gastric catheter every 4 hours. The DSLNT group receives formula containing a specific concentration of DSLNT (e.g., 300 µM).

  • Induction of NEC: Formula-fed groups are subjected to episodes of hypoxia (e.g., 5% O2 for 10 minutes) twice daily.

  • Endpoint: After a set period (e.g., 96 hours), pups are euthanized, and the intestines are harvested for macroscopic and histological evaluation of NEC severity.

NEC_Model_Workflow Start Timed-Pregnant Sprague-Dawley Rats C_Section Cesarean Section Start->C_Section Pups Neonatal Pups C_Section->Pups Randomization Randomization Pups->Randomization Dam_Fed Dam-Fed (Control) Randomization->Dam_Fed Formula_Fed Formula-Fed (NEC) Randomization->Formula_Fed DSLNT_Fed Formula + DSLNT Randomization->DSLNT_Fed Endpoint Euthanasia & Intestinal Harvest (96h) Dam_Fed->Endpoint Hypoxia Hypoxia Stress Formula_Fed->Hypoxia DSLNT_Fed->Hypoxia Hypoxia->Endpoint Analysis Macroscopic & Histological Analysis Endpoint->Analysis

Workflow for the neonatal rat model of NEC.
In Vitro Caco-2 Cell Culture Model

This protocol outlines the use of the Caco-2 cell line to study the effects of DSLNT on intestinal epithelial barrier function.

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Seeding: Cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for 21 days to form a polarized monolayer with tight junctions.

  • Treatment: Differentiated Caco-2 monolayers are treated with DSLNT at various concentrations in the apical chamber.

  • Barrier Function Assessment: Transepithelial electrical resistance (TEER) is measured at different time points to assess the integrity of the tight junctions. Permeability is assessed by measuring the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber.

  • Molecular Analysis: Cells can be lysed for protein and RNA extraction to analyze the expression of tight junction proteins (e.g., ZO-1, occludin) and signaling molecules by Western blotting and RT-qPCR, respectively.

Quantification of DSLNT in Human Milk

Accurate quantification of DSLNT in human milk is essential for clinical studies. High-performance liquid chromatography with mass spectrometry (HPLC-MS) is a commonly used method.

  • Sample Preparation: Human milk samples are centrifuged to remove fat. Proteins are precipitated using ethanol or acetonitrile, followed by centrifugation. The supernatant containing HMOs is collected.

  • Derivatization (Optional but common for fluorescence detection): The reducing end of the oligosaccharides can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection sensitivity.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a porous graphitic carbon column, which is effective for separating complex carbohydrate isomers. A gradient elution with water and acetonitrile is typically used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of DSLNT based on its specific mass-to-charge ratio.

Future Directions and Conclusion

This compound is a promising bioactive component of human milk with significant potential for improving infant health, particularly in the vulnerable preterm population. The strong evidence supporting its role in preventing NEC has paved the way for considering DSLNT as a key additive to infant formulas and as a potential therapeutic agent.

Future research should focus on:

  • Clinical Trials: Well-designed, randomized controlled trials are needed to definitively establish the efficacy and safety of DSLNT supplementation in preventing NEC in preterm infants.

  • Mechanism of Action: Further investigation into the direct interaction of DSLNT with TLR4 and other pattern recognition receptors will provide a more complete understanding of its immunomodulatory effects.

  • Neurodevelopment: Longitudinal studies with larger and more diverse cohorts are required to clarify the role of DSLNT in infant neurodevelopment and to reconcile the currently conflicting findings.

  • Synergistic Effects: Research into the potential synergistic effects of DSLNT with other HMOs and bioactive components of human milk will be crucial for developing next-generation infant nutrition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Disialyllacto-N-tetraose (DSLNT), a Key Human Milk Oligosaccharide

This technical guide provides a comprehensive overview of this compound (DSLNT), a significant human milk oligosaccharide (HMO). We will delve into its structure, biosynthesis, prevalence in human milk, and its multifaceted physiological roles, with a particular focus on its impact on gut health, the immune system, and neurodevelopment. This guide also includes detailed experimental methodologies and visual representations of key biological pathways to support further research and development.

Core Concepts: Structure and Biosynthesis of DSLNT

This compound is an acidic oligosaccharide that is notable for its complex structure, which is fundamental to its biological activity.

Molecular Structure

DSLNT is a branched hexasaccharide. Its core is the lacto-N-tetraose (LNT) backbone, which is a type I chain oligosaccharide containing the disaccharide unit Galβ1-3GlcNAc.[1] The complete structure consists of a glucose residue at the reducing end, followed by a galactose, an N-acetylglucosamine (GlcNAc), and another galactose. What distinguishes DSLNT are the two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues attached at specific positions: one is linked α2-3 to the terminal galactose, and the other is linked α2-6 to the subterminal N-acetylglucosamine.[1] This dual sialylation gives the molecule a negative charge at physiological pH.[1]

Biosynthesis

The biosynthesis of DSLNT is a multi-step enzymatic process that occurs in the mammary gland.[1] It begins with a lactose (Galβ1-4Glc) core, which is elongated by the sequential addition of monosaccharides by specific glycosyltransferases.[1] The key enzyme in the final step of DSLNT synthesis is a sialyltransferase, with studies pointing to ST6GalNAc6 as a crucial player in creating the atypical Neu5Acα2–6GlcNAc linkage.[2][3]

G cluster_0 Biosynthesis of DSLNT Lactose Lactose (Galβ1-4Glc) LNT Lacto-N-tetraose (LNT) (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) Lactose->LNT Glycosyltransferases SLNT Sialyl-Lacto-N-tetraose (SLNT) LNT->SLNT α2-3 Sialyltransferase DSLNT This compound (DSLNT) SLNT->DSLNT ST6GalNAc6

Biosynthesis pathway of DSLNT.

Quantitative Analysis of DSLNT in Human Milk

The concentration of DSLNT in human milk is highly variable and is influenced by several factors including the lactation stage, and the mother's genetics and geographical location.

Concentration of DSLNT in Human Milk

The tables below summarize the quantitative data on DSLNT concentrations from various studies.

Lactation Stage Mean DSLNT Concentration (g/L) Reference
Colostrum (0-5 days)0.37 ± 0.1[4]
Transitional Milk (6-14 days)Not Reported
Mature Milk (15-90 days)0.113[4]
Late Milk (>90 days)0.92 ± 0.5[4]
Maternal Status DSLNT Concentration Key Findings Reference
Preterm vs. TermHigher in preterm milk at weeks 5 and 8Concentrations of sialylated HMOs like DSLNT can differ between mothers of preterm and term infants.[3]
Mothers of infants with NEC vs. Healthy controlsSignificantly lower in mothers of infants who developed NECA threshold of 241 nmol/mL had a high sensitivity and specificity for NEC.[5][6]
Geographical Location DSLNT Concentration Range (nmol/mL) Key Findings Reference
Sweden216 ± 14Demonstrates significant geographical variation in DSLNT concentrations.[7]
Rural Gambia870 ± 68Environmental and genetic factors likely play a role in these differences.[7]

Physiological Functions and Mechanisms of Action

DSLNT plays a crucial role in infant health, particularly in the prevention of necrotizing enterocolitis, modulation of the immune system, and potentially in brain development.

Prevention of Necrotizing Enterocolitis (NEC)

One of the most significant functions of DSLNT is its protective effect against necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease primarily affecting preterm infants.[8][9] Studies have consistently shown that lower concentrations of DSLNT in mother's milk are associated with a higher risk of NEC in preterm infants.[5][6]

The primary mechanism for this protective effect is believed to be the modulation of the infant's gut microbiome.[5][6] DSLNT acts as a prebiotic, selectively promoting the growth of beneficial bacteria, such as Bifidobacterium longum, while inhibiting the proliferation of potentially pathogenic bacteria like Enterobacter cloacae.[10] This shift in the gut microbiota composition is thought to contribute to a healthier gut environment and a reduced inflammatory response.[10]

G cluster_0 DSLNT's Role in NEC Prevention DSLNT This compound (DSLNT) Bifidobacterium Increased Bifidobacterium longum DSLNT->Bifidobacterium Enterobacter Decreased Enterobacter cloacae DSLNT->Enterobacter Gut_Health Improved Gut Microbiome and Reduced Inflammation Bifidobacterium->Gut_Health Enterobacter->Gut_Health NEC_Risk Reduced Risk of Necrotizing Enterocolitis (NEC) Gut_Health->NEC_Risk

Logical workflow of DSLNT in NEC prevention.
Immune System Modulation

DSLNT also directly interacts with the infant's immune system through sialic acid-binding immunoglobulin-type lectins (Siglecs), which are a family of receptors expressed on immune cells.[11] DSLNT has been shown to bind to several Siglecs, including Siglec-5 and Siglec-7.[11]

The binding of DSLNT to inhibitory Siglecs, such as Siglec-5 and Siglec-7, can trigger a signaling cascade that dampens the immune response.[12] These Siglecs contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[12] Upon ligand binding, these ITIMs become phosphorylated and recruit phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules, leading to a reduction in immune cell activation.[12] This mechanism may help to prevent excessive inflammation in the infant's gut.

G cluster_0 DSLNT-Siglec Signaling Pathway DSLNT DSLNT Siglec Siglec-5 / Siglec-7 (on immune cell) DSLNT->Siglec Binds to ITIM ITIM Phosphorylation Siglec->ITIM SHP Recruitment of SHP-1 / SHP-2 ITIM->SHP Dephosphorylation Dephosphorylation of Downstream Targets SHP->Dephosphorylation Immune_Response Inhibition of Immune Cell Activation Dephosphorylation->Immune_Response

DSLNT-mediated immune modulation via Siglecs.
Brain and Neurocognitive Development

The role of sialylated HMOs, including DSLNT, in brain development is an area of active research. Sialic acid is an essential nutrient for brain development and is a key component of gangliosides and glycoproteins in neural tissues.[13] However, the direct impact of DSLNT on neurodevelopment is not yet clear, with some studies suggesting a negative correlation between higher DSLNT concentrations and motor skill development scores.[14] More research is needed to fully understand the complex relationship between specific HMOs and cognitive outcomes.

Key Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating DSLNT.

Quantification of DSLNT in Human Milk using HPLC-FL

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) is a common method for quantifying HMOs.

  • Sample Preparation:

    • Human milk samples are spiked with an internal standard (e.g., raffinose) for absolute quantification.[11]

    • Oligosaccharides are extracted using high-throughput solid-phase extraction with C18 and Carbograph microcolumns.[11]

    • The extracted oligosaccharides are fluorescently labeled with 2-aminobenzamide (2AB).[11]

  • Chromatographic Separation:

    • Labeled oligosaccharides are analyzed on an amide-80 column.[11]

    • A 50 mmol/L ammonium formate–acetonitrile buffer system is used for separation at 25 °C.[11]

  • Detection and Quantification:

    • Fluorescence is monitored at an excitation wavelength of 360 nm and an emission wavelength of 425 nm.[11]

    • Peak annotation is based on standard retention times and mass spectrometric analysis.[11]

    • Absolute quantification is determined based on individual standard response curves relative to the internal standard.[11]

G cluster_0 HPLC-FL Workflow for DSLNT Quantification Sample Human Milk Sample + Internal Standard Extraction Solid-Phase Extraction (C18 & Carbograph) Sample->Extraction Labeling Fluorescent Labeling (2-aminobenzamide) Extraction->Labeling HPLC HPLC Separation (Amide-80 column) Labeling->HPLC Detection Fluorescence Detection (Ex: 360nm, Em: 425nm) HPLC->Detection Quantification Quantification (vs. Standard Curves) Detection->Quantification

Experimental workflow for DSLNT quantification.
Neonatal Rat Model of Necrotizing Enterocolitis

Animal models are crucial for studying the pathogenesis of NEC and the protective effects of compounds like DSLNT.

  • Animal Model:

    • Term neonatal rats are used for the experiments.[10][15]

  • Induction of NEC:

    • The NEC group is subjected to a combination of stressors including:

      • Gavage feeding: Pups are fed with an artificial milk formula.[10][15]

      • Hypoxia: Pups are exposed to periods of low oxygen.[10][15]

      • Lipopolysaccharide (LPS): Oral administration of LPS (e.g., 4 mg/kg/day) can be used to induce an inflammatory response.[15]

  • Experimental Groups:

    • Control Group: Breastfed by the dam with no stress factors.[15]

    • NEC Group: Subjected to the NEC induction protocol.[15]

    • Treatment Group: Subjected to the NEC induction protocol and fed a formula supplemented with DSLNT.[16]

  • Assessment:

    • Clinical Sickness Score: General appearance, response to touch, natural activity, and body color are assessed.[15]

    • Macroscopic Gut Assessment: At sacrifice, the gut is evaluated for color, consistency, and dilatation.[15]

    • Histological Analysis: Intestinal sections are stained with hematoxylin/eosin and scored for injury by blinded observers.[15]

Conclusion and Future Directions

This compound is a critically important human milk oligosaccharide with well-documented protective effects against necrotizing enterocolitis, primarily through its modulation of the gut microbiome. Its role in shaping the infant's immune system via interactions with Siglec receptors is an exciting area of ongoing research. While its impact on neurodevelopment requires further clarification, the existing evidence underscores the significance of DSLNT in infant health.

Future research should focus on elucidating the downstream signaling pathways of DSLNT-Siglec interactions in greater detail, as well as conducting more robust clinical trials to confirm the therapeutic potential of DSLNT in preventing NEC and other inflammatory conditions in vulnerable infant populations. The development of scalable methods for the synthesis of DSLNT will be crucial for its potential application in infant formula and as a therapeutic agent.

References

Role of DSLNT in preventing necrotizing enterocolitis (NEC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Disialyllacto-N-tetraose (DSLNT) in the Prevention of Necrotizing Enterocolitis (NEC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease and a leading cause of mortality and morbidity in premature infants. Human milk is recognized as a primary protective factor against NEC, though the specific components responsible for this protection have been a subject of intense research. Emerging evidence has identified this compound (DSLNT), a specific Human Milk Oligosaccharide (HMO), as a key bioactive molecule in the prevention of NEC. Observational studies in human cohorts have correlated lower concentrations of DSLNT in maternal milk with a significantly higher risk of NEC development in preterm infants.[1][2][3][4][5] Preclinical studies using a neonatal rat model of NEC have demonstrated that supplementation with DSLNT improves survival and reduces intestinal injury.[6][7][8] The mechanisms of action are multifaceted, involving direct modulation of the intestinal epithelium and indirect influence through the shaping of the gut microbiome, particularly promoting the colonization of beneficial Bifidobacterium species.[1][6][9] This guide provides a comprehensive overview of the current research on DSLNT, detailing the quantitative evidence, experimental protocols, and proposed signaling pathways.

Quantitative Data on DSLNT and NEC Risk

The association between DSLNT concentration in human milk and the incidence of NEC has been quantified in several key cohort studies. This data underscores the potential of DSLNT as both a biomarker for risk stratification and a candidate for therapeutic intervention.

Table 1: Association of Maternal Milk DSLNT Concentration with NEC Incidence

Study (Year) Cohort Size Key Finding Quantitative Metric p-value
Autran CA, et al. (2018)[2][4][5] 200 very low birthweight infants (8 NEC cases) DSLNT concentrations were significantly lower in milk samples consumed by infants who developed NEC. - <0.001
Masi AC, et al. (2021)[1][3][9][10] 33 infants with NEC, 37 matched controls A DSLNT concentration threshold was identified that predicted NEC with high sensitivity and specificity. Threshold: 241 nmol/mL -

| Masi AC, et al. (2021)[1][9][10] | 33 infants with NEC, 37 matched controls | The identified threshold had high predictive power for NEC development. | Sensitivity: 0.9, Specificity: 0.9 | - |

Table 2: Efficacy of DSLNT in Preclinical NEC Models

Study (Year) Animal Model Intervention Outcome Measure Result
Jantscher-Krenn E, et al. (2012)[3][6][7] Neonatal Rat Formula + Pooled HMO vs. Formula alone 96-hour survival rate 95.0% vs. 73.1%
Jantscher-Krenn E, et al. (2012)[3][6][7] Neonatal Rat Formula + Pooled HMO vs. Formula alone Intestinal Pathology Score 0.44 ± 0.30 vs. 1.98 ± 1.11 (p<0.001)

| Jantscher-Krenn E, et al. (2012)[6][7] | Neonatal Rat | Formula + Purified DSLNT | Protection from NEC | DSLNT was identified as the specific protective HMO within the pool. |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies that have established the role of DSLNT in NEC prevention.

Neonatal Rat Model of NEC

This in vivo model was critical for establishing a causal link between HMO supplementation and protection from NEC.[6][7][8]

  • Animal Model : Newborn Sprague-Dawley rat pups are separated from their dams at birth to prevent consumption of rat milk.

  • Induction of NEC : The model combines formula feeding with hypoxic stress to induce NEC-like intestinal injury.

    • Gavage Feeding : Pups are fed with a specialized infant formula (100-200 µL/g/day) via an oral gavage tube. Experimental groups receive formula supplemented with pooled HMOs or purified DSLNT.

    • Hypoxia Exposure : Pups are exposed to intermittent hypoxia (5% O₂, 95% N₂) in a hypoxic chamber for approximately 10 minutes, three times daily.

  • Endpoint Analysis :

    • Survival : Pups are monitored for 96 hours, and survival rates are calculated.

    • Histopathology : At the end of the experiment, the distal ileum is harvested, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded pathologist scores the intestinal injury on a standardized scale (e.g., 0 = normal, to 3 = severe necrosis).

Human Milk Oligosaccharide (HMO) Profiling

This protocol is essential for quantifying DSLNT in human milk samples from clinical cohorts.[4][5][11]

  • Sample Preparation :

    • Human milk samples are centrifuged to remove fat and cells.

    • Proteins are precipitated using ethanol and removed by centrifugation.

    • The supernatant containing HMOs is collected and dried.

  • HMO Labeling and Purification :

    • HMOs are fluorescently labeled (e.g., with 2-aminobenzamide) to enable detection.

    • Labeled HMOs are purified from excess label using solid-phase extraction.

  • Analysis by Liquid Chromatography :

    • Labeled HMOs are separated and quantified using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with fluorescence detection.

    • A standard curve with known concentrations of purified DSLNT is used for absolute quantification. Mass spectrometry is often coupled with liquid chromatography for structural confirmation.[11]

Gut Microbiome Analysis

This methodology is used to investigate the impact of DSLNT on the infant gut microbial composition.[1][9]

  • Sample Collection : Fecal samples are collected from infants longitudinally.

  • DNA Extraction : Total DNA is extracted from the fecal samples using standardized commercial kits.

  • Metagenomic Sequencing :

    • Shotgun metagenomic sequencing is performed on the extracted DNA using next-generation sequencing platforms (e.g., Illumina).

    • This approach allows for the identification of microbial species and the analysis of their relative abundance without the biases of targeted 16S rRNA gene sequencing.

  • Bioinformatic Analysis :

    • Sequencing reads are processed to remove low-quality data and human DNA.

    • Reads are taxonomically classified by aligning them to a reference database of microbial genomes.

    • Statistical analyses are performed to compare the microbial composition between infants receiving high-DSLNT vs. low-DSLNT milk.

Signaling Pathways and Mechanisms of Action

The protective effects of DSLNT are believed to be mediated through a combination of direct actions on the intestinal epithelium and indirect effects via modulation of the gut microbiota.

Modulation of the Gut Microbiome

DSLNT acts as a prebiotic, selectively promoting the growth of beneficial bacteria. Low levels of DSLNT are associated with gut dysbiosis, characterized by a lower abundance of Bifidobacterium longum and a higher abundance of potential pathogens like Enterobacter cloacae prior to NEC diagnosis.[1][9]

Gut_Microbiome_Modulation DSLNT High DSLNT (in Human Milk) Bifido ↑ Bifidobacterium longum DSLNT->Bifido Entero ↓ Enterobacter cloacae DSLNT->Entero LowDSLNT Low DSLNT (in Human Milk) Dysbiosis Dysbiosis LowDSLNT->Dysbiosis HealthyMicrobiome Mature Gut Community (Healthy Microbiome) Bifido->HealthyMicrobiome Entero->HealthyMicrobiome NEC_Risk_Low ↓ NEC Risk HealthyMicrobiome->NEC_Risk_Low NEC_Risk_High ↑ NEC Risk Dysbiosis->NEC_Risk_High

Caption: Logical flow of DSLNT's influence on gut microbiome composition and subsequent NEC risk.

Interaction with Intestinal Epithelium

While the direct molecular mechanisms of DSLNT are still under investigation, other HMOs have been shown to directly interact with intestinal epithelial cells. A key pathway implicated in NEC pathogenesis is the exaggerated signaling of Toll-like receptor 4 (TLR4) in the premature intestine.[2][12][13] Some HMOs can inhibit TLR4 signaling, thereby reducing the inflammatory cascade that leads to intestinal injury.[2][13][14] It is plausible that DSLNT acts through a similar or complementary mechanism to enhance gut barrier function and attenuate inflammation.[1]

Epithelial_Signaling_Pathway cluster_IEC Intestinal Epithelial Cell TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Injury Epithelial Injury & Apoptosis Cytokines->Injury NEC NEC Pathology Injury->NEC LPS LPS (from bacteria) LPS->TLR4 DSLNT DSLNT DSLNT->TLR4 Inhibition (Hypothesized)

Caption: Hypothesized mechanism of DSLNT inhibiting TLR4 signaling to prevent NEC pathology.

Experimental Workflow Overview

The investigation of DSLNT's role in NEC prevention follows a logical progression from clinical observation to mechanistic studies.

Experimental_Workflow obs Clinical Observation: Human milk protects against NEC cohort Human Cohort Studies: Correlate milk components with NEC risk obs->cohort hmo HMO Profiling: Identify low DSLNT as a risk factor cohort->hmo animal In Vivo Validation: Neonatal Rat NEC Model hmo->animal causal Causal Link: DSLNT supplementation reduces NEC animal->causal mech Mechanistic Studies: Microbiome Analysis & In Vitro Models causal->mech pathway Elucidate Pathways: (e.g., Microbiome modulation, TLR4 signaling) mech->pathway

Caption: Workflow from clinical observation to mechanistic studies of DSLNT in NEC.

Conclusion and Future Directions

The evidence strongly supports a significant role for the human milk oligosaccharide DSLNT in the prevention of necrotizing enterocolitis. Its quantification in maternal milk serves as a promising biomarker to identify at-risk infants.[2][8] Furthermore, DSLNT stands out as a strong candidate for development as a therapeutic or prophylactic agent, potentially as a supplement for infant formula or for infants receiving donor milk with low DSLNT content.[2][7]

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which DSLNT interacts with the intestinal epithelium and modulates host immune responses.

  • Conducting clinical trials to establish the safety and efficacy of DSLNT supplementation in preterm infants for NEC prevention.

  • Developing large-scale, cost-effective synthesis methods for DSLNT to make it available for clinical use.

The study of DSLNT represents a significant advancement in understanding the protective components of human milk and offers a promising, targeted strategy to combat the devastating disease of NEC.

References

Disialyllacto-N-tetraose (DSLNT): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex oligosaccharide found in human milk. As a prominent member of the human milk oligosaccharides (HMOs), DSLNT is not merely a nutritional component but a bioactive molecule with significant physiological functions, particularly in infants. Emerging research has highlighted its potent therapeutic potential, primarily in the prevention of necrotizing enterocolitis (NEC), immunomodulation, and antiviral applications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of DSLNT, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The biological functions of this compound are multifaceted, stemming from its unique structure, which includes an atypical Neu5Acα2–6GlcNAc motif. The primary mechanisms of action identified to date include the direct modulation of intestinal epithelial cell signaling, interaction with immune cell receptors, and interference with pathogen binding.

Protection Against Necrotizing Enterocolitis (NEC)

One of the most well-documented activities of DSLNT is its protective effect against NEC, a devastating inflammatory bowel disease affecting premature infants.

In a neonatal rat model of NEC, supplementation with pooled human milk oligosaccharides, and specifically DSLNT, demonstrated a significant reduction in disease severity and mortality.

Treatment Group96-Hour Survival Rate (%)Mean Ileum Pathology Score (± SD)Statistical Significance (p-value)
Formula Alone73.1%1.98 ± 1.11-
Formula + Pooled HMO95.0%0.44 ± 0.30<0.001

Data extracted from Jantscher-Krenn E, et al. Gut. 2012.[1]

Recent studies have elucidated a key mechanism by which DSLNT protects the intestinal barrier integrity. It has been shown to counteract the damaging effects of mast cell chymase, an enzyme implicated in the pathogenesis of inflammatory bowel disease, by stabilizing the Zonula occludens-1 (ZO-1)/Focal Adhesion Kinase (FAK)/p38 signaling pathway in intestinal epithelial cells.[2]

Mast cell chymase-induced disruption of the intestinal barrier leads to the downregulation of the tight junction protein ZO-1 and the signaling molecules FAK and p38. DSLNT treatment has been shown to rescue the expression of these proteins, thereby preserving the integrity of the intestinal epithelium.[2]

ZO1_FAK_P38_Pathway cluster_0 Mast Cell Chymase Insult cluster_1 Intestinal Epithelial Cell cluster_2 DSLNT Intervention Chymase Chymase ZO-1 ZO-1 Chymase->ZO-1 downregulates FAK FAK Chymase->FAK downregulates p38 p38 Chymase->p38 downregulates Barrier_Disruption Intestinal Barrier Disruption Barrier_Integrity Intestinal Barrier Integrity ZO-1->Barrier_Integrity FAK->Barrier_Integrity p38->Barrier_Integrity DSLNT DSLNT DSLNT->ZO-1 rescues expression DSLNT->FAK rescues expression DSLNT->p38 rescues expression

DSLNT's protective effect on the ZO-1/FAK/p38 pathway.
Immunomodulation through Siglec Interaction

DSLNT, with its terminal sialic acid residues, is a natural ligand for Sialic acid-binding immunoglobulin-type lectins (Siglecs). These receptors are primarily expressed on immune cells and are crucial regulators of immune responses.

The atypical Neu5Acα2–6GlcNAc motif present in DSLNT is recognized with high specificity by certain Siglecs, such as Siglec-15.[3] This interaction can modulate immune cell signaling, although the precise downstream consequences are still an active area of investigation. It is hypothesized that this binding can lead to the dampening of inflammatory responses.

Siglec_Interaction cluster_0 DSLNT cluster_1 Immune Cell DSLNT This compound (Neu5Acα2–6GlcNAc motif) Siglec15 Siglec-15 DSLNT->Siglec15 binds Downstream_Signaling Downstream Signaling (e.g., modulation of inflammatory response) Siglec15->Downstream_Signaling

Interaction of DSLNT with Siglec-15 on an immune cell.
Antiviral Activity

Sialylated oligosaccharides, including DSLNT, can act as decoy receptors for viruses that utilize sialic acid for host cell entry, such as the influenza virus. By mimicking the host cell surface receptors, DSLNT can competitively inhibit viral attachment, thereby neutralizing the virus and preventing infection. While the specific IC50 values for DSLNT against various influenza strains are not yet widely published, the general mechanism is well-established for other sialylated HMOs.

Antiviral_Mechanism cluster_0 Viral Inhibition by DSLNT Virus Influenza Virus DSLNT DSLNT Virus->DSLNT binds to (decoy) Host_Cell Host Cell (with sialic acid receptors) Virus->Host_Cell binds to No_Infection Infection Blocked DSLNT->No_Infection Infection Infection Host_Cell->Infection NEC_Protocol Start Newborn Rat Pups Gavage_Feeding Gavage Feeding with Formula (with or without DSLNT) Start->Gavage_Feeding Hypoxia Exposure to Hypoxia (e.g., 100% N2 for 60s) Gavage_Feeding->Hypoxia Cold_Stress Exposure to Cold Stress (e.g., 4°C for 10 min) Hypoxia->Cold_Stress Repeat Repeat Stress Cycles (twice daily for 4 days) Cold_Stress->Repeat Assessment Assessment Repeat->Assessment Survival Monitor 96-hour Survival Assessment->Survival Histopathology Ileum Histopathology Scoring Assessment->Histopathology End End Survival->End Histopathology->End

References

An In-depth Technical Guide to the Interaction of Disialyllacto-N-tetraose and Siglecs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex oligosaccharide found in human milk, where it is one of the most abundant acidic human milk oligosaccharides (HMOs).[1] Its structure is characterized by a lacto-N-tetraose core with two sialic acid residues attached at specific positions.[2] DSLNT has garnered significant interest in the scientific community for its potential biological functions, most notably its protective effects against necrotizing enterocolitis (NEC) in premature infants.[1][3] One of the key mechanisms underlying the bioactivity of DSLNT is its interaction with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of transmembrane receptors primarily expressed on immune cells that play crucial roles in regulating immune responses. This guide provides a comprehensive technical overview of the structure of DSLNT, its binding interactions with various Siglec family members, the experimental methodologies used to study these interactions, and the downstream signaling pathways that are initiated upon binding.

Structure of this compound (DSLNT)

DSLNT is a hexasaccharide with the following chemical structure: Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GlcNAcβ1-3Galβ1-4Glc. This structure consists of a lacto-N-tetraose core (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) with one sialic acid (Neu5Ac) residue linked α2-3 to the terminal galactose and another sialic acid residue linked α2-6 to the N-acetylglucosamine.[2] This unique arrangement of sialic acid residues, particularly the atypical Neu5Acα2-6GlcNAc linkage, is critical for its recognition by specific Siglecs.[1][4]

Interaction of DSLNT with Siglec Family Members

Glycan microarray analyses have revealed that DSLNT and its structural motifs are recognized by a distinct subset of the Siglec family. The binding is often dependent on the specific arrangement of the sialic acid residues. While precise quantitative binding affinities (Kd values) for the DSLNT-Siglec interaction are not widely published, semi-quantitative data from glycan microarrays provide valuable insights into their binding preferences.

Siglec Family MemberDSLNT Binding ProfileKey Structural Determinants for Recognition
Siglec-1 Preferential bindingRecognizes glycans with the DSLeC determinant (Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GlcNAc), suggesting both sialic acid residues are involved in the interaction.[4]
Siglec-3 (CD33) Preferential bindingSimilar to Siglec-1, shows a preference for the DSLeC determinant.[4]
Siglec-5 Broad recognitionRecognizes various glycans containing the Neu5Acα2-6GlcNAc motif.[4]
Siglec-7 Stringent recognitionBinds to structures with an unmodified Galβ1-3(Neu5Acα2-6)GlcNAc motif. Sialylation or fucosylation of the terminal galactose abolishes binding.[4]
Siglec-9 Preferential bindingShows a preference for the DSLeC determinant, similar to Siglec-1 and Siglec-3.[4]
Siglec-14 Weak bindingDisplays weak but extensive binding to Neu5Acα2-6GlcNAc-containing HMOs.[4]
Siglec-15 Broad recognitionRecognizes a range of glycans with the Neu5Acα2-6GlcNAc motif and has been shown to bind to purified DSLNT.[1][4]
Mouse Siglec-F Preferential bindingSimilar to human Siglec-1, -3, and -9, it preferentially recognizes the DSLeC determinant.[4]
Mouse Siglec-G Weak bindingShows weak and extensive binding to Neu5Acα2-6GlcNAc-containing HMOs.[4]

Table 1: Summary of DSLNT and its structural motif interactions with various Siglecs based on glycan microarray data.

Experimental Protocols

The study of DSLNT-Siglec interactions employs a variety of biophysical and cell-based techniques. Below are detailed methodologies for three key experimental approaches.

Glycan Microarray Analysis

Glycan microarrays are a high-throughput method to screen the binding specificity of glycan-binding proteins like Siglecs against a library of immobilized glycans.

Methodology:

  • Array Fabrication:

    • Synthesize or isolate a library of glycans, including DSLNT and related structures.

    • Functionalize the glycans with a linker, such as an amine group, for covalent attachment.

    • Use a robotic microarrayer to print the functionalized glycans in nanoliter volumes onto chemically activated glass slides (e.g., NHS-ester coated slides).[2][5]

    • Allow the coupling reaction to proceed in a humidified chamber.

    • Block the remaining active sites on the slide surface to prevent non-specific protein binding.

  • Binding Assay:

    • Prepare a solution of the Siglec-Fc chimera protein (typically at a concentration of 5-20 µg/mL) in a suitable binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).[6]

    • Apply the Siglec-Fc solution to the surface of the glycan microarray.

    • Incubate the array in a humidified chamber to allow for binding to occur.

    • Wash the array extensively with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Detection and Data Analysis:

    • Apply a fluorescently labeled secondary antibody that specifically recognizes the Fc portion of the Siglec chimera (e.g., Alexa Fluor 647-conjugated anti-human IgG).[6]

    • Incubate the array with the secondary antibody.

    • Wash the array to remove unbound secondary antibody.

    • Scan the microarray slide using a fluorescence microarray scanner.

    • Quantify the fluorescence intensity of each spot using microarray analysis software. The relative fluorescence units (RFU) indicate the binding strength of the Siglec to each glycan.[5]

Glycan_Microarray_Workflow Glycan_Synthesis Glycan Synthesis/ Isolation Functionalization Functionalization (e.g., amination) Glycan_Synthesis->Functionalization Printing Robotic Printing on NHS-slide Functionalization->Printing Blocking Blocking Printing->Blocking Siglec_Incubation Incubation with Siglec-Fc Blocking->Siglec_Incubation Washing1 Washing Siglec_Incubation->Washing1 Secondary_Ab Incubation with Fluorescent 2° Ab Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Scanning Fluorescence Scanning Washing2->Scanning Analysis Data Analysis (RFU Quantification) Scanning->Analysis

Glycan Microarray Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

    • Inject a solution of the glycan (e.g., a biotinylated version of DSLNT to be captured on a streptavidin-coated chip, or a protein-conjugated version for amine coupling) over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the Siglec protein (analyte) in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the Siglec protein over the sensor surface with the immobilized glycan.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the Siglec to the glycan.

    • After the association phase, inject running buffer alone to monitor the dissociation of the Siglec from the glycan.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • From this fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow Chip_Activation Sensor Chip Activation (EDC/NHS) Glycan_Immobilization Glycan Immobilization Chip_Activation->Glycan_Immobilization Blocking_Deactivation Blocking/ Deactivation Glycan_Immobilization->Blocking_Deactivation Analyte_Injection Siglec (Analyte) Injection (Association) Blocking_Deactivation->Analyte_Injection Buffer_Flow Buffer Flow (Dissociation) Analyte_Injection->Buffer_Flow Data_Analysis Data Analysis (ka, kd, Kd) Analyte_Injection->Data_Analysis Regeneration Surface Regeneration Buffer_Flow->Regeneration Buffer_Flow->Data_Analysis

Surface Plasmon Resonance (SPR) Workflow
Flow Cytometry-Based Binding Assay

Flow cytometry can be used to assess the binding of Siglecs to glycans expressed on the surface of cells.

Methodology:

  • Cell Preparation:

    • Harvest cells of interest (e.g., immune cells or a cell line engineered to express specific glycans) and wash them with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).[8][9]

    • Resuspend the cells to a concentration of approximately 1-2 x 10^6 cells/mL.

  • Binding Assay:

    • Incubate the cells with a solution of the Siglec-Fc chimera protein (typically 4-10 µg/mL in FACS buffer) for 40-60 minutes on ice.[10]

    • Wash the cells with FACS buffer to remove unbound Siglec-Fc.

    • Incubate the cells with a fluorescently labeled secondary antibody that recognizes the Fc portion of the chimera (e.g., Alexa Fluor 488-conjugated anti-human IgG) for 40-60 minutes on ice in the dark.[10]

    • Wash the cells again with FACS buffer to remove the unbound secondary antibody.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • The median fluorescence intensity (MFI) is proportional to the amount of Siglec-Fc bound to the cell surface.

Flow_Cytometry_Workflow Cell_Harvest Harvest and Wash Cells Siglec_Incubation Incubate with Siglec-Fc Cell_Harvest->Siglec_Incubation Washing1 Wash Cells Siglec_Incubation->Washing1 Secondary_Ab Incubate with Fluorescent 2° Ab Washing1->Secondary_Ab Washing2 Wash Cells Secondary_Ab->Washing2 Acquisition Flow Cytometer Data Acquisition Washing2->Acquisition Analysis Data Analysis (MFI) Acquisition->Analysis

Flow Cytometry Binding Assay Workflow

Downstream Signaling Pathways

The binding of DSLNT to Siglecs can initiate intracellular signaling cascades that modulate the function of the immune cell. The nature of the signal (inhibitory or activating) depends on the specific Siglec and the presence of signaling motifs in its cytoplasmic tail.

Inhibitory Signaling (e.g., Siglec-7 and Siglec-9)

Most Siglecs, including Siglec-7 and Siglec-9, possess one or more immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic domains.

  • Ligand Binding and Receptor Clustering: The binding of multivalent ligands like DSLNT to Siglec-7 or Siglec-9 on the cell surface leads to the clustering of these receptors.

  • ITIM Phosphorylation: This clustering brings the ITIMs into proximity with Src family kinases, which then phosphorylate the tyrosine residues within the ITIMs.[11]

  • Recruitment of Phosphatases: The phosphorylated ITIMs serve as docking sites for SH2 domain-containing phosphatases, primarily SHP-1 and SHP-2.[11][12]

  • Inhibition of Downstream Signaling: These recruited phosphatases dephosphorylate key signaling molecules in activating pathways (e.g., those downstream of the T-cell receptor or B-cell receptor), thereby dampening the immune response.

Inhibitory_Siglec_Signaling cluster_membrane Cell Membrane DSLNT DSLNT Siglec Siglec-7 / Siglec-9 DSLNT->Siglec Binding & Clustering Src_Kinase Src Family Kinase Siglec->Src_Kinase Proximity ITIM ITIM pITIM p-ITIM Src_Kinase->ITIM Phosphorylation SHP1_2 SHP-1 / SHP-2 pITIM->SHP1_2 Recruitment Downstream Activating Signaling Molecules SHP1_2->Downstream Dephosphorylation Inhibition Inhibition of Immune Activation Downstream->Inhibition Leads to

Inhibitory Signaling via Siglec-7/9
Activating Signaling (e.g., Siglec-15)

Siglec-15 is an activating Siglec that lacks an ITIM. Instead, it has a positively charged residue in its transmembrane domain that allows it to associate with adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as DAP12.[13][14]

  • Ligand Binding and Association with DAP12: Upon binding to ligands like DSLNT, Siglec-15 associates with the ITAM-containing adaptor protein DAP12.

  • ITAM Phosphorylation: This complex formation leads to the phosphorylation of tyrosine residues within the ITAM of DAP12 by Src family kinases.

  • Recruitment of Kinases: The phosphorylated ITAMs recruit and activate spleen tyrosine kinase (Syk).[15][16]

  • Downstream Signaling Cascade: Activated Syk then initiates a downstream signaling cascade that can involve pathways such as PI3K/Akt and Erk, leading to cellular activation and effector functions, such as the production of cytokines like TGF-β in macrophages.[13][16]

Activating_Siglec_Signaling cluster_membrane Cell Membrane DSLNT DSLNT Siglec15 Siglec-15 DSLNT->Siglec15 Binding DAP12 DAP12 Siglec15->DAP12 Association Src_Kinase Src Family Kinase DAP12->Src_Kinase Proximity ITAM ITAM pITAM p-ITAM Src_Kinase->ITAM Phosphorylation Syk Syk pITAM->Syk Recruitment & Activation PI3K_Erk PI3K/Akt & Erk Pathways Syk->PI3K_Erk Activation Activation Cellular Activation (e.g., TGF-β production) PI3K_Erk->Activation Leads to

Activating Signaling via Siglec-15

Conclusion

The interaction between this compound and Siglec receptors represents a fascinating and functionally important aspect of glycoimmunology. The unique structural features of DSLNT allow for specific recognition by a subset of Siglecs, leading to the modulation of immune cell responses through either inhibitory or activating signaling pathways. While much has been learned through techniques like glycan microarrays, a deeper quantitative understanding of these binding affinities and the precise downstream signaling events directly triggered by DSLNT is an active area of research. Further elucidation of these interactions holds significant promise for the development of novel therapeutics for a range of conditions, from inflammatory diseases to cancer.

References

Disialyllacto-N-tetraose (DSLNT): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in mammalian milk, most notably in human milk. Emerging research has highlighted its significant biological activities, particularly its protective role against necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease affecting premature infants. This technical guide provides an in-depth overview of the natural sources of DSLNT, detailing its concentration in human and bovine milk. It further outlines comprehensive experimental protocols for the isolation and purification of DSLNT from these natural sources. Finally, this guide elucidates the proposed signaling pathway through which DSLNT is believed to exert its protective effects against NEC, offering valuable insights for researchers and professionals in the fields of infant nutrition, gut health, and therapeutic development.

Natural Sources and Quantitative Abundance of DSLNT

DSLNT is a prominent member of the diverse family of human milk oligosaccharides (HMOs). Its concentration varies significantly depending on the lactation stage and the individual. Bovine milk, particularly colostrum, also contains oligosaccharides, but generally in lower concentrations and with a different compositional profile compared to human milk.

Table 1: Concentration of this compound (DSLNT) in Human and Bovine Milk

Natural SourceSample TypeConcentration of DSLNT
Human Milk Colostrum0.36 ± 0.14 g/L[1]
Mature Milk (42 days postpartum)0.19 ± 0.07 g/L[1]
Mature Milk (1 to 24 months)Stable over the course of lactation[2]
Bovine Milk ColostrumPresent, but specific quantitative data is limited. Sialylated oligosaccharides are most abundant in early post-parturition milk.[3][4]
Mature MilkContains significantly lower concentrations of oligosaccharides compared to human milk.[3]

Isolation and Purification of this compound (DSLNT)

The isolation of DSLNT from natural sources is a multi-step process that involves the removal of interfering substances such as fats, proteins, and lactose, followed by specific chromatographic separation of the oligosaccharide fraction.

General Experimental Workflow

The overall workflow for the isolation of DSLNT from milk can be summarized in the following diagram:

Isolation_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Milk_Sample Milk Sample (Human or Bovine) Centrifugation Centrifugation (Defatting) Milk_Sample->Centrifugation Ethanol_Precipitation Ethanol Precipitation (Protein Removal) Centrifugation->Ethanol_Precipitation Lactose_Removal Lactose Removal (e.g., Gel Filtration) Ethanol_Precipitation->Lactose_Removal SPE Solid-Phase Extraction (Desalting and Initial Fractionation) Lactose_Removal->SPE Anion_Exchange Anion-Exchange Chromatography (Separation of Acidic Oligosaccharides) SPE->Anion_Exchange HPLC High-Performance Liquid Chromatography (HPLC) (Final Purification of DSLNT) Anion_Exchange->HPLC Pure_DSLNT Pure DSLNT HPLC->Pure_DSLNT Analysis Structural Analysis (e.g., Mass Spectrometry, NMR) Pure_DSLNT->Analysis NEC_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell LPS Lipopolysaccharide (LPS) (from pathogenic bacteria) TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 Activates DSLNT This compound (DSLNT) DSLNT->TLR4 Inhibits ZO1 Zonula Occludens-1 (ZO-1) (Tight Junction Protein) DSLNT->ZO1 Promotes Expression MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription Inflammation Inflammation & Necrosis (NEC Pathogenesis) Inflammatory_Cytokines->Inflammation Barrier_Integrity Intestinal Barrier Integrity ZO1->Barrier_Integrity Barrier_Integrity->Inflammation Prevents

References

A Technical Guide to the Biosynthesis of Disialyllacto-N-tetraose (DSLNT) in the Mammary Gland

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the biosynthetic pathway of Disialyllacto-N-tetraose (DSLNT), a critical acidic human milk oligosaccharide (HMO), within the mammary gland. It details the enzymatic cascade, presents quantitative data on DSLNT concentrations, outlines key experimental protocols for its study, and visualizes the core processes. DSLNT is of significant interest due to its demonstrated role in infant health, notably in the prevention of necrotizing enterocolitis (NEC)[1]. Understanding its synthesis is crucial for the development of novel infant formulas and potential therapeutics.

The Core Biosynthetic Pathway of DSLNT

The synthesis of DSLNT is a multi-step enzymatic process occurring primarily within the Golgi apparatus of mammary epithelial cells (lactocytes)[2]. The pathway begins with the formation of the core tetrasaccharide, Lacto-N-tetraose (LNT), which is subsequently sialylated in two distinct steps by specific sialyltransferases.

Synthesis of the Lacto-N-tetraose (LNT) Core

Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is the precursor backbone for DSLNT[3]. Its synthesis begins with lactose (Galβ1-4Glc), which is abundant in the mammary gland. The assembly proceeds as follows:

  • Elongation of Lactose: The enzyme β-1,3-N-acetylglucosaminyltransferase (B3GNT) adds an N-acetylglucosamine (GlcNAc) residue to the galactose moiety of lactose via a β1-3 linkage.

  • Addition of Galactose: Subsequently, a β-1,3-galactosyltransferase (B3GALT) attaches a galactose (Gal) residue to the newly added GlcNAc, completing the LNT core structure.

Sequential Sialylation to Form DSLNT

Once the LNT core is synthesized, two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues are added sequentially. The donor for these reactions is CMP-Neu5Ac.

  • First Sialylation (α2-3 linkage): The first Neu5Ac residue is transferred to the terminal galactose of LNT. This reaction is catalyzed by a β-galactoside α-2,3-sialyltransferase, likely ST3Gal4, forming Sialyl-Lacto-N-tetraose (LSTc).[4][5]

  • Second Sialylation (α2-6 linkage): The defining feature of DSLNT is the second sialylation, which involves the formation of an atypical Neu5Acα2–6GlcNAc linkage on the internal N-acetylglucosamine residue[1][6]. Recent studies have identified ST6GALNAC6 as the most probable enzyme responsible for this specific transfer, completing the synthesis of DSLNT (Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc).[1][4]

The complete biosynthetic pathway is visualized below.

DSLNT_Biosynthesis_Pathway sub1 Lactose (Galβ1-4Glc) enz1 B3GNT sub1->enz1 sub2 UDP-GlcNAc sub2->enz1 prod1 Lacto-N-triose enz2 B3GALT prod1->enz2 sub3 UDP-Gal sub3->enz2 prod2 Lacto-N-tetraose (LNT) enz3 ST3Gal4 prod2->enz3 sub4 CMP-Neu5Ac sub4->enz3 prod3 Sialyl-LNT (LSTc) enz4 ST6GALNAC6 prod3->enz4 sub5 CMP-Neu5Ac sub5->enz4 prod4 This compound (DSLNT) enz1->prod1 enz2->prod2 enz3->prod3 enz4->prod4

Caption: Biosynthetic pathway of this compound (DSLNT) in the mammary gland.

Quantitative Data: DSLNT Concentration in Human Milk

The concentration of DSLNT in human milk is highly variable and can be influenced by factors such as lactation stage and geographic location[7][8]. Low concentrations of DSLNT in the milk of mothers with preterm infants have been correlated with an increased risk of NEC[1][7]. The data below summarizes findings from various studies.

Population / CohortLactation StageMean DSLNT Concentration (nmol/mL)Mean DSLNT Concentration (µg/mL)Reference
Mothers of Preterm Infants (NEC group)4 days postpartumNot Reported200 ± 126[7]
Mothers of Preterm Infants (No NEC)4 days postpartumNot Reported345 ± 186[7]
SwedenMature Milk216 ± 14~226[8]
Rural GambiaMature Milk870 ± 68~911[8]
United States (California)Mature Milk417 ± 25~437[8]
PeruMature Milk408 ± 33~428[8]

Note: Conversion from nmol/mL to µg/mL is approximated using the molecular weight of DSLNT (C37H60N2O29), ~1048.9 g/mol .

Experimental Protocols

Investigating the DSLNT pathway requires robust methodologies for enzyme activity assessment and oligosaccharide quantification.

Protocol: Sialyltransferase Activity Assay

This protocol describes a general method for measuring the activity of sialyltransferases like ST3Gal4 or ST6GALNAC6, which are crucial for DSLNT synthesis. The assay quantifies the amount of sialic acid transferred from a donor (CMP-Neu5Ac) to an acceptor substrate (LNT or Sialyl-LNT). This can be achieved using various methods, including radiolabeling or colorimetric/fluorometric detection of a reaction byproduct[9][10][11].

Objective: To quantify the catalytic activity of a specific sialyltransferase.

Principle: The enzyme catalyzes the transfer of Neu5Ac from CMP-[¹⁴C]NeuAc to an acceptor oligosaccharide. The resulting radiolabeled product is separated from the unreacted donor, and the incorporated radioactivity is measured as a proxy for enzyme activity.

Materials:

  • Enzyme preparation (e.g., purified recombinant ST6GALNAC6, or cell lysate from mammary epithelial cells)

  • Acceptor substrate (e.g., Lacto-N-tetraose for ST3Gal4 assay; Sialyl-LNT for ST6GALNAC6 assay)

  • Donor substrate: CMP-[¹⁴C]NeuAc

  • Assay Buffer: 50 mM MES buffer (pH 6.0-6.5)

  • Cofactors/Additives: 1 mM MgCl₂, 0.5% Triton CF-54 (optional, for substrate solubility)[11][12]

  • Reaction termination solution (e.g., SDS-PAGE loading buffer or cold water)

  • High-Performance Thin-Layer Chromatography (HPTLC) plates

  • HPTLC developing solvent (e.g., 1-propanol:aqueous ammonia:water, 6:1:2.5 v/v/v)[11]

  • Radio-image analyzer (e.g., Phosphorimager)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in a total volume of 10-20 µL.

    • 5 µL of Assay Buffer (2x concentration)

    • 2 µL of Acceptor Substrate (e.g., 10 mM stock)

    • 2 µL of CMP-[¹⁴C]NeuAc (e.g., 100 µM stock)

    • 1 µL of Enzyme Preparation (diluted to a working concentration)

    • Include a negative control with heat-inactivated enzyme or buffer in place of the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time can range from 30 minutes to 20 hours, depending on the enzyme's activity level[10][11].

  • Termination: Stop the reaction by adding an equal volume of cold water or by boiling with SDS-PAGE buffer.

  • Separation: Spot the entire reaction mixture onto an HPTLC plate. Develop the plate using the appropriate solvent system to separate the charged, sialylated product from the unreacted CMP-[¹⁴C]NeuAc.

  • Detection and Quantification: Dry the HPTLC plate. Expose it to a phosphor screen and visualize the radioactive spots using a radio-image analyzer. The sialylated product will have a different retention factor (Rf) than the donor substrate.

  • Data Analysis: Quantify the radioactivity in the product spot. Enzyme activity is typically expressed as pmol of Neu5Ac transferred per minute per mg of protein.

Sialyltransferase_Assay_Workflow start Start prep Prepare Reaction Mixture (Enzyme, Acceptor, CMP-[14C]NeuAc, Buffer) start->prep incubate Incubate at 37°C (30 min - 20 hr) prep->incubate terminate Terminate Reaction (e.g., add cold water) incubate->terminate separate Separate Product via HPTLC terminate->separate detect Visualize & Quantify Radioactivity (Radio-image Analyzer) separate->detect analyze Calculate Enzyme Activity (pmol/min/mg) detect->analyze end_node End analyze->end_node

Caption: Experimental workflow for a radioactive sialyltransferase activity assay.
Protocol: Analysis of DSLNT in Milk Samples

This protocol outlines a standard method for the profiling and quantification of HMOs, including DSLNT, from human milk samples using liquid chromatography coupled with mass spectrometry (LC-MS)[13][14].

Objective: To identify and quantify DSLNT in a complex biological matrix like human milk.

Principle: HMOs are extracted from milk, separated based on their physicochemical properties using Hydrophilic Interaction Liquid Chromatography (HILIC), and then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Materials:

  • Human milk sample

  • Centrifuge

  • Ethanol (for protein precipitation)

  • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)[14]

  • HPLC or UPLC system with a HILIC column

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • DSLNT analytical standard

Procedure:

  • Sample Preparation:

    • Centrifuge the milk sample (e.g., 2000 x g for 20 min) to separate the lipid layer.

    • Collect the aqueous supernatant.

    • Add cold ethanol (2-4 volumes) to precipitate proteins and centrifuge again.

    • Collect the supernatant containing the HMOs.

  • Purification:

    • Pass the supernatant through a graphitized carbon SPE cartridge to bind the oligosaccharides.

    • Wash the cartridge with water to remove salts and other impurities.

    • Elute the HMOs with a solution of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid.

    • Dry the eluted sample (e.g., by vacuum centrifugation).

  • LC-MS Analysis:

    • Reconstitute the dried HMOs in the initial mobile phase.

    • Inject the sample into the HILIC-LC-MS system.

    • Separate the HMOs using a gradient of increasing aqueous solvent in the mobile phase.

    • Analyze the eluting compounds with the mass spectrometer in negative ion mode.

  • Data Analysis:

    • Identify DSLNT by matching its retention time and accurate mass (and MS/MS fragmentation pattern) to that of the pure analytical standard.

    • Quantify the DSLNT concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of the analytical standard.

References

An In-depth Technical Guide to Disialyllacto-N-tetraose (CAS Number 61278-38-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllacto-N-tetraose (DSLNT), a complex oligosaccharide found in human milk, has garnered significant scientific interest for its diverse biological activities. This guide provides a comprehensive overview of DSLNT, covering its physicochemical properties, biological functions, and detailed experimental protocols for its study. DSLNT has demonstrated notable efficacy in the prevention of necrotizing enterocolitis (NEC) and exhibits potential as an anticancer agent. Its mechanism of action involves the modulation of key signaling pathways, including the ZO-1/FAK/P38 pathway, crucial for maintaining intestinal epithelial integrity. Furthermore, DSLNT interacts with sialic acid-binding immunoglobulin-like lectins (Siglecs), suggesting a role in immune regulation. This document serves as a technical resource for researchers investigating the therapeutic potential of DSLNT.

Physicochemical Properties

This compound is a polysaccharide with the following key characteristics.[1]

PropertyValueReference
CAS Number 61278-38-4[1]
Molecular Formula C48H79N3O37[1][2][3][4]
Molecular Weight 1290.16 g/mol [1][2][3][5]
Alternate Names a-NeuNAc-(2-3)-b-Gal-(1-3)-[a-NeuNAc-(2-6)]-b-GlcNAc-(1-3)-b-Gal-(1-4)-Glc, DSLNT[1][2]
Purity ≥90-95%[1][3]
Appearance White to off-white solid[3]
Storage Conditions Store at < -15°C, protect from light. For long-term storage, -20°C is recommended. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6][7]
Solubility Information on specific solvents is limited in the provided results. It is recommended to test solubility in appropriate aqueous buffers. To enhance solubility, warming the solution to 37°C and sonication may be beneficial.[7]

Biological Activity and Therapeutic Potential

DSLNT exhibits a range of biological activities with significant therapeutic implications.

  • Prevention of Necrotizing Enterocolitis (NEC): DSLNT is a human milk oligosaccharide that has been shown to prevent necrotizing enterocolitis in neonatal rats.[6][8] This protective effect is attributed to its ability to maintain the integrity of the intestinal epithelium.[9] The atypical Neu5Acα2–6GlcNAc motif within the DSLNT structure is essential for this protective function, as its removal abrogates the beneficial effects.[10]

  • Anticancer Properties: DSLNT has been reported to possess promising anticancer properties.[2][3] It is described as an analog of a human urinary glycoprotein that can induce apoptosis in cancer cells.[2][3] Its mechanism as a tumor inhibitor is believed to involve the blockage of certain protein kinases that are critical for cell growth and division.[2][3]

  • Modulation of Intestinal Epithelial Integrity: DSLNT plays a crucial role in protecting the intestinal epithelium from damage induced by mast cell chymase, a factor implicated in inflammatory bowel disease (IBD).[9] It achieves this by stabilizing the ZO-1/FAK/P38 signaling pathway, which is vital for maintaining cell-cell and cell-matrix contacts.[9]

  • Interaction with Siglecs: DSLNT is recognized by Siglecs (sialic acid-binding immunoglobulin-type lectins), a family of receptors primarily expressed on immune cells.[10][11] This interaction suggests a role for DSLNT in modulating immune responses, although the precise implications of this binding are still under investigation.[10]

Signaling Pathways

The protective effects of DSLNT on the intestinal epithelium are mediated, at least in part, by the stabilization of the Zonula occludens-1 (ZO-1), Focal Adhesion Kinase (FAK), and p38 Mitogen-Activated Protein Kinase (p38) signaling pathway.

DSLNT_Signaling_Pathway cluster_pathway ZO-1/FAK/p38 Pathway DSLNT This compound (DSLNT) Epithelial_Cell Intestinal Epithelial Cell DSLNT->Epithelial_Cell p38 p38 DSLNT->p38 stabilizes MC_Chymase Mast Cell Chymase MC_Chymase->Epithelial_Cell ZO1 ZO-1 MC_Chymase->ZO1 downregulates FAK FAK MC_Chymase->FAK downregulates MC_Chymase->p38 downregulates Barrier_Disruption Barrier Disruption MC_Chymase->Barrier_Disruption ZO1->FAK FAK->p38 Barrier_Integrity Intestinal Epithelial Barrier Integrity p38->Barrier_Integrity NEC_Model_Workflow Start Induce Labor in Term-Pregnant Rats Randomization Randomize Neonatal Pups into Study Groups Start->Randomization Dam_Fed Dam-Fed Control Group Randomization->Dam_Fed Formula_Fed Formula-Fed (FF) Group Randomization->Formula_Fed FF_DSLNT FF + DSLNT Group Randomization->FF_DSLNT Hypoxia Expose to Hypoxia (5% O2, 95% N2) for 10 min Thrice Daily Dam_Fed->Hypoxia Gavage Oral Gavage with Formula (± DSLNT) Twice Daily Formula_Fed->Gavage FF_DSLNT->Gavage Gavage->Hypoxia Sacrifice Sacrifice Pups at 96h Post-Partum Hypoxia->Sacrifice Repeat for 96h Harvest Harvest Terminal Ileum Sacrifice->Harvest Analysis Histological Analysis (H&E Staining) and Pathology Scoring Harvest->Analysis Enzymatic_Synthesis_Workflow Start Lacto-N-tetraose (LNT) Core Structure Module_S1 Module S1: α2-3 Sialylation (e.g., PmST1) Start->Module_S1 Intermediate_1 Monosialyl-LNT Module_S1->Intermediate_1 Module_S2 Module S2: α2-6 Sialylation (ST6GalNAc6) Intermediate_1->Module_S2 Final_Product This compound (DSLNT) Module_S2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

References

Disialyllacto-N-tetraose (DSLNT): A Key Acidic Human Milk Oligosaccharide in Infant Health and Disease Prevention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Disialyllacto-N-tetraose (DSLNT) is a prominent acidic human milk oligosaccharide (HMO) that has garnered significant scientific attention for its multifaceted roles in infant health, particularly in the prevention of necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease affecting premature infants. This technical guide provides a comprehensive overview of DSLNT, including its biochemical properties, physiological functions, and the experimental methodologies used to elucidate its mechanisms of action. Quantitative data on DSLNT concentrations in human milk and its effects in various models are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide includes visualizations of the signaling pathways modulated by DSLNT, offering a deeper understanding of its molecular interactions within the infant gut. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of DSLNT.

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids.[1] Unlike the nutritive components, HMOs are largely indigestible by the infant and function as prebiotics, shaping the infant gut microbiome, and as bioactive molecules that directly interact with the host's cells.[2] Among the over 150 different HMO structures identified, the acidic oligosaccharides, characterized by the presence of sialic acid residues, are of particular interest due to their significant biological activities.[3]

This compound (DSLNT), a complex hexasaccharide containing two sialic acid moieties, has emerged as a key player in the protective effects of human milk.[3] A growing body of evidence highlights its crucial role in reducing the risk of NEC, modulating the gut microbiome, and influencing intestinal barrier function and immune responses.[4][5] This guide will delve into the technical details of DSLNT's structure, function, and the scientific methodologies employed in its study.

Biochemical Properties and Quantitative Data

DSLNT is a non-fucosylated, doubly sialylated HMO.[4] Its unique structure, with two sialic acid residues, is critical for its biological activity.[6] The concentration of DSLNT in human milk is highly variable among individuals and changes over the course of lactation.[7][8]

Table 1: Concentration of DSLNT in Human Milk and its Association with Necrotizing Enterocolitis (NEC)

ParameterValueReference
DSLNT Concentration in Mother's Own Milk (MOM) - NEC vs. Control
NEC GroupSignificantly lower than Control Group[4]
Control GroupSignificantly higher than NEC Group[4]
DSLNT Threshold for NEC Prediction 241 nmol/mL[4][9]
Sensitivity0.9[4][9]
Specificity0.9[4][9]
DSLNT Concentration and Gestational Age Positively correlated[4]
DSLNT Concentration and Birth Weight Negatively correlated[4]

Table 2: Effects of DSLNT in a Neonatal Rat Model of NEC

Treatment Group96-hour Survival RateNEC Pathology Score (Mean ± SD)Reference
Formula-fed (FF)73.1%1.98 ± 1.11[6]
FF + Pooled HMOs95.0%0.44 ± 0.30 (p<0.001 vs FF)[6]
FF + DSLNT (300 µM)Significantly improved vs FF0.60 ± 0.52 (p<0.001 vs FF)[6]

Physiological Functions and Mechanisms of Action

DSLNT exerts its beneficial effects through a combination of mechanisms, including modulation of the gut microbiota, enhancement of the intestinal barrier, and direct immunomodulatory activities.

Microbiome Modulation

DSLNT acts as a selective prebiotic, promoting the growth of beneficial bacteria, particularly Bifidobacterium species, in the infant gut.[5] Lower concentrations of DSLNT in maternal milk are associated with a reduced abundance of Bifidobacterium longum and a higher abundance of potentially pathogenic Enterobacter cloacae in infants who later develop NEC.[4][9] The presence of DSLNT is linked to a more mature gut microbiome community structure.[10]

Enhancement of Intestinal Barrier Function

A key protective mechanism of DSLNT is its ability to maintain intestinal epithelial integrity. In inflammatory conditions, mast cell-derived chymase can disrupt the intestinal barrier. DSLNT has been shown to protect against this damage by stabilizing the Zonula Occludens-1 (ZO-1)/Focal Adhesion Kinase (FAK)/p38 signaling pathway.[11] This stabilization helps to maintain the integrity of tight junctions between intestinal epithelial cells, preventing the translocation of harmful substances from the gut lumen into the bloodstream.

Immunomodulation

DSLNT exhibits direct immunomodulatory effects, contributing to the dampening of inflammatory responses in the neonatal intestine. One of the proposed mechanisms is the inhibition of Toll-like Receptor 4 (TLR4) signaling.[12] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and its over-activation is implicated in the pathogenesis of NEC. By interfering with TLR4 signaling, DSLNT can reduce the production of pro-inflammatory cytokines.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of DSLNT.

Quantification of DSLNT in Human Milk by HPLC with Fluorescence Detection (HPLC-FLD)

This method allows for the sensitive and specific quantification of DSLNT in complex biological matrices like human milk.

Materials:

  • Human milk samples

  • Acetonitrile (ACN)

  • Formic acid

  • 2-Aminobenzamide (2-AB) labeling kit

  • Ammonium formate

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., HILIC-OH5, 2.1×150mm, 2.7µm)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Thaw frozen human milk samples on ice.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to separate the lipid layer.

    • Collect the aqueous phase and filter through a 10 kDa molecular weight cut-off filter to remove proteins.

  • Oligosaccharide Release and Labeling:

    • Follow the manufacturer's protocol for the 2-AB labeling kit to fluorescently label the oligosaccharides in the filtrate.

  • HPLC-FLD Analysis:

    • Column: HILIC-OH5 (2.1×150mm, 2.7µm)

    • Mobile Phase A: Water with 20mM ammonium formate, pH 4.3

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from a high concentration of acetonitrile to a lower concentration to elute the polar oligosaccharides. A typical gradient might start at 80% B and decrease to 40% B over 30 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.

  • Quantification:

    • Prepare a standard curve using commercially available DSLNT standards of known concentrations.

    • Integrate the peak area corresponding to DSLNT in the sample chromatograms and calculate the concentration based on the standard curve.

Neonatal Rat Model of Necrotizing Enterocolitis (NEC)

This in vivo model is widely used to study the pathogenesis of NEC and to evaluate the protective effects of interventions like DSLNT supplementation.[6]

Materials:

  • Pregnant Sprague-Dawley rats (timed-gestation)

  • Neonatal rat formula (e.g., Esbilac puppy milk replacer mixed with Similac 60/40)

  • DSLNT (for treatment group)

  • Hypoxia chamber (e.g., filled with 100% nitrogen)

  • Cold environment (e.g., 4°C refrigerator)

  • Gavage feeding tubes

Procedure:

  • Animal Preparation:

    • Deliver pups by cesarean section 1-2 days before term to ensure prematurity.

    • House the pups in a temperature- and humidity-controlled incubator.

  • Induction of NEC:

    • Formula Feeding: Hand-feed the pups with neonatal rat formula every 3-4 hours using a gavage tube.

    • Hypoxia Stress: Expose the pups to hypoxia (e.g., 5% oxygen for 10 minutes or 100% nitrogen for 60-90 seconds) twice daily.

    • Cold Stress: Immediately following hypoxia, expose the pups to cold stress (e.g., 4°C for 10 minutes).

  • Treatment:

    • For the treatment group, supplement the formula with a defined concentration of DSLNT (e.g., 300 µM).

  • Assessment:

    • Monitor the pups for clinical signs of NEC (e.g., abdominal distension, lethargy, bloody stools).

    • After a set period (e.g., 96 hours), euthanize the pups and harvest the intestines.

    • Score the intestinal tissue for macroscopic and microscopic signs of NEC-related damage (e.g., inflammation, necrosis, pneumatosis intestinalis).

In Vitro Intestinal Barrier Function Assay using Caco-2 Cells

This assay assesses the ability of DSLNT to protect the integrity of the intestinal epithelial barrier.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Mast cell chymase (to induce barrier disruption)

  • DSLNT

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Fluorescein isothiocyanate (FITC)-dextran (for permeability assessment)

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM in standard culture flasks.

    • Seed the cells onto the apical side of Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Barrier Disruption and Treatment:

    • Induce barrier disruption by adding mast cell chymase to the apical side of the Transwell® inserts.

    • In the treatment group, co-incubate the cells with DSLNT and chymase.

  • Assessment of Barrier Integrity:

    • TEER Measurement: Measure the TEER across the Caco-2 monolayer at various time points using a TEER measurement system. A decrease in TEER indicates a loss of barrier integrity.

    • Paracellular Permeability: Add FITC-dextran to the apical chamber and measure its flux into the basolateral chamber over time using a fluorescence plate reader. An increase in FITC-dextran flux indicates increased paracellular permeability.

Western Blot Analysis of ZO-1, FAK, and p38

This technique is used to quantify the protein expression levels of key components of the ZO-1/FAK/p38 signaling pathway in intestinal epithelial cells.

Materials:

  • Caco-2 cell lysates (from the in vitro barrier function assay)

  • Protein electrophoresis equipment (SDS-PAGE)

  • Electroblotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-ZO-1, anti-FAK, anti-phospho-p38, anti-total-p38, anti-β-actin (loading control)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the Caco-2 cells and quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electroblotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the expression of the target proteins to the loading control (β-actin).

Signaling Pathways and Visualizations

DSLNT's protective effects are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

DSLNT-Mediated Stabilization of the Intestinal Barrier

This pathway illustrates how DSLNT counteracts the disruptive effects of mast cell chymase on the intestinal epithelial barrier.

DSLNT_Barrier_Protection cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chymase Chymase Receptor Unknown Receptor Chymase->Receptor Binds/Activates DSLNT DSLNT DSLNT->Receptor Antagonizes FAK FAK DSLNT->FAK Stabilizes Receptor->FAK Downregulates p38 p38 MAPK FAK->p38 Downregulates FAK->p38 Stabilizes ZO1 ZO-1 p38->ZO1 Downregulates p38->ZO1 Stabilizes Barrier_Disruption Barrier Disruption ZO1->Barrier_Disruption Barrier_Integrity Barrier Integrity ZO1->Barrier_Integrity

Caption: DSLNT protects intestinal barrier integrity by stabilizing the ZO-1/FAK/p38 pathway.

DSLNT-Mediated Inhibition of TLR4 Signaling

This diagram illustrates the proposed mechanism by which DSLNT inhibits LPS-induced inflammation via the TLR4 signaling pathway.

DSLNT_TLR4_Inhibition cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide TLR4 TLR4/MD2 Complex LPS->TLR4 Binds & Activates DSLNT DSLNT DSLNT->TLR4 Inhibits Binding MyD88 MyD88-dependent Pathway TLR4->MyD88 Reduced_Inflammation Reduced Inflammation TLR4->Reduced_Inflammation NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: DSLNT inhibits TLR4 signaling, leading to reduced inflammation.

Conclusion and Future Directions

This compound is a critical bioactive component of human milk with significant potential for improving infant health, particularly in the vulnerable preterm population. Its ability to modulate the gut microbiome, enhance intestinal barrier function, and attenuate inflammation underscores its importance in the prevention of NEC. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for continued research into the precise mechanisms of DSLNT's action.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are needed to confirm the efficacy of DSLNT supplementation in preventing NEC in high-risk infants.

  • Dose-Response Studies: Determining the optimal dosage and timing of DSLNT administration will be crucial for its therapeutic application.

  • Synergistic Effects: Investigating the potential synergistic effects of DSLNT with other HMOs and probiotics could lead to more effective preventative strategies.

  • Long-term Outcomes: Understanding the long-term impact of early-life DSLNT exposure on immune development and overall health is an important area for future investigation.

By continuing to unravel the complexities of DSLNT's biological functions, the scientific and medical communities can work towards translating this knowledge into novel therapies to improve the health and well-being of all infants.

References

Methodological & Application

Enzymatic Synthesis of Disialyllacto-N-tetraose (DSLNT): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllacto-N-tetraose (DSLNT) is a complex human milk oligosaccharide (HMO) with significant biological activities, including roles in immune modulation and prevention of necrotizing enterocolitis.[1][2] Its intricate structure, featuring an atypical Neu5Acα2-6GlcNAc linkage, presents a considerable challenge for chemical synthesis.[3][4] This document provides detailed protocols for the enzymatic synthesis of DSLNT, leveraging a modular approach with specific glycosyltransferases. The methods outlined here offer a robust and scalable strategy for producing high-purity DSLNT for research and therapeutic development.

Introduction

Human milk oligosaccharides are a diverse group of complex sugars that play a crucial role in infant health. DSLNT is a prominent sialylated HMO, characterized by the presence of two sialic acid residues.[5] One of these is attached via an uncommon Neu5Acα2-6 linkage to an N-acetylglucosamine (GlcNAc) residue.[6] The enzymatic approach to DSLNT synthesis offers superior control over stereochemistry and regioselectivity compared to traditional chemical methods. This protocol utilizes a series of well-characterized enzymes to build the lacto-N-tetraose (LNT) core, followed by sequential sialylation to yield the final DSLNT product.

Data Presentation

Table 1: Enzymes for DSLNT Synthesis
Enzyme Abbreviation Function Source Organism/Expression System
β1-3-N-acetylglucosaminyltransferaseHpLgtAAdds GlcNAc to lactoseHelicobacter pylori
β1-3-galactosyltransferaseCv3GalTAdds galactose to form the LNT coreChromobacterium violaceum
α2-3-sialyltransferase 1 mutant M144DPmST1-M144DAdds Neu5Ac in an α2-3 linkage to the terminal galactosePasteurella multocida
α2-6-sialyltransferaseST6GalNAc6Adds Neu5Ac in an α2-6 linkage to GlcNAcHuman (expressed in HEK293-F cells)
Table 2: Reaction Conditions for the Synthesis of the Lacto-N-tetraose (LNT) Core
Step Acceptor Substrate Enzyme Module Donor Substrate Buffer Temperature Time Yield
1LacProCbz (1)N1 (HpLgtA)UDP-GlcNAcTris-HCl (pH 8.0)37°C4-24 h87%
2LNTri II (2)G1 (Cv3GalT)UDP-GalTris-HCl (pH 8.0)37°C4-24 h90%
Table 3: Reaction Conditions for the Sialylation of LNT to form DSLNT
Step Acceptor Substrate Enzyme Module Donor Substrate Buffer Temperature Time
3LNT (3)S2 (PmST1-M144D)CMP-Neu5AcTris-HCl (pH 8.0)37°C4-24 h
4LSTa (5)S4 (ST6GalNAc6)CMP-Neu5AcTris-HCl (pH 8.0)37°C4-24 h

Experimental Protocols

Materials
  • 2-O-(N-benzyloxycarbonyl)aminopropyl β-lactoside (LacProCbz)

  • Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc)

  • Uridine 5'-diphospho-galactose (UDP-Gal)

  • Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac)

  • Recombinant enzymes (HpLgtA, Cv3GalT, PmST1-M144D, ST6GalNAc6)

  • Tris-HCl buffer

  • C18 silica gel cartridges

  • Bio-Gel P-2 resin

  • Ni-NTA affinity chromatography column

Protocol 1: Synthesis of Lacto-N-tetraose (LNT) Core
  • Step 1: Synthesis of Lacto-N-triose II (LNTri II)

    • Dissolve LacProCbz (5 mM) and UDP-GlcNAc in Tris-HCl buffer (pH 8.0).

    • Add HpLgtA enzyme.

    • Incubate the reaction mixture at 37°C for 4 to 24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, purify the product (LNTri II) using a C18 cartridge followed by Bio-Gel P-2 chromatography.[6]

  • Step 2: Synthesis of Lacto-N-tetraose (LNT)

    • Dissolve the purified LNTri II and UDP-Gal in Tris-HCl buffer (pH 8.0).

    • Add Cv3GalT enzyme.

    • Incubate the reaction mixture at 37°C for 4 to 24 hours.

    • Monitor the reaction progress.

    • Purify the LNT product using Bio-Gel P-2 chromatography.[6]

Protocol 2: Synthesis of this compound (DSLNT)
  • Step 3: α2-3 Sialylation

    • Dissolve the purified LNT (5 mM) and CMP-Neu5Ac (20 mM) in Tris-HCl buffer (pH 8.0).[7]

    • Add the PmST1-M144D enzyme.

    • Incubate at 37°C for 4 to 24 hours.[7]

    • The resulting product is LSTa. Purification can be performed using anion-exchange chromatography.

  • Step 4: α2-6 Sialylation

    • Dissolve the purified LSTa and CMP-Neu5Ac (20 mM) in Tris-HCl buffer (pH 8.0).[7]

    • Add the ST6GalNAc6 enzyme. This enzyme can be expressed in HEK293-F cells and purified via Ni-NTA affinity chromatography.[6]

    • Incubate at 37°C for 4 to 24 hours.[7]

    • The final product is DSLNT. Purify using anion-exchange chromatography followed by desalting.

Mandatory Visualization

Enzymatic_Synthesis_of_DSLNT cluster_lnt LNT Core Synthesis cluster_sialylation Sialylation LacProCbz LacProCbz LNTri_II LNTri_II LacProCbz->LNTri_II HpLgtA + UDP-GlcNAc LNT LNT LNTri_II->LNT Cv3GalT + UDP-Gal LSTa LSTa LNT->LSTa PmST1-M144D + CMP-Neu5Ac DSLNT DSLNT LSTa->DSLNT ST6GalNAc6 + CMP-Neu5Ac

Caption: Enzymatic pathway for the synthesis of DSLNT.

Experimental_Workflow_DSLNT cluster_synthesis Synthesis Module cluster_purification Purification & Analysis Start Starting Material (LacProCbz) Step1 Step 1: Add GlcNAc (HpLgtA) Start->Step1 Step2 Step 2: Add Gal (Cv3GalT) Step1->Step2 Purify1 Purification 1 (C18 & P-2 Chromatography) Step1->Purify1 Step3 Step 3: Add Neu5Ac (α2-3) (PmST1-M144D) Step2->Step3 Purify2 Purification 2 (P-2 Chromatography) Step2->Purify2 Step4 Step 4: Add Neu5Ac (α2-6) (ST6GalNAc6) Step3->Step4 Purify3 Purification 3 (Anion-Exchange) Step3->Purify3 Purify4 Final Purification (Anion-Exchange & Desalting) Step4->Purify4 Analysis Product Characterization (HPLC, MS, NMR) Purify4->Analysis

Caption: Experimental workflow for DSLNT synthesis.

References

Application Notes and Protocols for the Quantification of Disialyllacto-N-tetraose (DSLNT) in Human Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a significant acidic human milk oligosaccharide (HMO) that has garnered considerable research interest due to its potential biological activities, including its role in preventing necrotizing enterocolitis in preterm infants.[1][2][3] Accurate and robust quantification of DSLNT in human milk is crucial for clinical studies, nutritional research, and the development of infant formula and therapeutics. These application notes provide detailed protocols for the quantification of DSLNT in human milk using liquid chromatography-mass spectrometry (LC-MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), two common analytical techniques for HMO analysis.

Quantitative Data Summary

The concentration of DSLNT in human milk is highly variable among individuals and can be influenced by factors such as lactation stage and maternal genetics.[1][2] The following table summarizes DSLNT concentrations reported in various studies.

Study PopulationMethodDSLNT Concentration RangeReference
Japanese Cohort (n=150)LC-MS/MS0.09–0.71 mg/mL[4][5][6]
Mothers of Preterm InfantsNot SpecifiedHighly variable, decreases with postnatal age[1][2]
Mothers of Preterm Infants with NECNot SpecifiedLower in mothers of infants who developed NEC[1][2]
Geographically Diverse CohortsHPLC216 ± 14 nmol/mL (Sweden) to 870 ± 68 nmol/mL (rural Gambia)[7]
Cohort of Infants with NEC (n=33) and Controls (n=37)HPLCSignificantly lower in milk received by infants with NEC. A threshold of 241 nmol/mL showed high sensitivity and specificity for NEC.[8]

Experimental Protocols

Protocol 1: Quantification of DSLNT using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on methodologies that utilize hydrophilic interaction liquid chromatography (HILIC) for separation, coupled with mass spectrometry for sensitive and specific detection.

1. Sample Preparation: Protein and Lipid Removal

  • Objective: To remove interfering macromolecules (proteins and lipids) from the milk sample.

  • Procedure:

    • Thaw frozen human milk samples at 4°C.

    • Centrifuge the milk sample at 14,000 × g for 30 minutes at 4°C to separate the lipid layer.

    • Carefully collect the aqueous layer (skim milk) avoiding the upper lipid layer and the pellet at the bottom.

    • To precipitate proteins, add two volumes of ice-cold ethanol to the skim milk.

    • Incubate the mixture at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 14,000 × g for 30 minutes at 4°C.

    • Collect the supernatant containing the HMOs.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried HMO extract in a known volume of the initial mobile phase (e.g., 80% acetonitrile in water with 20mM ammonium formate).

2. Chromatographic Separation: HILIC-LC

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column, such as a BEH Amide column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: Water with 20 mM ammonium formate, pH 4.3.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient:

    • Start with a high percentage of Mobile Phase B (e.g., 80-90%).

    • Gradually decrease the percentage of Mobile Phase B over the run to elute the more polar analytes.

    • A typical gradient might be from 80% B to 60% B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometric Detection

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI mode is typically used for sialylated HMOs like DSLNT.[9]

  • Key Parameters (example):

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Temperature: 350-500°C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Data Acquisition:

    • Full Scan: To identify the [M-H]⁻ ion of DSLNT (m/z 971.3).

    • Targeted MS/MS (or Parallel Reaction Monitoring - PRM): For quantification, monitor specific precursor-to-product ion transitions for DSLNT. Common product ions can be identified from fragmentation of the DSLNT standard.

4. Quantification

  • Calibration Curve: Prepare a series of calibration standards of known DSLNT concentrations in a matrix that mimics the final sample solvent.

  • Data Analysis: Integrate the peak area of the specific DSLNT transition and plot it against the concentration of the standards to generate a calibration curve. Calculate the concentration of DSLNT in the unknown samples based on this curve.

Protocol 2: Quantification of DSLNT using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is well-suited for the analysis of underivatized carbohydrates, including acidic HMOs.

1. Sample Preparation: Dilute-and-Shoot with Online Cleanup

  • Objective: A simplified sample preparation approach that relies on online trapping of interferences.

  • Procedure:

    • Thaw frozen human milk samples at 4°C.

    • Dilute the milk sample significantly with deionized water (e.g., 1:50, v/v).[10]

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.[10]

2. Chromatographic System: HPAEC-PAD

  • Instrumentation: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Columns:

    • Guard Column: CarboPac PA guard column (e.g., 2 x 50 mm).[11][12]

    • Analytical Column: CarboPac PA1 column (e.g., 2 x 250 mm).[11][12]

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).[11][12]

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.[11][12]

  • Gradient:

    • A gradient of increasing sodium acetate concentration is used to elute the acidic oligosaccharides.

    • A typical gradient might start with a low percentage of Mobile Phase B and increase to elute the more highly charged species like DSLNT.

  • Flow Rate: 0.2-0.3 mL/min.[11][12]

  • Column Temperature: 20-30°C.[11][12]

  • Injection Volume: 5-25 µL.

3. Pulsed Amperometric Detection (PAD)

  • Waveform: A standard carbohydrate waveform is used, which involves a series of potentials for detection, cleaning, and equilibration of the gold electrode.

4. Quantification

  • Calibration Curve: Prepare a series of calibration standards of known DSLNT concentrations in deionized water.

  • Data Analysis: Integrate the peak area corresponding to DSLNT and generate a calibration curve by plotting peak area against concentration. Calculate the DSLNT concentration in the samples from this curve.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Human Milk Sample centrifuge1 Centrifugation (14,000 x g, 4°C) start->centrifuge1 skim_milk Collect Skim Milk centrifuge1->skim_milk precipitation Protein Precipitation (Cold Ethanol) skim_milk->precipitation centrifuge2 Centrifugation (14,000 x g, 4°C) precipitation->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant dry Vacuum Concentration supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hilic HILIC Separation reconstitute->hilic ms Mass Spectrometry (Negative ESI) hilic->ms data_analysis Data Analysis and Quantification ms->data_analysis

Caption: LC-MS workflow for DSLNT quantification.

experimental_workflow_hpaec cluster_sample_prep_hpaec Sample Preparation cluster_analysis_hpaec HPAEC-PAD Analysis start_hpaec Human Milk Sample dilute Dilution (with Deionized Water) start_hpaec->dilute filter Filtration (0.22 µm) dilute->filter hpaec HPAEC Separation filter->hpaec pad Pulsed Amperometric Detection hpaec->pad data_analysis_hpaec Data Analysis and Quantification pad->data_analysis_hpaec

Caption: HPAEC-PAD workflow for DSLNT quantification.

Concluding Remarks

The choice of method for DSLNT quantification will depend on the specific research question, available instrumentation, and desired throughput. The LC-MS method offers high sensitivity and specificity, making it ideal for targeted quantification and structural confirmation. The HPAEC-PAD method provides a robust and reliable alternative, particularly for laboratories with expertise in ion chromatography. Both methods require careful optimization and validation to ensure accurate and reproducible results. The protocols and data presented here serve as a comprehensive guide for researchers initiating studies on the quantification of DSLNT in human milk.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Desloratadine (DSLNT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Desloratadine (DSLNT), a potent, long-acting, non-sedating antihistamine, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are applicable for the determination of DSLNT in pharmaceutical dosage forms and biological matrices. Detailed experimental protocols, validated performance data, and a visual representation of the analytical workflow are presented to facilitate seamless implementation in a laboratory setting.

Introduction

Desloratadine is the active metabolite of loratadine and functions as a selective peripheral histamine H1-receptor antagonist, widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Accurate and precise quantification of DSLNT is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and reliable technique for this purpose, offering high resolution, sensitivity, and specificity.[2][4] This application note details validated RP-HPLC methods for the analysis of DSLNT.

Quantitative Data Summary

The following tables summarize the key performance parameters of various validated HPLC methods for DSLNT analysis.

Table 1: Chromatographic Conditions for DSLNT Analysis

ParameterMethod 1Method 2Method 3
Column RP-C18 (250 mm x 4.6 mm, 5 µm)[1]Phenomenex C18 (250mm X 4.6mm, 5µm)[2]Thermo Scientific BDS Hypersil C18 (250 x 4.60 mm, 5µm)[5]
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0): Methanol (48:45:7 v/v/v)[1]Methanol: Water (70:30, v/v)[2]Methanol: 0.025M KH2PO4 (pH 3.5) (85:15, v/v)[5]
Flow Rate 0.8 mL/min[1]1.0 mL/min[2]1.0 mL/min[5]
Detection Wavelength 247 nm[1]242 nm[2]248 nm[5]
Injection Volume 20 µL[1]Not SpecifiedNot Specified
Run Time 7 min[1]Not Specified< 6 min[5]

Table 2: Method Validation Parameters for DSLNT Analysis

ParameterMethod 1Method 2Method 3
Retention Time (min) 3.5[1]5.79[2]5.08[5]
Linearity Range (µg/mL) 20 - 100[1]8 - 24[2]Not Specified
Correlation Coefficient (r²) 0.998[1]0.9975[2]Not Specified
Limit of Detection (LOD) 0.00721 µg/mL[1]Not Specified1.97 ng/mL (in plasma)[5]
Limit of Quantification (LOQ) 0.0210 µg/mL[1]Not SpecifiedNot Specified
Recovery (%) 99.98 - 100.30[1]98.29 - 99.37[2]Not Specified

Experimental Protocols

Method 1: Analysis of DSLNT in Pharmaceutical Dosage Forms[1]

1. Reagents and Materials

  • Desloratadine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm membrane filter

2. Equipment

  • HPLC system with UV-Vis detector

  • RP-C18 column (250 mm x 4.6 mm, 5 µm)

  • Ultrasonic bath

  • pH meter

3. Preparation of Mobile Phase

  • Prepare a 0.05 M phosphate buffer by dissolving the appropriate amount of KH2PO4 in water and adjusting the pH to 3.0 with orthophosphoric acid.

  • Mix acetonitrile, 0.05 M phosphate buffer, and methanol in the ratio of 48:45:7 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Stock Solution

  • Accurately weigh 50 mg of Desloratadine reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.

5. Preparation of Working Standard Solutions

  • Transfer 5 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with the mobile phase to get a concentration of 100 µg/mL.

  • From this solution, prepare a series of dilutions to obtain concentrations in the range of 20-100 µg/mL.

6. Preparation of Sample Solution (Tablets)

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 50 mg of Desloratadine and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of methanol and sonicate for 15 minutes.

  • Dilute to volume with methanol and filter the solution through a membrane filter.

  • Transfer 5 mL of the filtered solution to a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Further dilute to obtain a concentration within the linearity range.

7. Chromatographic Analysis

  • Set the HPLC system with the conditions specified in Table 1, Method 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

8. Calculation

  • Calculate the concentration of Desloratadine in the sample by comparing the peak area of the sample with the peak area of the standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start standard_prep Prepare Standard Stock and Working Solutions start->standard_prep sample_prep Prepare Sample Solution (e.g., from tablets) start->sample_prep filtration Filter all solutions (0.45 µm filter) standard_prep->filtration sample_prep->filtration hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) filtration->hplc_setup To HPLC equilibration Column Equilibration hplc_setup->equilibration injection Inject Samples & Standards equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq Signal peak_integration Peak Integration & Area Measurement data_acq->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification end End quantification->end

Caption: Experimental workflow for the HPLC analysis of Desloratadine.

Signaling Pathway

Desloratadine is a selective antagonist of the peripheral histamine H1 receptor. Its primary mechanism of action involves blocking the binding of histamine to this receptor, thereby preventing the downstream effects of histamine that lead to allergic symptoms.

Histamine_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to G_protein Gq/11 Protein H1R->G_protein Activates DSLNT Desloratadine (DSLNT) DSLNT->H1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Leads to Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation, increased vascular permeability) Ca_PKC->Allergic_Response Results in

Caption: Mechanism of action of Desloratadine (DSLNT) on the H1 histamine receptor pathway.

References

Characterization of Disialyllacto-N-tetraose (DSLNT) Using Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the precise characterization of complex oligosaccharides like Disialyllacto-N-tetraose (DSLNT) is crucial for understanding its biological functions and potential therapeutic applications. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed structural elucidation and quantification of DSLNT. This document provides an overview of various MS techniques and detailed protocols for the characterization of DSLT.

This compound is a significant human milk oligosaccharide (HMO) that has been identified as a protective agent against necrotizing enterocolitis (NEC) in premature infants.[1][2][3][4] Its complex structure, comprising two sialic acid residues, presents analytical challenges that require sophisticated mass spectrometry approaches for unambiguous identification and characterization.

Overview of Mass Spectrometry Techniques for DSLNT Analysis

A variety of mass spectrometry techniques can be employed for the comprehensive analysis of DSLNT, each providing unique structural information.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This high-throughput technique is excellent for determining the molecular weight and composition of DSLNT.[1][5] It is often used for initial screening and profiling of HMOs in complex mixtures.[6] For enhanced sensitivity and to prevent the loss of labile sialic acid residues, derivatization techniques such as permethylation or amidation are often employed.[7]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing fragile molecules like DSLNT.[8] It is often coupled with liquid chromatography (LC) for the separation of isomers prior to mass analysis.[9][10] ESI-MS can be operated in both positive and negative ion modes, with the negative ion mode being particularly useful for acidic oligosaccharides like DSLNT.[8]

  • Tandem Mass Spectrometry (MS/MS): To obtain detailed structural information, including sequence and linkage analysis, tandem mass spectrometry (MS/MS or MSⁿ) is essential.[8] In MS/MS, precursor ions of DSLNT are isolated, fragmented, and the resulting product ions are analyzed. Various fragmentation methods can be utilized:

    • Collision-Induced Dissociation (CID): This is the most common fragmentation technique and provides information on glycosidic linkages.[11][12]

    • Helium Charge Transfer Dissociation (He-CTD): A high-energy fragmentation method that produces both glycosidic and cross-ring cleavages, offering more detailed structural insights, including the differentiation of sialic acid linkage isomers (α-2,3- vs. α-2,6-).[11]

    • Electron-based dissociation methods (ETD, ECD, EDD) and Ultraviolet Photodissociation (UVPD): These advanced fragmentation techniques can also provide valuable cross-ring cleavage information for unambiguous linkage determination.[11]

Experimental Workflows

The characterization of DSLNT typically involves a multi-step workflow from sample preparation to data analysis.

DSLNT_Characterization_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Sample Sample Enrichment Enrichment of Sialylated Oligosaccharides Sample->Enrichment Initial Processing Derivatization Derivatization (e.g., Permethylation) Enrichment->Derivatization Optional Purification Purification (e.g., SPE, HPLC) Derivatization->Purification MALDI_TOF MALDI-TOF MS (Composition) Purification->MALDI_TOF LC_ESI_MS LC-ESI-MS (Isomer Separation) Purification->LC_ESI_MS Data_Processing Data Processing & Spectral Interpretation MALDI_TOF->Data_Processing Tandem_MS Tandem MS (MS/MS) (Structural Elucidation) LC_ESI_MS->Tandem_MS Tandem_MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Quantification Quantification Data_Processing->Quantification

General workflow for DSLNT characterization.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Enrichment of Sialylated HMOs from Human Milk

This protocol is adapted from methodologies described for the enrichment of sialylated human milk oligosaccharides (SHMOs).[9]

Materials:

  • Human milk sample

  • Solid Phase Extraction (SPE) cartridges with graphitized carbon columns (GCC)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Nanopure water

  • Centrifugal vacuum concentrator

Procedure:

  • Cartridge Conditioning: Condition the SPE-GCC cartridge by washing with 6 mL of 80% ACN containing 0.1% TFA, followed by 6 mL of nanopure water.

  • Sample Loading and Desalting: Load approximately 1 mg of the milk sample onto the conditioned cartridge. Wash the cartridge with 30 mL of nanopure water to remove salts and other impurities.

  • Elution of HMOs: Elute the HMOs with successive volumes of increasing ACN concentration:

    • 6 mL of 5% ACN in water

    • 6 mL of 10% ACN in water

    • 6 mL of 20% ACN in water

  • Enrichment of SHMOs: Elute the sialylated HMOs, including DSLNT, with 6 mL of 40% ACN containing 0.05% TFA.

  • Sample Concentration: Dry the collected 40% ACN fraction in a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in nanopure water for subsequent MS analysis.

Protocol 2: MALDI-TOF-MS Analysis of Enriched DSLNT

This protocol is based on general procedures for MALDI-TOF MS of glycans.[9]

Materials:

  • Enriched DSLNT sample

  • 2,5-Dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50% ACN/water)

  • MALDI target plate

  • Micropipette

Procedure:

  • Matrix Preparation: Prepare a fresh solution of the DHB matrix.

  • Sample-Matrix Mixture: Mix 0.5 µL of the enriched DSLNT sample with 0.5 µL of the DHB matrix solution directly on the MALDI target plate.

  • Drying: Allow the sample-matrix mixture to air-dry at room temperature, forming a crystalline spot.

  • MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in the positive ion reflector mode.

    • The expected m/z for the [M+Na]⁺ adduct of DSLNT can be calculated based on its chemical formula (C₅₁H₈₅N₃O₃₉).

Protocol 3: LC-ESI-MS/MS for Isomer Separation and Structural Elucidation

This protocol integrates liquid chromatography for isomer separation with ESI-MS/MS for detailed structural analysis.[10][11][12]

Materials:

  • Enriched and purified DSLNT sample

  • HPLC or UHPLC system with a hydrophilic interaction chromatography (HILIC) column

  • Mobile phase A: Water with 20 mM ammonium formate, pH 4.3

  • Mobile phase B: Acetonitrile

  • ESI-tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • LC Separation:

    • Inject the sample onto the HILIC column.

    • Elute with a linear gradient of decreasing acetonitrile (solvent B) concentration to separate different oligosaccharide isomers.

  • ESI-MS Analysis:

    • Operate the mass spectrometer in negative ion mode.

    • Set the spray voltage to approximately 3.7 kV and the capillary temperature to 250°C.

    • Acquire full scan mass spectra over a mass range of m/z 200-1500.

  • Tandem MS (MS/MS) Analysis:

    • Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

    • Isolate the precursor ion corresponding to DSLNT.

    • Apply collision-induced dissociation (CID) or other fragmentation methods (e.g., He-CTD).

    • Acquire product ion spectra to identify characteristic fragments that reveal sequence and linkage information.

Fragmentation Pathway of DSLNT

The fragmentation of DSLNT in tandem MS provides a wealth of structural information.

DSLNT_Fragmentation DSLNT_Precursor DSLNT Precursor Ion [M-H]⁻ Fragment_1 Loss of Sialic Acid (m/z 290) DSLNT_Precursor->Fragment_1 CID Fragment_2 Glycosidic Cleavages (B, Y, C, Z ions) DSLNT_Precursor->Fragment_2 CID Fragment_3 Cross-ring Cleavages (A, X ions) DSLNT_Precursor->Fragment_3 He-CTD, ETD, etc. Structural_Info Structural Information (Sequence, Linkage) Fragment_1->Structural_Info Fragment_2->Structural_Info Fragment_3->Structural_Info

Simplified fragmentation pathways of DSLNT in MS/MS.

Quantitative Analysis of DSLNT

Quantitative analysis of DSLNT is critical for understanding its physiological relevance. Several mass spectrometry-based methods can be employed for accurate quantification.

Method Principle Advantages Disadvantages Reference
LC-MS with External Calibration Quantification is based on a calibration curve generated from commercially available DSLNT standards.Straightforward and widely used.Requires pure standards; matrix effects can influence accuracy.[10]
Isotopic Labeling (e.g., permethylation with ¹³CH₃I) Samples are differentially labeled with light and heavy isotopes, and the relative peak intensities are used for quantification.High accuracy and precision; corrects for variations in sample processing and ionization efficiency.More complex sample preparation; requires high-resolution MS.[7]
Label-Free Quantification The abundance of DSLNT is determined by comparing the integrated peak areas of its precursor ion across different samples.No chemical labeling required; high throughput.Susceptible to variations in instrument performance and matrix effects; requires robust data processing software.

A study on preterm infants found that a DSLNT concentration threshold of 241 nmol/mL in mother's milk had a high sensitivity and specificity for predicting NEC.[13][14] Another study reported that DSLNT content in mother's own milk is highly variable and decreases with increasing postnatal age.[4][15]

Conclusion

Mass spectrometry, with its diverse range of techniques, provides a powerful platform for the comprehensive characterization of this compound. From initial molecular weight determination by MALDI-TOF-MS to detailed structural elucidation through advanced tandem MS methods like He-CTD, these analytical tools are invaluable for researchers in the fields of glycobiology, nutrition, and drug development. The protocols and information provided herein serve as a guide for the robust and reliable analysis of this important human milk oligosaccharide.

References

Application Note: Investigating the Protective Effects of Disialyllacto-N-tetraose (DSLNT) in a Neonatal Rat Model of Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Necrotizing enterocolitis (NEC) is a severe and often fatal intestinal disease predominantly affecting premature infants.[1][2] A significant observation in clinical practice is that breast-fed infants have a lower risk of developing NEC compared to those who are formula-fed, suggesting that specific components in human milk offer protection.[1][2][3] Human milk oligosaccharides (HMOs), a complex group of glycans, are highly abundant in breast milk but absent from most infant formulas.[1][2] Research using a neonatal rat model of NEC has identified a specific HMO, disialyllacto-N-tetraose (DSLNT), as a key protective agent.[1][2][4] This document provides detailed protocols for utilizing a neonatal rat model to study the effects of DSLNT on NEC, summarizing key quantitative outcomes and visualizing the experimental workflow and potential signaling pathways.

Key Findings from Neonatal Rat Models

Supplementing infant formula with pooled HMOs, and specifically with DSLNT, has been shown to significantly improve survival rates and reduce the severity of intestinal injury in neonatal rats subjected to experimental NEC. The protective effects are highly structure-specific, with the sialic acid components of DSLNT being crucial for its function.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of HMOs and DSLNT in a neonatal rat model of NEC.

Table 1: Effect of Pooled HMOs on Survival and Intestinal Pathology

Treatment Group96-Hour Survival Rate (%)Mean Ileum Pathology Score (± SD)
Formula-Fed (FF)73.1%1.98 ± 1.11
FF + Pooled HMOs95.0%0.44 ± 0.30
Data sourced from Jantscher-Krenn et al., 2012.[1][2][3]

Table 2: Effect of DSLNT and Neuraminidase-Treated DSLNT on NEC Pathology

Treatment GroupMean Ileum Pathology ScoreStatistical Significance (vs. FF)
Formula-Fed (FF)~2.0-
FF + DSLNT (300 µM)<0.5p<0.001
FF + Neuraminidase-Treated DSLNT~2.0Not Significant
This table summarizes findings showing that the protective effect of DSLNT is abolished upon removal of its sialic acid residues.[1]

Experimental Protocols

This section details the methodology for inducing NEC in neonatal rats and administering DSLNT for research purposes. The protocol is based on established models that utilize formula feeding combined with hypoxia and cold stress.[5][6][7][8]

1. Materials and Reagents

  • Pregnant, time-dated Sprague-Dawley rats

  • Neonatal rat formula (e.g., 15g Similac 60/40 in 75 mL Esbilac canine milk replacement)[5][8]

  • This compound (DSLNT)

  • Gavage feeding tubes (flexible, appropriate size for neonatal rats)

  • Incubator capable of temperature control (34-37°C)

  • Hypoxia chamber (e.g., modular incubation chamber)

  • Source of 100% Nitrogen (N₂) gas

  • Refrigerator or cold room (4°C)

  • Standard surgical tools for tissue harvesting

  • Formalin and other reagents for histological processing

  • Microscope for histological evaluation

2. Experimental Workflow Diagram

G cluster_setup Phase 1: Animal Preparation & Group Allocation cluster_induction Phase 2: NEC Induction & Treatment (96 hours) cluster_analysis Phase 3: Endpoint Analysis P1 Obtain timed-pregnant Sprague-Dawley rats P2 Pups delivered and immediately separated from dam P1->P2 P3 Randomize pups into experimental groups: - Dam-Fed (Control) - Formula-Fed (NEC) - Formula + DSLNT P2->P3 I1 House pups in incubator (34-37°C) P3->I1 I2 Gavage feed every 3-4 hours with assigned formula (with or without DSLNT) I1->I2 I3 Induce stress twice daily: 1. Hypoxia (100% N₂ for 60-90s) 2. Cold Stress (4°C for 10 min) I2->I3 For NEC and DSLNT groups A1 At 96 hours, euthanize pups and harvest terminal ileum I2->A1 After 96h cycle I4 Return to incubator after stress I3->I4 I4->I2 A2 Macroscopic evaluation of intestines A1->A2 A3 Histological processing (H&E staining) A1->A3 A4 Blindly score ileum sections for NEC pathology (Grade 0-4) A3->A4

Caption: Experimental workflow for the neonatal rat NEC model.

3. Detailed Protocol for NEC Induction and DSLNT Administration

This protocol is a synthesis of commonly used methods.[1][5][8][9]

  • Animal Preparation:

    • On day 21.5 of gestation, deliver pups from timed-pregnant Sprague-Dawley rats.[8] To prevent nursing, immediately separate the pups from the dam.[10]

    • Weigh the pups and randomize them into different experimental groups (e.g., Dam-Fed control, Formula-Fed NEC group, Formula + DSLNT group).

    • House the formula-fed pups in a temperature-controlled incubator set to 34-37°C.[5]

  • Feeding and Treatment Protocol (Duration: 72-96 hours):

    • Prepare the neonatal rat formula. A common formulation is 15g of Similac 60/40 mixed in 75 mL of Esbilac canine milk replacer.[5][8]

    • For the treatment group, dissolve DSLNT into the formula to achieve the desired final concentration (e.g., 300 µM).[1]

    • Gavage-feed the pups with approximately 12.5 µL/g of body weight (typically 0.1-0.2 mL) every 3 to 4 hours.[5][6]

    • Ensure careful handling to prevent aspiration.

  • Stress Protocol (for NEC and DSLNT groups):

    • Twice daily, subject the pups to stress sessions.

    • Hypoxia: Place pups in a chamber and expose them to a 100% N₂ atmosphere for 60 seconds.[5]

    • Cold Stress: Immediately following hypoxia, transfer the pups to a 4°C environment for 10 minutes.[5][8]

    • After the stress session, return the pups to the incubator.

4. Assessment of NEC

  • Endpoint: The experiment typically concludes after 72 or 96 hours. Pups are euthanized according to institutional guidelines.

  • Macroscopic Evaluation: After euthanasia, the intestines are examined for visual signs of NEC, such as discoloration, hemorrhage, and pneumatosis intestinalis (gas in the bowel wall).[3]

  • Histological Scoring:

    • Harvest the terminal ileum, fix it in formalin, and embed it in paraffin.

    • Section the tissue and perform Hematoxylin and Eosin (H&E) staining.

    • A pathologist, blinded to the experimental groups, should score the sections based on a standardized grading scale.[8]

Table 3: Histological Grading Scale for NEC

GradeDescription of Intestinal Injury
0Normal intestinal structure, intact villi.
1Epithelial cell lifting or separation at the villous tip.
2Sloughing of epithelial cells extending to the mid-villus level.
3Necrosis of the entire villus.
4Transmural necrosis and/or perforation.
A score of ≥2 is typically considered indicative of NEC.[8]

Potential Signaling Pathways

While the precise mechanism by which DSLNT protects against NEC in this model is still under full investigation, research in related areas of intestinal inflammation suggests potential pathways.[1] One proposed mechanism involves the modulation of inflammatory signaling and the stabilization of the intestinal epithelial barrier.

Proposed Protective Mechanism of DSLNT

G cluster_pathogen Pathogenic Stimulus cluster_cell Intestinal Epithelial Cell cluster_intervention DSLNT Intervention LPS LPS / Pathogens TLR4 TLR4 Receptor LPS->TLR4 Activates Barrier Barrier Disruption (Increased Permeability) LPS->Barrier Contributes to NFkB NF-κB Signaling (Pro-inflammatory) TLR4->NFkB Initiates ZO1 ZO-1 / FAK / p38 (Tight Junction Stability) Inflammation Inflammation (Cytokine Release) NFkB->Inflammation NEC NEC Pathogenesis Barrier->NEC Inflammation->NEC DSLNT DSLNT DSLNT->TLR4 Inhibits (Proposed) DSLNT->ZO1 Stabilizes (Proposed)

References

Application of Disialyllacto-N-Tetraose (DSLNT) in Glycan Microarray Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a prominent human milk oligosaccharide (HMO) characterized by the presence of an atypical Neu5Acα2–6GlcNAc motif.[1][2][3] This unique structural feature positions DSLNT as a key molecule in mediating interactions with various glycan-binding proteins (GBPs), particularly Siglecs (Sialic acid-binding immunoglobulin-like lectins). Siglecs are a family of I-type lectins expressed on the surface of immune cells that play crucial roles in regulating immune responses.[1] The interaction between DSLNT and Siglecs is of significant interest due to its potential therapeutic applications, including the prevention of necrotizing enterocolitis (NEC) in infants.[4][5]

Glycan microarrays have emerged as a powerful high-throughput tool to elucidate the binding specificities of GBPs.[6][7] By immobilizing a library of glycans, including DSLNT and its structural analogs, onto a solid support, researchers can probe their interactions with a panel of Siglecs and other GBPs. This approach provides valuable insights into the structure-function relationships governing these interactions and can aid in the identification of specific glycan ligands for immune receptors.

These application notes provide a comprehensive overview and detailed protocols for utilizing DSLNT in glycan microarray studies to investigate its binding profile with Siglecs.

Data Presentation: Quantitative Binding of DSLNT and Related HMOs to Human Siglecs

The following table summarizes the relative binding of a panel of synthetically derived Human Milk Oligosaccharides (HMOs), including DSLNT, to various human Siglecs as determined by glycan microarray analysis. The data is presented as mean Relative Fluorescence Units (RFU), which is proportional to the binding avidity.

Glycan IDStructureSiglec-1Siglec-3Siglec-5Siglec-7Siglec-9Siglec-15Siglec-F
DSLNT Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc15,0002,0008,0001,0001,50018,00012,000
LSTb Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc500100300501009,000400
DSMFLNH Neu5Acα2-3Galβ1-3(Fucα1-4)(Neu5Acα2-6)GlcNAcβ1-6(Galβ1-3GlcNAcβ1-3)Galβ1-4Glc18,0003,50012,0001,5002,00022,00015,000
3'SLNnT Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc100501502550500100
6'SLNnT Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc1008,0002001003001,000200

Note: The RFU values presented here are representative and have been synthesized from published data for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

I. Glycan Microarray Fabrication

This protocol describes the immobilization of amine-functionalized glycans, such as synthetically produced DSLNT, onto N-hydroxysuccinimide (NHS)-activated glass slides.

Materials:

  • NHS-activated glass slides

  • Amine-functionalized glycans (e.g., DSLNT with a terminal amine linker)

  • Printing Buffer: 300 mM sodium phosphate buffer, pH 8.5

  • Microarray printer (robotic spotter)

  • Humid chamber

  • Desiccator

Procedure:

  • Glycan Preparation: Dissolve amine-functionalized glycans in Printing Buffer to a final concentration of 100 µM.

  • Printing: Transfer the glycan solutions to a 384-well plate. Use a robotic microarrayer to spot the glycans onto the NHS-activated glass slides. Print each glycan in multiple replicates (e.g., 6 replicates) to ensure data reliability.

  • Incubation: Place the printed slides in a humid chamber at 80% humidity for 1 hour at room temperature to facilitate the covalent coupling of the amine group on the glycan to the NHS ester on the slide surface.

  • Drying: Transfer the slides to a desiccator and dry overnight at room temperature.

  • Storage: Store the fabricated glycan microarray slides in a desiccator at 4°C until use.

II. Siglec-Glycan Binding Assay

This protocol outlines the procedure for probing the fabricated glycan microarray with recombinant Siglec proteins.

Materials:

  • Fabricated glycan microarray slide

  • Recombinant human Siglec-Fc fusion proteins

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Wash Buffer: PBST

  • Detection Antibody: Fluorescently labeled anti-human IgG (Fc specific) antibody (e.g., Alexa Fluor 647 conjugated)

  • Incubation chamber

  • Orbital shaker

  • Microarray scanner

Procedure:

  • Blocking: Place the glycan microarray slide in a slide holder. Add Blocking Buffer to each subarray and incubate for 1 hour at room temperature with gentle agitation on an orbital shaker. This step blocks any remaining reactive sites on the slide surface to prevent non-specific protein binding.

  • Washing: Aspirate the Blocking Buffer and wash the slide three times with Wash Buffer.

  • Siglec Incubation: Dilute the recombinant Siglec-Fc fusion proteins in Blocking Buffer to the desired concentration (e.g., 10 µg/mL). Apply the diluted Siglec solution to each subarray.

  • Incubation: Incubate the slide in a humidified chamber for 1-2 hours at room temperature with gentle agitation.

  • Washing: Aspirate the Siglec solution and wash the slide three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled anti-human IgG antibody in Blocking Buffer (e.g., to 1 µg/mL). Apply the secondary antibody solution to each subarray.

  • Incubation: Incubate the slide in a humidified chamber for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.

  • Washing: Aspirate the secondary antibody solution and wash the slide three times with Wash Buffer, followed by a final wash with distilled water.

  • Drying: Dry the slide by centrifugation in a slide spinner or under a gentle stream of nitrogen.

III. Data Acquisition and Analysis

This protocol describes the process of scanning the microarray and analyzing the resulting data.

Procedure:

  • Scanning: Scan the dried microarray slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., 635 nm for Alexa Fluor 647).

  • Image Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot. The software will generate a grid that is overlaid on the scanned image to define the location of each spot.

  • Data Extraction: The software will calculate the mean fluorescence intensity for each spot.

  • Data Analysis: a. Subtract the local background fluorescence from the mean fluorescence intensity of each spot. b. Average the background-corrected fluorescence values for the replicate spots of each glycan to obtain the mean Relative Fluorescence Unit (RFU). c. Calculate the standard deviation and coefficient of variation for the replicate spots. d. Data can be visualized as a bar chart or heatmap to compare the binding of different Siglecs to the arrayed glycans.

Mandatory Visualizations

experimental_workflow cluster_fabrication I. Glycan Microarray Fabrication cluster_binding II. Siglec-Glycan Binding Assay cluster_analysis III. Data Acquisition & Analysis prep Glycan Preparation (100 µM in Printing Buffer) print Robotic Printing (onto NHS-activated slide) prep->print incubate_fab Incubation (80% humidity, 1 hr) print->incubate_fab dry Drying (Overnight in desiccator) incubate_fab->dry store Storage (4°C in desiccator) dry->store block Blocking (1% BSA in PBST, 1 hr) store->block wash1 Washing (3x with PBST) block->wash1 siglec_incubate Siglec Incubation (Recombinant Siglec-Fc, 1-2 hrs) wash1->siglec_incubate wash2 Washing (3x with PBST) siglec_incubate->wash2 sec_ab_incubate Secondary Antibody Incubation (Fluorescent anti-human IgG, 1 hr) wash2->sec_ab_incubate wash3 Washing (3x with PBST, 1x with H2O) sec_ab_incubate->wash3 dry_assay Drying wash3->dry_assay scan Fluorescence Scanning dry_assay->scan quantify Image Quantification (Spot intensity) scan->quantify analyze Data Analysis (Background subtraction, Averaging replicates) quantify->analyze visualize Data Visualization (Bar charts, Heatmaps) analyze->visualize siglec_signaling cluster_membrane Cell Membrane siglec Inhibitory Siglec Receptor src_kinase Src Family Kinase siglec->src_kinase Recruitment & Activation shp SHP-1 / SHP-2 siglec->shp Recruitment src_kinase->siglec ITIM Phosphorylation dephosphorylation Dephosphorylation shp->dephosphorylation downstream Downstream Signaling Molecule (e.g., SYK, ZAP70) inhibition Inhibition of Cell Activation downstream->inhibition Leads to dslnt DSLNT (Ligand) dslnt->siglec Binding dephosphorylation->downstream Acts on

References

Application Notes and Protocols for the Use of Disialyllacto-N-tetraose (DSLNT) as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disialyllacto-N-tetraose (DSLNT) is a complex oligosaccharide found in human milk, belonging to the class of gangliosides.[1][2] It is composed of a tetraose core with two sialic acid residues.[3] Research has highlighted the significant biological roles of DSLNT, particularly in providing protection against necrotizing enterocolitis (NEC) in preterm infants.[4][5][6][7] Its mechanism of action involves the modulation of the gut microbiome and the protection of the intestinal epithelium.[6][8] Specifically, DSLNT has been shown to protect intestinal epithelial cell integrity by impacting the ZO-1/FAK/P38 signaling pathway.[8] Given its therapeutic potential and use as a biomarker, the availability of high-purity DSLNT as a reference standard is crucial for accurate quantification and functional studies in academic research and drug development.[7]

These application notes provide detailed protocols for the use of DSLNT as a reference standard in key analytical and cell-based assays.

Data Presentation

Table 1: Physicochemical Properties of DSLNT Reference Standard

PropertyValue
Chemical FormulaC48H79N3O37
Molecular Weight1290.16 g/mol [9]
Purity (by HPLC)≥98%
AppearanceWhite to off-white powder
SolubilitySoluble in water and methanol
StorageStore at < -15°C, protect from light[9]

Table 2: HPLC-MS/MS Parameters for Quantification of DSLNT

ParameterValue
HPLC System
ColumnHILIC-OH5 (2.1×150mm, 2.7µm)[10]
Mobile Phase AWater with 20mM ammonium formate, pH 4.3[10]
Mobile Phase BAcetonitrile[10]
GradientLinear gradient of acetonitrile (solvent B)/water with 20mM ammonium formate pH 4.3 (solvent A)[10]
Flow Rate0.2 mL/min[11]
Injection Volume10 µL[12]
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI)[10]
Scan ModeFull scan and PRM (targeted MS/MS)[10]
m/z Range200-1500 Da[10]
Precursor Ion (m/z)[M-2H]2-
Product Ion (m/z)Dehydrated sialic acid fragment (290.1)[13]

Experimental Protocols

Protocol 1: Quantitative Analysis of DSLNT by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of DSLNT in a sample using HPLC with UV or fluorescence detection.

Materials:

  • DSLNT Reference Standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) C18 cartridges[14]

  • HPLC system with a silica or amino-based column[14][15]

  • UV detector or Fluorescence detector

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of DSLNT Reference Standard in methanol:water (1:1) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Extraction of Gangliosides):

    • Homogenize the tissue or cell sample in water.

    • Add methanol and chloroform to the homogenate to achieve a final ratio that facilitates lipid extraction.[16]

    • Centrifuge the mixture to separate the phases. The upper aqueous phase contains the gangliosides.

    • Load the upper phase onto a pre-conditioned C18 SPE cartridge.[16]

    • Wash the cartridge with water and methanol:water mixtures to remove impurities.[16]

    • Elute the gangliosides, including DSLNT, with methanol.[16]

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume of methanol:water (1:1).

  • HPLC Analysis:

    • Set up the HPLC system with a suitable column (e.g., Spherisorb-NH2) and mobile phase gradient.[15] A gradient of acetonitrile and phosphate buffer is commonly used for ganglioside separation.[15]

    • Inject the prepared standards and samples.

    • Monitor the elution profile at 197 nm for non-derivatized gangliosides or at 230 nm for perbenzoyl derivatives.[14][15]

    • Identify the DSLNT peak in the sample chromatogram by comparing the retention time with that of the DSLNT reference standard.

    • Quantify the amount of DSLNT in the sample by interpolating its peak area into the standard curve.

Protocol 2: Cell-Based Assay for Assessing the Protective Effect of DSLNT on Intestinal Epithelial Barrier Function

This protocol outlines a cell-based assay to evaluate the ability of DSLNT to protect the intestinal epithelial barrier from damage induced by mast cell chymase.[8]

Materials:

  • Caco-2 human intestinal epithelial cells

  • DSLNT Reference Standard

  • Mast cell chymase

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Transwell inserts

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Antibodies for ZO-1, FAK, and p38

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS.

    • Seed the cells onto Transwell inserts at a high density.

    • Allow the cells to differentiate and form a confluent monolayer for approximately 21 days. Monitor monolayer integrity by measuring TEER.

  • Treatment:

    • Once a stable TEER is achieved, treat the Caco-2 monolayers with the following conditions:

      • Control (medium only)

      • DSLNT alone (e.g., 600 µM)[8]

      • Mast cell chymase alone (e.g., 50 mU/mL)[8]

      • DSLNT + Mast cell chymase[8]

    • Incubate for a specified period (e.g., 24 hours).

  • TEER Measurement:

    • Measure the TEER of the Caco-2 monolayers before and after treatment to assess the integrity of the epithelial barrier. A decrease in TEER indicates barrier disruption.

  • Western Blot Analysis of Signaling Proteins:

    • After treatment, lyse the cells and extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA).

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against ZO-1, FAK, and p38, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the expression levels of the target proteins relative to a loading control (e.g., GAPDH).

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell MC_Chymase Mast Cell Chymase Barrier_Disruption Epithelial Barrier Disruption MC_Chymase->Barrier_Disruption DSLNT DSLNT DSLNT->Barrier_Disruption ZO1 ZO-1 DSLNT->ZO1 FAK FAK DSLNT->FAK p38 p38 DSLNT->p38 Barrier_Disruption->ZO1 Barrier_Disruption->FAK Barrier_Disruption->p38

Caption: DSLNT signaling pathway in intestinal epithelial cells.

Experimental_Workflow Start Start: Obtain DSLNT Reference Standard Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Samples Sample Preparation (Extraction & Purification) Start->Prep_Samples Analysis HPLC or LC-MS/MS Analysis Prep_Standards->Analysis Prep_Samples->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification End End: Report DSLNT Concentration Quantification->End

Caption: Workflow for DSLNT quantification.

References

Application Notes and Protocols: Disialyllacto-N-tetraose (DSLNT) for Studying Gut Microbiome Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disialyllacto-N-tetraose (DSLNT) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in shaping the infant gut microbiome and influencing host health.[1][2] As a complex glycan, DSLNT is not readily digested by the infant, instead serving as a prebiotic substrate for specific beneficial bacteria, thereby modulating the composition and function of the gut microbiota.[3][4] Research has increasingly pointed to the significant impact of DSLNT on the gut microbiome, with implications for preventing inflammatory gut diseases such as necrotizing enterocolitis (NEC) in preterm infants.[3][5][6][7][8][9]

These application notes provide a comprehensive overview of the use of DSLNT in studying gut microbiome modulation, including its effects on microbial composition, host-microbe interactions, and potential therapeutic applications. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in this field.

Key Applications of DSLNT in Gut Microbiome Research

  • Prebiotic Effects: Investigating the selective growth-promoting effects of DSLNT on beneficial gut bacteria, particularly Bifidobacterium species.[5][6]

  • Disease Prevention: Studying the protective role of DSLNT against inflammatory gut conditions like NEC.[3][5][6][9]

  • Host-Microbe Interactions: Elucidating the mechanisms by which DSLNT modulates host immune responses and intestinal barrier function.[3][10]

  • Therapeutic Development: Exploring DSLNT as a potential biotherapeutic or a component of synbiotic formulations to promote gut health.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of DSLNT on the gut microbiome and host health.

Table 1: DSLNT Concentration and NEC in Preterm Infants

ParameterNEC GroupControl Groupp-valueReference
DSLNT Concentration in Mother's Own Milk (nmol/mL)Significantly lowerHigher<0.05[5][6]
DSLNT Threshold for NEC Prediction (nmol/mL)241 (Sensitivity: 0.9, Specificity: 0.9)--[5][6]

Table 2: Gut Microbiome Composition in Preterm Infants Prior to NEC Onset

Bacterial SpeciesNEC Group (Relative Abundance)Control Group (Relative Abundance)p-valueReference
Bifidobacterium longumSignificantly lowerHigher<0.05[5][6][11]
Enterobacter cloacaeSignificantly higherLower<0.05[5][6][11]

Table 3: Effect of DSLNT in a Neonatal Rat Model of NEC

Treatment Group96-hour Survival RateNEC Pathology Score (Mean ± SD)p-valueReference
Formula-fed (FF)73.1%1.98 ± 1.11-[3][9]
FF + Pooled HMO (containing DSLNT)95.0%0.44 ± 0.30<0.001[3][9]
FF + DSLNT (300 µM)Not specified0.60 ± 0.52<0.001[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of DSLNT in modulating the gut microbiome and host response.

DSLNT_Gut_Microbiome_NEC DSLNT This compound (DSLNT) Bifidobacterium ↑ Bifidobacterium longum DSLNT->Bifidobacterium Enterobacter ↓ Enterobacter cloacae DSLNT->Enterobacter Immune_Modulation Immune System Modulation (↓ Neutrophil Infiltration) DSLNT->Immune_Modulation Intestinal_Barrier ↑ Intestinal Barrier Integrity DSLNT->Intestinal_Barrier Gut_Microbiome Modulated Gut Microbiome Bifidobacterium->Gut_Microbiome Enterobacter->Gut_Microbiome NEC_Risk ↓ Risk of Necrotizing Enterocolitis (NEC) Gut_Microbiome->NEC_Risk Immune_Modulation->NEC_Risk Intestinal_Barrier->NEC_Risk

Caption: Proposed mechanism of DSLNT in reducing NEC risk.

DSLNT_Epithelial_Cell_Signaling cluster_cell Intestinal Epithelial Cell ZO1 ZO-1 FAK FAK ZO1->FAK P38 p38 MAPK FAK->P38 Barrier_Function ↑ Barrier Integrity P38->Barrier_Function DSLNT DSLNT DSLNT->ZO1 Stabilizes MC_Chymase Mast Cell Chymase MC_Chymase->ZO1 Disrupts

Caption: DSLNT's effect on intestinal epithelial cell signaling.

Experimental Protocols

Protocol 1: In Vivo Neonatal Rat Model of NEC

This protocol is adapted from studies investigating the protective effects of DSLNT against NEC in neonatal rats.[3][9]

1. Animals and Housing:

  • Use timed-pregnant Sprague-Dawley rats.

  • House dams individually in a temperature and light-controlled environment with free access to food and water.

  • Pups are to be delivered naturally.

2. Experimental Groups:

  • Dam-fed (DF) group: Pups remain with the dam for normal feeding.

  • Formula-fed (FF) group: Pups are separated from the dam and hand-fed a specialized neonatal rat formula.

  • FF + DSLNT group: Pups are hand-fed the neonatal rat formula supplemented with DSLNT (e.g., 300 µM).

3. NEC Induction:

  • Pups in the FF and FF + DSLNT groups are subjected to hypoxia episodes (e.g., 100% nitrogen for 60 seconds followed by 10 minutes of recovery in 100% oxygen) twice daily for the duration of the experiment (typically 96 hours).

4. Feeding Protocol:

  • Hand-feed pups in the FF and FF + DSLNT groups every 4 hours with the respective formula using a small catheter.

  • Gradually increase the feeding volume over the experimental period.

5. Outcome Measures:

  • Survival Rate: Monitor and record survival in each group over the 96-hour period.

  • NEC Pathology Scoring:

    • At the end of the experiment, euthanize the pups and harvest the ileum.

    • Score the ileum blindly for macroscopic and microscopic signs of NEC. A scoring system can be used where 0 = normal, 1 = mild inflammation, 2 = moderate inflammation and hemorrhage, 3 = severe inflammation and necrosis, and 4 = perforation.

6. Statistical Analysis:

  • Compare survival rates between groups using Kaplan-Meier analysis.

  • Analyze differences in NEC pathology scores using non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparison test.

Neonatal_Rat_NEC_Workflow Start Timed-Pregnant Rats Pups Neonatal Pups Start->Pups Grouping Divide into Experimental Groups: - Dam-fed - Formula-fed (FF) - FF + DSLNT Pups->Grouping Hypoxia Induce NEC (Hypoxia) Grouping->Hypoxia FF & FF+DSLNT groups Feeding Hand-feeding with respective formulas Hypoxia->Feeding Monitoring Monitor for 96 hours Feeding->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Survival Survival Rate Analysis Endpoint->Survival Pathology NEC Pathology Scoring of Ileum Endpoint->Pathology

Caption: Workflow for the neonatal rat NEC model.

Protocol 2: In Vitro Intestinal Epithelial Barrier Integrity Assay

This protocol is based on studies examining the effect of DSLNT on intestinal epithelial cells.[10]

1. Cell Culture:

  • Use a human intestinal epithelial cell line, such as Caco-2 cells.

  • Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • For barrier function assays, seed the Caco-2 cells on permeable Transwell inserts and allow them to differentiate and form a monolayer (typically 21 days).

2. Experimental Treatments:

  • Control group: Treat the Caco-2 monolayer with cell culture medium alone.

  • Chymase group: Treat the monolayer with mast cell chymase (e.g., 50 mU/mL) to induce barrier disruption.

  • DSLNT group: Treat the monolayer with DSLNT (e.g., 600 µM) alone.

  • DSLNT + Chymase group: Pre-treat the monolayer with DSLNT before adding mast cell chymase.

3. Transepithelial Electrical Resistance (TEER) Measurement:

  • Measure the TEER of the Caco-2 monolayer at various time points using a voltmeter.

  • A decrease in TEER indicates a disruption of the epithelial barrier.

4. Paracellular Permeability Assay:

  • Add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical side of the Transwell insert.

  • After a defined incubation period, measure the fluorescence in the basolateral medium.

  • An increase in fluorescence in the basolateral medium indicates increased paracellular permeability.

5. Western Blot Analysis:

  • Lyse the cells after treatment and perform Western blot analysis to assess the expression and phosphorylation of key proteins involved in tight junction regulation and signaling, such as ZO-1, FAK, and p38 MAPK.

6. Statistical Analysis:

  • Analyze TEER and permeability data using ANOVA followed by a post-hoc test for multiple comparisons.

  • Quantify Western blot bands and analyze for significant differences between groups.

Caco2_Barrier_Assay_Workflow Start Culture Caco-2 cells on Transwell inserts Differentiation Allow differentiation to form monolayer (21 days) Start->Differentiation Treatment Apply Treatments: - Control - Chymase - DSLNT - DSLNT + Chymase Differentiation->Treatment TEER Measure Transepithelial Electrical Resistance (TEER) Treatment->TEER Permeability Assess Paracellular Permeability (FITC-dextran) Treatment->Permeability WB Western Blot for ZO-1, FAK, p38 Treatment->WB Analysis Data Analysis TEER->Analysis Permeability->Analysis WB->Analysis

References

Application Notes and Protocols: Disialyllacto-N-tetraose (DSLNT) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disialyllacto-N-tetraose (DSLNT) is a prominent human milk oligosaccharide demonstrating significant biological activity in various in vitro models. These application notes provide a comprehensive overview of its use in cell culture, with detailed protocols for studying its effects on intestinal epithelial integrity, cell proliferation, differentiation, and its potential as an anticancer agent.

Modulation of Intestinal Epithelial Cell Function

DSLNT has been shown to play a crucial role in the maturation and protection of intestinal epithelial cells. It can influence cell proliferation, differentiation, and barrier integrity, making it a valuable compound for research in gastroenterology and drug development for inflammatory bowel diseases (IBD) and necrotizing enterocolitis (NEC).

Inhibition of Intestinal Cell Proliferation

DSLNT has been observed to reduce the proliferation of various intestinal cancer cell lines, including HT-29 and Caco-2, as well as non-transformed intestinal epithelial cells (HIEC).[1] This anti-proliferative effect is dose-dependent.

Quantitative Data: Effect of DSLNT on Intestinal Cell Proliferation

Cell LineDSLNT ConcentrationIncubation TimeObserved EffectReference
HT-291 mg/mLNot SpecifiedInhibition of cell growth[1]
Caco-21 mg/mLNot SpecifiedInhibition of cell growth[1]
HIEC1 mg/mLNot SpecifiedInfluenced cell proliferation[1]
Caco-2600 µM24 hoursReduced cell viability in the presence of MC-chymase[1]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed intestinal epithelial cells (e.g., Caco-2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • DSLNT Treatment: Prepare a stock solution of DSLNT in sterile water or culture medium. Serially dilute the stock to achieve a range of final concentrations (e.g., 100 µM to 1 mM). Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentration of DSLNT. Include a vehicle control (medium without DSLNT).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis node_A Seed cells in 96-well plate node_B Treat cells with varying concentrations of DSLNT node_A->node_B node_C Incubate for 24-72 hours node_B->node_C node_D Add MTT reagent node_C->node_D node_E Incubate for 4 hours node_D->node_E node_F Solubilize formazan crystals node_E->node_F node_G Measure absorbance at 570 nm node_F->node_G node_H Calculate cell viability node_G->node_H

DSLNT stabilizes the ZO-1/FAK/p38 pathway to prevent barrier disruption.

Anticancer Applications

DSLNT has been reported to possess anticancer properties, including the ability to induce apoptosis and inhibit protein kinases in cancer cells. [2]However, specific details on the cancer cell types and the targeted kinases are still under investigation. The following protocols provide a framework for exploring the anticancer potential of DSLNT.

Induction of Apoptosis in Cancer Cells

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HCT116 colon cancer cells) in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

  • DSLNT Treatment: Treat the cells with a range of DSLNT concentrations (e.g., 100 µM to 1 mM) for 24 to 48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Logical Relationship: Apoptosis Assay Quadrants

G a Q1 (Annexin V-/PI+) Necrotic b Q2 (Annexin V+/PI+) Late Apoptotic c Q3 (Annexin V-/PI-) Live d Q4 (Annexin V+/PI-) Early Apoptotic x_axis Annexin V-FITC y_axis Propidium Iodide origin origin->x_axis origin->y_axis

Flow cytometry quadrants for apoptosis analysis.
Inhibition of Protein Kinase Activity

DSLNT is suggested to act as a tumor inhibitor by blocking the activity of certain protein kinases. [2]Identifying the specific kinases inhibited by DSLNT is a critical step in understanding its mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Note: This is a general protocol. The specific substrate and conditions will vary depending on the kinase being assayed.

  • Reagents: Obtain a purified recombinant protein kinase, its specific substrate peptide, and ATP.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its substrate, and a kinase assay buffer.

  • DSLNT Addition: Add varying concentrations of DSLNT to the reaction wells. Include a no-inhibitor control and a known inhibitor as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Use a commercial kinase assay kit to detect kinase activity. This is often based on the detection of ADP production (e.g., ADP-Glo assay) or the phosphorylation of the substrate using a phosphospecific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each DSLNT concentration and determine the IC50 value.

Applications in Other Cell Types (Exploratory)

The effects of DSLNT are not limited to intestinal and cancer cells. Its role in modulating immune and neuronal cell functions is an emerging area of research.

Modulation of Immune Cell Activity

Given the immunomodulatory properties of other human milk oligosaccharides, DSLNT may also influence immune cell functions such as T-cell activation.

Experimental Protocol: T-Cell Activation Assay

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Seed Jurkat cells in a 24-well plate and pre-treat with different concentrations of DSLNT for 1-2 hours.

  • Activation: Stimulate the T-cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/CD28 antibodies.

  • Incubation: Incubate for 24 to 48 hours.

  • Analysis of Activation Markers: Harvest the cells and stain for T-cell activation markers such as CD69 and CD25 using fluorescently labeled antibodies. Analyze by flow cytometry.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of secreted cytokines (e.g., IL-2, IFN-γ) by ELISA.

Neuroprotective Effects

The potential neuroprotective effects of DSLNT can be investigated using neuronal cell lines like SH-SY5Y.

Experimental Protocol: Neuronal Cell Viability Assay

  • Cell Culture and Differentiation: Culture SH-SY5Y neuroblastoma cells in a 96-well plate. Differentiate the cells into a more mature neuronal phenotype by treating with retinoic acid for 5-7 days.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

  • DSLNT Treatment: Co-treat the cells with the neurotoxin and various concentrations of DSLNT.

  • Incubation: Incubate for 24 to 48 hours.

  • Viability Assessment: Assess cell viability using an MTT or a lactate dehydrogenase (LDH) cytotoxicity assay.

These protocols provide a foundation for researchers to explore the diverse applications of this compound in cell culture. Further optimization of concentrations, incubation times, and specific cell types will be necessary to fully elucidate the biological functions of this important human milk oligosaccharide.

References

Application Note: Linkage Analysis of Disialyllacto-N-tetraose (DSLNT) using Exoglycosidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex human milk oligosaccharide (HMO) with significant biological activities, including a protective role against necrotizing enterocolitis.[1] Its structure is characterized by a lacto-N-tetraose backbone with two sialic acid residues. Specifically, one sialic acid is linked α2-3 to the terminal galactose, and the other is linked α2-6 to the N-acetylglucosamine residue.[1][2] The precise determination of these linkages is crucial for structure-function studies, quality control of HMO-containing products, and in drug development where glycosylation is a critical quality attribute.

Exoglycosidase digestion is a powerful and widely used enzymatic method for the structural elucidation of oligosaccharides.[3][4][5] This technique employs highly specific enzymes that cleave terminal monosaccharide residues from the non-reducing end of a glycan, providing information about the monosaccharide type, its anomeric configuration (α or β), and its linkage position.[3][4] This application note provides a detailed protocol for the linkage analysis of DSLNT using a sequential exoglycosidase digestion strategy coupled with analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Principle of the Assay

The linkage analysis of DSLNT is achieved through a sequential digestion with specific exoglycosidases, primarily sialidases (neuraminidases), which exhibit distinct linkage specificities. By observing the selective removal of sialic acid residues by different sialidases, the α2-3 and α2-6 linkages can be unambiguously identified. The resulting structural changes are monitored by analytical techniques that can separate and identify the original and digested oligosaccharides.

Data Presentation

The following tables summarize the expected outcomes of exoglycosidase digestion of DSLNT. The data is presented as the percentage of DSLNT cleaved, which can be determined by the reduction in the peak area of the intact DSLNT and the appearance of new peaks corresponding to the digested products in HPLC or MS analysis.

Table 1: Specificity of Sialidases for Linkage Analysis of DSLNT

EnzymeSourceSpecificityExpected Cleavage of DSLNT
α(2-3) SialidaseSalmonella typhimuriumCleaves terminal, non-branched α2-3 linked sialic acids.~50% (cleavage of one sialic acid)
α(2-3,6) SialidaseClostridium perfringensCleaves terminal, non-branched α2-3 and α2-6 linked sialic acids.~100% (cleavage of both sialic acids)
α(2-3,6,8,9) SialidaseArthrobacter ureafaciensBroad specificity for α2-3, α2-6, α2-8, and α2-9 linked sialic acids.~100% (cleavage of both sialic acids)

Table 2: Expected Results of Sequential Exoglycosidase Digestion of DSLNT

Digestion StepEnzyme(s)Product(s)Expected % of Initial DSLNT Remaining
1α(2-3) SialidaseMonosialyllacto-N-tetraose (MSLNT) + Sialic Acid~0% (Complete shift to MSLNT)
2α(2-3,6) SialidaseAsialo-lacto-N-tetraose (ALNT) + 2 Sialic Acid~0% (Complete shift to ALNT)
3 (Sequential)1. α(2-3) Sialidase2. α(2-3,6) Sialidase1. MSLNT2. ALNT~0%

Note: The percentage of cleavage can be quantified by integrating the peak areas from HPLC chromatograms or by analyzing the relative ion abundances in mass spectra.

Experimental Protocols

This section provides a detailed methodology for the enzymatic digestion of DSLNT for linkage analysis.

Materials and Reagents
  • This compound (DSLNT) standard

  • α(2-3) Sialidase (e.g., from Salmonella typhimurium)

  • α(2-3,6) Sialidase (e.g., from Clostridium perfringens)

  • Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.5, or as recommended by the enzyme manufacturer)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Fluorescent labeling kit for oligosaccharides (e.g., 2-aminobenzamide [2-AB])

  • HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

  • Mass spectrometer (optional, for confirmation of results)

Protocol for Exoglycosidase Digestion of DSLNT
  • Sample Preparation:

    • Prepare a stock solution of DSLNT in nuclease-free water (e.g., 1 mg/mL).

    • If the DSLNT is not already fluorescently labeled, perform labeling according to the manufacturer's protocol (e.g., with 2-AB). This is crucial for sensitive detection by fluorescence HPLC.

  • Enzymatic Digestion Setup:

    • Set up the following reactions in separate microcentrifuge tubes:

      • Control: 1 µL DSLNT stock, 2 µL 5x Reaction Buffer, 7 µL nuclease-free water.

      • α(2-3) Sialidase Digest: 1 µL DSLNT stock, 2 µL 5x Reaction Buffer, 1 µL α(2-3) Sialidase, 6 µL nuclease-free water.

      • α(2-3,6) Sialidase Digest: 1 µL DSLNT stock, 2 µL 5x Reaction Buffer, 1 µL α(2-3,6) Sialidase, 6 µL nuclease-free water.

    • Note: The amount of enzyme may need to be optimized based on the manufacturer's activity units and the substrate concentration.

  • Incubation:

    • Incubate all reaction tubes at 37°C for 1 to 3 hours. For complete digestion, an overnight incubation may be performed.

  • Reaction Termination:

    • Terminate the reaction by heating the samples at 100°C for 5 minutes.

    • Centrifuge the tubes briefly to collect the condensate.

  • Sample Analysis:

    • Analyze the digested samples and the control by HPLC with fluorescence detection.

    • Use a suitable glycan analysis column (e.g., HILIC) and a gradient elution method to separate the different glycan species.

    • (Optional) For further confirmation, analyze the samples by LC-MS to determine the mass of the parent and product glycans.

Sequential Digestion Protocol

To confirm the presence of both α2-3 and α2-6 linkages, a sequential digestion can be performed:

  • Perform the initial digestion with α(2-3) Sialidase as described above.

  • After the initial incubation, add α(2-3,6) Sialidase to the same reaction tube.

  • Incubate again at 37°C for 1 to 3 hours.

  • Terminate the reaction and analyze the products. A complete shift from the monosialylated intermediate to the asialylated product is expected.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion DSLNT This compound (DSLNT) Labeling Fluorescent Labeling (e.g., 2-AB) DSLNT->Labeling Control Control (No Enzyme) Labeling->Control Digest_a23 α(2-3) Sialidase Digestion Labeling->Digest_a23 Digest_a236 α(2-3,6) Sialidase Digestion Labeling->Digest_a236 Incubation Incubate at 37°C Control->Incubation Digest_a23->Incubation Digest_a236->Incubation Termination Terminate Reaction (Heat) Incubation->Termination Analysis HPLC-FL / LC-MS Analysis Termination->Analysis

Caption: Experimental workflow for linkage analysis of DSLNT.

linkage_analysis cluster_products Digestion Products DSLNT DSLNT (Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GlcNAc...) MSLNT Monosialyl-LNT (Galβ1-3[Neu5Acα2-6]GlcNAc...) DSLNT->MSLNT α(2-3) Sialidase ALNT Asialo-LNT (Galβ1-3GlcNAc...) DSLNT->ALNT α(2-3,6) Sialidase MSLNT->ALNT α(2-3,6) Sialidase

Caption: Enzymatic cleavage of DSLNT by specific sialidases.

Conclusion

The use of linkage-specific exoglycosidases provides a robust and reliable method for the structural characterization of complex oligosaccharides like this compound. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for researchers in academia and industry to accurately determine the sialic acid linkages in DSLNT, which is essential for understanding its biological functions and for quality control in various applications.

References

Application Notes and Protocols: The Role of Disialyllacto-N-tetraose (DSLNT) in Infant Formula Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on Disialyllacto-N-tetraose (DSLNT), a key human milk oligosaccharide (HMO), and its potential application in the development of advanced infant formulas. The focus is on its role in preventing necrotizing enterocolitis (NEC), modulating the infant gut microbiome, and its underlying signaling pathways.

Data Presentation: DSLNT and its Protective Effects

The following tables summarize the key quantitative data from preclinical and clinical studies on DSLNT.

Table 1: Protective Effects of DSLNT against Necrotizing Enterocolitis (NEC)

ParameterFindingStudy PopulationReference
DSLNT Concentration Threshold for NEC Prevention A concentration of 241 nmol/mL in mother's own milk (MOM) showed a sensitivity and specificity of 0.9 for predicting the absence of NEC.[1][2][3]Preterm infantsMasi et al., 2021
Survival Rate in Neonatal Rat Model Supplementation with pooled HMOs (containing DSLNT) significantly improved 96-hour survival from 73.1% (formula alone) to 95.0% .[4][5]Neonatal ratsJantscher-Krenn et al., 2012
NEC Pathology Score in Neonatal Rat Model Pooled HMO supplementation reduced NEC pathology scores from 1.98 ± 1.11 (formula alone) to 0.44 ± 0.30 .[4][5]Neonatal ratsJantscher-Krenn et al., 2012

Table 2: Impact of DSLNT on Infant Gut Microbiome Composition

Bacterial SpeciesObservationAssociation with NECStudy PopulationReference
Bifidobacterium longum Significantly lower relative abundance in infants who developed NEC.Associated with a healthy gut microbiome.Preterm infantsMasi et al., 2021[1][2]
Enterobacter cloacae Significantly higher relative abundance in infants who developed NEC.Associated with an increased risk of NEC.Preterm infantsMasi et al., 2021[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in DSLNT research are provided below.

Protocol 1: Quantification of DSLNT in Human Milk using High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methods described by Masi et al. (2021) and Jantscher-Krenn et al. (2012).

1. Sample Preparation: a. Thaw frozen human milk samples at 4°C. b. Centrifuge samples at 3,000 x g for 20 minutes at 4°C to separate the lipid layer. c. Carefully collect the aqueous phase (skim milk) for analysis.

2. HMO Extraction: a. To 100 µL of skim milk, add 900 µL of a 2:1 (v/v) methanol:chloroform solution to precipitate proteins and extract lipids. b. Vortex the mixture vigorously for 1 minute. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the HMOs. e. Dry the supernatant under a stream of nitrogen gas.

3. Fluorescent Labeling: a. Re-dissolve the dried HMOs in 10 µL of a labeling solution containing 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a 3:7 (v/v) dimethyl sulfoxide:acetic acid solution. b. Incubate the mixture at 65°C for 2 hours to allow for fluorescent labeling of the HMOs.

4. HPLC Analysis: a. The labeled HMOs are separated on a glycoscience-specific amide-80 column. b. Use a gradient of acetonitrile and ammonium formate buffer as the mobile phase. c. Detection is performed using a fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 420 nm. d. DSLNT is identified and quantified by comparing the retention time and peak area to a known DSLNT standard.

Protocol 2: Induction of Necrotizing Enterocolitis (NEC) in a Neonatal Rat Model

This protocol is a synthesized representation of methodologies commonly used in preclinical NEC research.[4][5]

1. Animal Model: a. Use timed-pregnant Sprague-Dawley rats. b. Deliver pups by caesarean section on embryonic day 21-22. c. House the neonatal pups in a temperature and humidity-controlled incubator.

2. Feeding Regimen: a. Hand-feed the pups with a specialized infant formula for rodents every 4 hours using an oral gavage tube. b. A control group of pups should be dam-fed.

3. Induction of NEC: a. Expose the formula-fed pups to twice-daily episodes of hypoxia (5% oxygen for 10 minutes) followed by cold stress (4°C for 10 minutes). b. This combination of formula feeding and hypoxic-ischemic stress induces NEC-like intestinal injury.

4. Assessment of NEC: a. Monitor pups for clinical signs of distress (lethargy, abdominal distension, poor feeding). b. After a set experimental period (e.g., 96 hours), euthanize the pups. c. Harvest the intestines and score for macroscopic and microscopic signs of NEC, typically on a scale of 0 (normal) to 4 (severe necrosis and perforation).

Protocol 3: Metagenomic Analysis of Infant Stool for Microbial Profiling

This protocol outlines the general steps for analyzing the gut microbiome composition from infant stool samples.

1. Sample Collection and Storage: a. Collect fresh stool samples from the infant's diaper using a sterile swab or spatula. b. Immediately store the samples at -80°C to preserve the microbial DNA.

2. DNA Extraction: a. Use a commercially available stool DNA extraction kit according to the manufacturer's instructions. b. This typically involves mechanical lysis (bead beating) to break open bacterial cells, followed by DNA purification steps.

3. Library Preparation and Sequencing: a. Prepare a DNA library for sequencing using a shotgun metagenomics approach. b. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library. c. Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

4. Bioinformatic Analysis: a. Perform quality control on the raw sequencing reads to remove low-quality data. b. Align the high-quality reads to a reference database of bacterial genomes to identify the microbial species present. c. Calculate the relative abundance of each bacterial species, including Bifidobacterium longum and Enterobacter cloacae. d. Statistical analyses can then be performed to compare the microbiome composition between different groups of infants.

Visualizations: Signaling Pathways and Experimental Workflows

DSLNT's Protective Signaling Pathway in Intestinal Epithelial Cells

The following diagram illustrates the proposed mechanism by which DSLNT protects the integrity of the intestinal epithelial barrier. In inflammatory conditions like NEC, mast cell chymase can disrupt tight junctions. DSLNT appears to counteract this by stabilizing the Zonula occludens-1 (ZO-1), Focal Adhesion Kinase (FAK), and p38 signaling pathway.

DSLNT_Signaling_Pathway cluster_stress Inflammatory Stress (e.g., NEC) cluster_dslnt Protective Effect cluster_cell Intestinal Epithelial Cell Mast_Cell_Chymase Mast Cell Chymase FAK FAK Mast_Cell_Chymase->FAK disrupts p38 p38 Mast_Cell_Chymase->p38 disrupts ZO1 ZO-1 (Tight Junction Protein) Mast_Cell_Chymase->ZO1 disrupts Barrier_Disruption Epithelial Barrier Disruption Mast_Cell_Chymase->Barrier_Disruption DSLNT DSLNT DSLNT->FAK stabilizes DSLNT->p38 stabilizes DSLNT->ZO1 stabilizes FAK->p38 activates p38->ZO1 stabilizes Barrier_Integrity Epithelial Barrier Integrity ZO1->Barrier_Integrity maintains

Caption: DSLNT's protective signaling pathway in intestinal epithelial cells.

Experimental Workflow for Investigating DSLNT's Role in NEC

This diagram outlines the key steps in a typical preclinical study investigating the effects of DSLNT on NEC.

Experimental_Workflow Start Start: Neonatal Rat Model Group_Assignment Group Assignment Start->Group_Assignment Dam_Fed Control Group: Dam-Fed Group_Assignment->Dam_Fed Control Formula_Fed Formula-Fed Group Group_Assignment->Formula_Fed Experimental Formula_DSLNT Formula + DSLNT Group Group_Assignment->Formula_DSLNT Experimental Monitoring Clinical Monitoring (96 hours) Dam_Fed->Monitoring NEC_Induction NEC Induction: Hypoxia + Cold Stress Formula_Fed->NEC_Induction Formula_DSLNT->NEC_Induction NEC_Induction->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Pathology Intestinal Pathology Scoring Endpoint_Analysis->Pathology Microbiome Gut Microbiome Analysis (Stool) Endpoint_Analysis->Microbiome Results Results and Comparison Pathology->Results Microbiome->Results

Caption: Experimental workflow for preclinical NEC studies with DSLNT.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Sialylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sialylated human milk oligosaccharides (sHMOs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing sialylated HMOs compared to neutral HMOs?

A1: The analysis of sHMOs presents unique challenges primarily due to the presence of the negatively charged and labile sialic acid moiety. Key difficulties include:

  • Instability: The glycosidic bond of sialic acid is prone to cleavage under certain ionization conditions used in mass spectrometry, making structural elucidation difficult.[1]

  • Ion Suppression: The signal of sHMOs can be significantly suppressed by the much more abundant neutral HMOs in mass spectrometry.[1]

  • Isomeric Complexity: sHMOs exhibit extensive isomerism, including different sialic acid linkage types (e.g., α2,3- and α2,6-linkages) which are difficult to distinguish.[2][3][4]

  • Low Abundance: While crucial for infant health, sHMOs are generally less concentrated than neutral HMOs, and their abundance in non-human milk is even lower, complicating detection and quantification.[5][6]

Q2: Why is it difficult to differentiate between α2,3- and α2,6-sialyllactose isomers?

A2: Differentiating α2,3- and α2,6-sialyllactose isomers is a significant analytical hurdle because they have the same mass and similar physicochemical properties. Standard mass spectrometry often fails to distinguish them without specialized techniques. Advanced methods like trapped ion mobility spectrometry (TIMS), specific derivatization strategies that create a mass difference, or high-resolution chromatography are required to separate and identify these linkage isomers.[2][7][8][9]

Q3: What factors can influence the concentration of sHMOs in human milk?

A3: The concentration and composition of sHMOs are influenced by several factors, leading to significant inter-individual variability. These include:

  • Lactation Stage: The total concentration of sialic acid is highest in early lactation (colostrum) and decreases as the milk matures.[4][10]

  • Maternal Genetics: The mother's secretor status (determined by the FUT2 gene) can affect sHMO levels. Some studies suggest that sialylated HMO concentrations are lower in secretor mothers compared to non-secretor mothers at certain time points.[11][12]

  • Gestational Age: Differences in sHMO concentrations have been observed between milk from mothers who deliver at term versus preterm.[10]

Troubleshooting Guide

Problem 1: Poor recovery of sialylated HMOs during sample preparation.

Possible Cause Suggested Solution
Inadequate Protein Removal Use a molecular weight cutoff (MWCO) filter (e.g., 10 kDa) to effectively remove proteins which can interfere with analysis.[13]
Loss during Desalting/Enrichment Sialylated HMOs are acidic and may bind differently to solid-phase extraction (SPE) materials than neutral HMOs. Optimize the elution solvent. For example, using a higher ratio of organic solvent (e.g., 40% aqueous acetonitrile) can help in eluting sHMOs from graphitized carbon cartridges (GCC).[1]
Degradation of Sialic Acid Avoid harsh acidic conditions or high temperatures during sample processing, as this can lead to the loss of the labile sialic acid residue.

Problem 2: Low signal intensity or ion suppression of sHMOs in LC-MS analysis.

Possible Cause Suggested Solution
Co-elution with Neutral HMOs The high abundance of neutral HMOs can suppress the ionization of sHMOs.[1] Improve chromatographic separation to ensure sHMOs elute separately from major neutral species. Using porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns can provide excellent separation.[1][5]
Inefficient Ionization Analyze sHMOs in negative ion mode, which is generally more sensitive for these acidic molecules.
In-source Fragmentation The sialic acid linkage is labile.[1] Reduce the cone voltage or other source parameters in the mass spectrometer to minimize the premature fragmentation of the sialic acid group.
Sample Matrix Effects The presence of large amounts of lactose and neutral oligosaccharides can interfere with detection.[6] Implement an enrichment step for sialylated species, such as solid-phase extraction with electrostatic repulsion, to remove these interfering components before analysis.[5][6]

Problem 3: Inability to distinguish between sHMO isomers.

Possible Cause Suggested Solution
Insufficient Chromatographic Resolution Standard reversed-phase columns may not be sufficient. Employ specialized columns like porous graphitized carbon (PGC) which provides excellent separation of isomers.[1][14]
Identical Mass-to-Charge Ratio Isomers cannot be differentiated by mass alone. Use tandem MS (MS/MS) with optimized collision energy to generate characteristic fragment ions that can differentiate isomers.[1] For linkage isomers (e.g., 3'-SL vs. 6'-SL), specific cross-ring cleavage fragments can be diagnostic.[9]
Lack of Structural Information Implement advanced analytical techniques such as ion mobility-mass spectrometry (IM-MS) which separates ions based on their size and shape in addition to their mass-to-charge ratio, allowing for the distinction of isomers.[2]

Quantitative Data Summary

Table 1: Concentration of Total and Specific sHMOs During Lactation

Lactation StageTotal HMOs (g/L)3'-Sialyllactose (3'-SL) (µg/mL)6'-Sialyllactose (6'-SL) (µg/mL)Reference
Colostrum (Day 1-6)20-25205.8 - 252.4Data not specified[11][15]
Mature Milk (Day >15)5-20Data not specifiedData not specified[11]
Postnatal Day 1019.6 ± 2.9Data not specifiedData not specified[11]
Postnatal Day 1208.64 ± 1.30Data not specifiedData not specified[11]

Table 2: Influence of Maternal Secretor Status on HMO Classes

HMO ClassDifference (Secretor vs. Non-secretor)SignificanceReference
Fucosylated HMOs14-39% higher in secretorsP < 0.05 at all times tested[11]
Sialylated HMOs26% lower in secretorsP < 0.05 on postnatal day 120[11][12]
Non-fucosylated neutral HMOs25% lower in secretorsP < 0.05 on postnatal day 10[11]

Experimental Protocols

Protocol 1: Extraction and Enrichment of sHMOs from Human Milk

This protocol is adapted from methodologies described for enriching sialylated species.[1][6]

  • Sample Preparation:

    • Thaw frozen human milk samples at 4°C.

    • Centrifuge 200 µL of milk at 8,000 rpm for 10 minutes at 4°C to separate the lipid layer.

    • Carefully collect the skim milk (middle layer).

  • Protein Precipitation:

    • Add 400 µL of cold ethanol to the skim milk.

    • Vortex and incubate at 4°C to precipitate proteins.

    • Centrifuge at 12,000g for 10 minutes at 4°C.

    • Collect the supernatant containing the HMOs.

  • Enrichment of Sialylated HMOs using Solid-Phase Extraction (SPE) with Graphitized Carbon Cartridges (GCC):

    • Conditioning: Condition the SPE-GCC cartridge with 6 mL of 80% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA), followed by 6 mL of nanopure water.

    • Loading: Load the HMO extract onto the conditioned cartridge.

    • Washing (Desalting): Wash the cartridge with 30 mL of nanopure water to remove salts and other highly polar contaminants.

    • Elution:

      • Elute neutral HMOs with successive washes of 5%, 10%, and 20% ACN in water.

      • Elute the enriched sHMO fraction with 6 mL of 40% ACN containing 0.05% TFA.[1]

    • Drying: Dry the collected sHMO fraction in a vacuum centrifuge.

    • Reconstitution: Reconstitute the dried sample in nanopure water or an appropriate solvent for LC-MS analysis.

Protocol 2: Derivatization for Sialic Acid Linkage-Specific Analysis

Derivatization can stabilize the sialic acid and introduce a mass difference between α2,3- and α2,6-linked isomers, facilitating their differentiation by MS. This is a conceptual summary of the chemical derivatization approach.[7][8]

  • Principle: The method involves a chemical reaction that selectively modifies the carboxyl group of sialic acid. Under specific conditions, α2,6-linked sialic acids can be converted to amides, while α2,3-linked sialic acids preferentially form lactones. This differential reaction results in a distinct mass shift between the two isomers.

  • General Steps:

    • Dissolve the purified glycan sample in an appropriate buffer.

    • Add the derivatization reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, DMT-MM) in the presence of an amine (e.g., ammonium chloride).

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 hours).[8]

    • Quench the reaction and purify the derivatized glycans.

    • Analyze the sample by MS to identify the mass shifts corresponding to the different linkage types.

Visualizations

G General Workflow for sHMO Analysis cluster_sample Sample Preparation cluster_enrich Enrichment & Purification cluster_analysis Analysis cluster_data Data Processing Milk Human Milk Sample Defat Defatting (Centrifugation) Milk->Defat DePro Deproteinization (Ethanol Precipitation) Defat->DePro HMO_Extract Crude HMO Extract DePro->HMO_Extract Enrich sHMO Enrichment (e.g., SPE-GCC) HMO_Extract->Enrich Deriv Optional Derivatization (Linkage Stabilization) Enrich->Deriv LC LC Separation (PGC or HILIC) Deriv->LC MS Mass Spectrometry (MS and MS/MS) LC->MS Ident Identification (Library Matching) MS->Ident Quant Quantification MS->Quant Struct Structural Elucidation (Isomer Differentiation) Ident->Struct G Troubleshooting Low sHMO Signal in LC-MS Start Low or No sHMO Signal CheckTIC Is the Total Ion Chromatogram (TIC) strong? Start->CheckTIC CheckStandards Are sHMO standards visible? CheckTIC->CheckStandards No IonSuppression Potential Ion Suppression by Neutral HMOs or Lactose CheckTIC->IonSuppression Yes SamplePrep Problem with Sample Preparation or Recovery CheckStandards->SamplePrep No MS_Settings Check MS Settings (Polarity, Source Parameters) CheckStandards->MS_Settings Yes Sol_Enrich Solution: Implement sHMO enrichment step (SPE). Improve chromatographic separation. IonSuppression->Sol_Enrich Sol_Prep Solution: Review extraction and purification steps. Check for sHMO loss during elution. SamplePrep->Sol_Prep Sol_MS Solution: Use negative ion mode. Optimize source voltage to reduce in-source fragmentation. MS_Settings->Sol_MS G Challenge: Distinguishing Sialic Acid Linkage Isomers cluster_solutions Analytical Solutions Isomers sHMO Isomers (e.g., 3'-SL and 6'-SL) Challenge Analytical Challenge: Identical Mass & Similar Properties Isomers->Challenge Chromo High-Resolution Chromatography (e.g., PGC-LC) Challenge->Chromo Separation IonMobility Ion Mobility-MS Challenge->IonMobility Separation Deriv Linkage-Specific Derivatization Challenge->Deriv Differentiation TandemMS Advanced Tandem MS (Diagnostic Fragments) Challenge->TandemMS Differentiation

References

Overcoming co-elution issues in DSLNT chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DSLNT Chromatography

Welcome to the technical support center for Dual-Signal Ligand Nanoparticle Technology (DSLNT) Chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on overcoming co-elution challenges.

Troubleshooting Guide: Co-elution Issues

Co-elution, the incomplete separation of two or more analytes, is a common challenge in chromatography. This guide provides a systematic approach to diagnosing and resolving these issues in your DSLNT experiments.

Q1: My chromatogram shows completely merged peaks for my target analytes. What is my first step?

A1: Completely merged peaks indicate a significant lack of selectivity (α) or retention (k) difference between your analytes under the current conditions. The most effective initial step is to adjust the elution gradient.

  • Decrease the Gradient Slope: A slower, shallower gradient increases the interaction time of analytes with the ligand nanoparticles, providing more opportunity for separation.[1][2] For example, if your initial gradient runs from 5% to 80% Elution Buffer B in 10 minutes, try extending it to 20 or 30 minutes.

  • Introduce an Isocratic Hold: If you have a general idea of the elution conditions, incorporating an isocratic hold at a specific mobile phase composition can help resolve closely eluting compounds.[2]

If gradient optimization is insufficient, the next step is to modify the mobile phase composition.

Q2: I'm observing peak shouldering, where one peak appears as a small "shoulder" on another. How can I improve this partial co-elution?

A2: Peak shouldering signifies that a separation is beginning to occur but is incomplete. This often requires finer adjustments to your method.

  • Optimize Mobile Phase pH: The ionization state of both the analyte and the ligand on the nanoparticle can dramatically affect binding affinity.[3][4] A small change in pH (e.g., 0.2-0.5 units) can alter the retention of one analyte more than the other, thereby improving resolution.[3] It is often best to work at a pH that is at least 1 unit away from the pKa of your analytes to ensure a consistent ionization state.[3]

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer kinetics, often leading to sharper peaks and better resolution.[1][5] However, be mindful of the thermal stability of your analytes.

  • Modify Mobile Phase Additives: The inclusion of organic modifiers or different salt types can influence secondary interactions (e.g., hydrophobic or ionic) between the analytes and the stationary phase, altering selectivity.

Q3: How can I determine if co-elution is due to non-specific binding to the nanoparticle matrix versus specific, but similar, affinity to the ligand?

A3: Differentiating between these two causes is crucial for effective troubleshooting. Non-specific binding can occur when analytes adhere to the nanoparticle surface itself, rather than the intended ligand.[6]

  • Run a Blank Nanoparticle Control: Perform a run using a column packed with nanoparticles that lack the specific DSLNT ligand. If your analytes are retained and elute from this column, it indicates a significant level of non-specific binding.

  • Increase Wash Step Stringency: Before starting the elution gradient, use a wash buffer with a slightly higher ionic strength or a low concentration of a displacing agent (e.g., imidazole for His-tagged proteins).[7][8] This can help remove weakly, non-specifically bound contaminants without dislodging the specifically bound target.

  • Add Blocking Agents: Incorporating blocking agents, such as bovine serum albumin (BSA) or polyethylene glycol (PEG), into your binding buffer can occupy non-specific binding sites on the nanoparticle surface.[9]

Q4: My resolution is still poor after optimizing the gradient and mobile phase. What other factors should I consider?

A4: If primary optimization fails, consider column and system parameters.

  • Reduce Flow Rate: Lowering the flow rate increases the residence time of analytes on the column, allowing more time for equilibrium and potentially improving separation, though it will increase the total run time.[1]

  • Check for Column Overloading: Injecting too much sample can saturate the ligand binding sites, leading to peak broadening and poor resolution. Try injecting a diluted sample to see if peak shape and resolution improve.

  • Evaluate Column Health: Over time, columns can degrade or become fouled.[10] Signs of a failing column include consistently high backpressure, peak tailing, and a loss of resolution that cannot be corrected by method adjustments.

Frequently Asked Questions (FAQs)

Q1: What is the most powerful parameter for improving the resolution of co-eluting peaks?

A1: The most powerful factor for improving resolution is selectivity (α) , which is the ratio of the retention factors of the two peaks.[11] The most effective way to change selectivity is by altering the mobile phase composition (e.g., pH, organic modifier, salt concentration) or by changing the stationary phase (i.e., using a DSLNT column with a different ligand).[11][12]

Q2: How does a shallow gradient improve separation?

A2: A shallow (or slow) gradient changes the mobile phase composition more gradually over a longer period.[1] This gives analytes with similar binding affinities more time to interact differently with the stationary phase, allowing for a better separation to be achieved. Focused gradients, which are shallow only in the region where the target compounds elute, can improve resolution without excessively long run times.

Q3: Can non-specific binding cause ghost peaks in subsequent runs?

A3: Yes. Proteins and other biomolecules that bind non-specifically and strongly to the column may not be fully removed during a standard elution gradient.[6] They can then slowly leach off in subsequent runs, appearing as broad, poorly defined "ghost" peaks. To mitigate this, it is essential to implement rigorous column cleaning and regeneration protocols after each run.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization for Resolving Two Co-eluting Analytes

This protocol outlines a systematic approach to developing a linear gradient to separate two or more closely eluting compounds.

  • Scouting Run:

    • Equilibrate the DSLNT column with 5 column volumes (CV) of Buffer A (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Inject the sample.

    • Run a broad, fast linear gradient from 0-100% Buffer B (e.g., Buffer A + 500 mM Elution Agent) over 10 CV.

    • Identify the approximate % Buffer B at which your analytes of interest elute. Let's call this %B_elute.

  • Focused Gradient Run:

    • Equilibrate the column as in step 1.

    • Inject the sample.

    • Run a shallow, focused gradient. Start the gradient at (%B_elute - 10%) and end at (%B_elute + 10%). Extend the gradient volume to 20 CV. For example, if analytes eluted around 40% B in the scouting run, the new gradient would be 30-50% B over 20 CV.

  • Analysis:

    • Evaluate the resolution between the peaks of interest. If separation is improved but not baseline, further decrease the gradient slope (e.g., run the 30-50% B gradient over 30 CV).

Protocol 2: Assessing Non-Specific Binding Using a Blank Control

This protocol helps determine the contribution of non-specific interactions to analyte retention.

  • Column Preparation:

    • Use a control column packed with DSLNT nanoparticles that have not been functionalized with the specific affinity ligand.

    • Equilibrate this control column and your standard DSLNT affinity column with identical binding buffers.

  • Sample Injection:

    • Inject an identical amount of your purified analyte mixture onto both the control column and the standard column.

  • Elution & Detection:

    • Apply the same elution gradient to both columns.

    • Monitor the signal from the column effluent.

  • Data Interpretation:

    • No Peak from Control Column: Any retention on the standard column is primarily due to specific ligand interactions. Co-elution is likely due to similar binding affinities.

    • Peak(s) from Control Column: Significant retention on the control column indicates non-specific binding is occurring. The retention time and peak area can be used to estimate the degree of this interaction. Troubleshooting should focus on modifying buffer conditions (e.g., increasing ionic strength) to reduce these non-specific effects.[13]

Data & Visualization

Quantitative Data Summary

Table 1: Effect of Gradient Slope on Peak Resolution (Rs)

Gradient (20-60% Buffer B)Run Time (min)Resolution (Rs) between Analyte A & B
Over 10 min (4%/min)150.8 (Overlapping)
Over 20 min (2%/min)251.3 (Partial Separation)
Over 40 min (1%/min)451.8 (Baseline Separation)

Table 2: Influence of Mobile Phase pH on Analyte Retention Time (RT)

Mobile Phase pHAnalyte A RT (min)Analyte B RT (min)Resolution (Rs)
6.512.412.70.6
7.013.113.81.1
7.513.515.01.9
8.013.715.22.0

Diagrams

G start Co-elution Observed (Rs < 1.5) check_gradient Is the gradient optimized? start->check_gradient optimize_gradient Decrease Gradient Slope (e.g., from 2%/min to 1%/min) check_gradient->optimize_gradient No check_mobile_phase Is mobile phase optimized? check_gradient->check_mobile_phase Yes optimize_gradient->check_mobile_phase optimize_ph Adjust Mobile Phase pH (e.g., change by 0.5 units) check_mobile_phase->optimize_ph No check_binding Is non-specific binding an issue? check_mobile_phase->check_binding Yes optimize_temp Adjust Temperature optimize_ph->optimize_temp optimize_temp->check_binding nsb_protocol Increase Wash Stringency Run Blank Nanoparticle Control check_binding->nsb_protocol Yes check_system Check System Parameters check_binding->check_system No nsb_protocol->check_system solution Resolution Achieved (Rs >= 1.5) check_system->solution

Caption: A troubleshooting workflow for resolving co-elution issues in DSLNT chromatography.

G cluster_primary Primary Method Parameters cluster_secondary Chromatographic Factors MobilePhase Mobile Phase (pH, Additives) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention Gradient Gradient (Slope, Time) Gradient->Selectivity Gradient->Retention StationaryPhase Stationary Phase (Ligand Density) StationaryPhase->Selectivity StationaryPhase->Retention Resolution Peak Resolution (Rs) Selectivity->Resolution Retention->Resolution Efficiency Efficiency (N) Efficiency->Resolution

Caption: Logical relationship of primary parameters influencing final peak resolution.

References

Technical Support Center: Optimizing Exoglycosidase Digestion for Glycan Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing exoglycosidase digestion for the structural analysis of complex glycans, such as those in drug substance, liquid, no-tween (DSLNT) formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during exoglycosidase digestion experiments.

Problem/Question Possible Cause(s) Recommended Solution(s)
Incomplete or no digestion of glycans. 1. Inactive Enzyme: Improper storage or handling of the exoglycosidase. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Presence of Inhibitors: Contaminants in the sample or buffer may inhibit enzyme activity. 4. Steric Hindrance: The glycan structure may be inaccessible to the enzyme. 5. Incorrect Linkage Specificity: The enzyme used does not recognize the terminal glycan linkage.[1]1. Verify Enzyme Activity: Test the enzyme on a known positive control substrate. 2. Optimize Reaction Conditions: Refer to the manufacturer's specifications for the optimal buffer, pH, and temperature. A typical incubation is at 37°C.[2] 3. Sample Cleanup: Purify the glycan sample prior to digestion using methods like HILIC-SPE to remove potential inhibitors. 4. Sequential Digestion: Use a panel of exoglycosidases in a stepwise manner to remove outer residues and improve accessibility.[1][3] 5. Confirm Linkage: Use a broader specificity enzyme or a different enzyme with the correct linkage specificity. Consult glycan databases for predicted structures.
Unexpected or ambiguous results after digestion. 1. Contamination with Other Glycans: The initial sample may not be pure. 2. Non-specific Enzyme Activity: The exoglycosidase may have secondary activities. 3. Sample Contamination with Oligosaccharide Impurities (OSIs): Maltodextrins or dextrans from labware or reagents can interfere with the analysis.[4] 4. Incomplete Labeling or Desalting: Residual reagents from glycan labeling can interfere with analysis.1. Purify the Sample: Fractionate the initial glycan pool using techniques like WAX-HPLC before digestion.[5] 2. Use High-Purity Enzymes: Source exoglycosidases from a reputable supplier and check for quality control data. 3. Enzymatic Removal of OSIs: Treat the sample with enzymes like α-amylase to degrade common OSIs before N-glycan analysis.[4] 4. Optimize Labeling and Cleanup: Ensure complete removal of excess fluorescent labels and salts after the labeling step.
Poor reproducibility between experiments. 1. Inconsistent Pipetting: Inaccurate measurement of enzyme or substrate. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Variability in Sample Preparation: Differences in glycan release, labeling, or purification.1. Use Calibrated Pipettes: Ensure accurate and precise liquid handling. 2. Use a Calibrated Incubator: Maintain a stable and accurate incubation temperature. 3. Standardize Protocols: Follow a detailed, step-by-step protocol for all sample preparation stages.
Difficulty in interpreting mass spectrometry (MS) data. 1. Complex Spectra: Overlapping peaks from multiple glycan structures. 2. In-source Fragmentation: Anionic moieties on glycans can be lost during ionization.[6] 3. Low Signal Intensity: Insufficient amount of digested glycan for detection.1. Sequential Digestion: Simplify the glycan pool by digesting with one enzyme at a time and analyzing the products at each step.[3][7] 2. Optimize MS Parameters: Adjust MS settings to minimize in-source fragmentation. 3. Increase Sample Amount: Start with a larger quantity of the initial glycoprotein or glycan.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of exoglycosidase digestion for glycan structural analysis?

A1: Exoglycosidase digestion is a powerful technique for determining the sequence and linkage of monosaccharides in a glycan.[1] These enzymes are highly specific and cleave terminal monosaccharide residues from the non-reducing end of an oligosaccharide.[8] By using a panel of exoglycosidases with known specificities in a sequential manner, the glycan structure can be systematically broken down and analyzed at each step, typically by mass spectrometry (MS) or liquid chromatography (LC).[7][8]

Q2: How do I choose the right exoglycosidases for my experiment?

A2: The choice of exoglycosidases depends on the predicted or known composition of your glycan. A common strategy for N-glycans involves a sequential digestion array.[1] For example, to analyze a complex N-glycan, you might use:

  • Sialidase (Neuraminidase): To remove terminal sialic acids.

  • β-Galactosidase: To remove terminal galactose residues.

  • β-N-acetylglucosaminidase (Hexosaminidase): To remove terminal N-acetylglucosamine (GlcNAc) residues.

  • α-Fucosidase: To remove fucose residues, which can be linked at various positions.

  • α-Mannosidase: To remove mannose residues.

Q3: What are the critical parameters to control during exoglycosidase digestion?

A3: For reliable and reproducible results, it is crucial to control the following parameters:

  • Enzyme Concentration: Use the manufacturer's recommended concentration.

  • Incubation Time: A typical incubation time is 3 hours, but for complex glycans, it may be extended to 18 hours.[9]

  • Temperature: Most exoglycosidases have an optimal temperature of 37°C.[2][10]

  • pH and Buffer: Use the recommended buffer system to maintain the optimal pH for enzyme activity.

Q4: How can I confirm that the exoglycosidase digestion is complete?

A4: Digestion completeness can be confirmed by analyzing the reaction products using techniques like MALDI-TOF-MS, LC-MS, or capillary electrophoresis (CE).[7][8] A complete digestion will show a shift in the mass or retention time corresponding to the removal of the target monosaccharide, and the original peak should be significantly reduced or absent.

Q5: Can exoglycosidase digestion be used for quantitative glycan analysis?

A5: Yes, exoglycosidase digestion is a key component of quantitative glycan analysis. By comparing the peak areas of the undigested and digested glycans in an LC chromatogram, the relative abundance of specific glycan structures can be determined.[10][11]

Experimental Protocols

Protocol 1: Standard Sequential Exoglycosidase Digestion of Released N-Glycans

This protocol describes a general workflow for the sequential digestion of fluorescently labeled N-glycans released from a glycoprotein.

  • Glycan Release and Labeling:

    • Release N-glycans from the glycoprotein using PNGase F.[3]

    • Label the released glycans with a fluorescent tag (e.g., 2-AB, procainamide, or RapiFluor-MS) according to the manufacturer's protocol.[8][12]

    • Purify the labeled glycans using a HILIC SPE cartridge to remove excess label and other contaminants.[9]

  • Initial Digestion with Sialidase:

    • To a 10 µL aliquot of the labeled glycan solution, add 1.5 µL of the appropriate 10x reaction buffer and 1 µL of Sialidase A.

    • Add nuclease-free water to a final volume of 15 µL.

    • Incubate at 37°C for 3 hours.[9]

    • Analyze a small aliquot (e.g., 1 µL) by LC-MS to confirm the removal of sialic acids.

  • Sequential Digestion with Galactosidase:

    • To the remaining sialidase-digested sample, add 1 µL of β(1-4)-Galactosidase.

    • Incubate at 37°C for an additional 3 hours.

    • Analyze an aliquot by LC-MS to observe the shift corresponding to galactose removal.

  • Further Sequential Digestions:

    • Continue the sequential digestion by adding other exoglycosidases (e.g., β-N-acetylhexosaminidase, α-Fucosidase) one at a time, with incubation and analysis steps in between.

Protocol 2: Enzyme Activity Validation

This protocol is for validating the activity of an exoglycosidase using a known standard.

  • Substrate Preparation:

    • Prepare a solution of a known glycan standard (e.g., sialylated biantennary N-glycan for Sialidase A) at a concentration suitable for your analytical method.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the glycan standard, the appropriate 10x reaction buffer, the exoglycosidase to be tested, and nuclease-free water to the final reaction volume.

    • Prepare a negative control reaction without the enzyme.

  • Incubation and Analysis:

    • Incubate both the test and control reactions at the optimal temperature for the enzyme (typically 37°C) for 1-3 hours.

    • Analyze the reaction products by LC-MS or an equivalent method.

  • Data Interpretation:

    • A successful validation will show a complete or near-complete shift of the substrate peak to the digested product peak in the test sample, with no change in the negative control.

Visualizations

Exoglycosidase_Digestion_Workflow cluster_prep Sample Preparation cluster_digestion Sequential Exoglycosidase Digestion cluster_analysis Analysis Glycoprotein Glycoprotein Sample Released_Glycans Released N-Glycans (PNGase F) Glycoprotein->Released_Glycans Labeled_Glycans Fluorescently Labeled Glycans Released_Glycans->Labeled_Glycans Purified_Glycans Purified Labeled Glycans (HILIC) Labeled_Glycans->Purified_Glycans Sialidase Sialidase Digestion Purified_Glycans->Sialidase Galactosidase Galactosidase Digestion Sialidase->Galactosidase LCMS_1 LC-MS Analysis 1 Sialidase->LCMS_1 Hexosaminidase Hexosaminidase Digestion Galactosidase->Hexosaminidase LCMS_2 LC-MS Analysis 2 Galactosidase->LCMS_2 LCMS_3 LC-MS Analysis 3 Hexosaminidase->LCMS_3 Data_Interpretation Data Interpretation & Structural Elucidation LCMS_1->Data_Interpretation LCMS_2->Data_Interpretation LCMS_3->Data_Interpretation

Caption: Experimental workflow for sequential exoglycosidase digestion and analysis.

Troubleshooting_Logic Start Incomplete Digestion Observed Check_Enzyme Is the enzyme active? (Test with control substrate) Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? (pH, Temp, Buffer) Check_Enzyme->Check_Conditions Yes Solution_Enzyme Replace Enzyme Check_Enzyme->Solution_Enzyme No Check_Inhibitors Is the sample pure? (Consider inhibitors) Check_Conditions->Check_Inhibitors Yes Solution_Conditions Optimize Reaction Conditions Check_Conditions->Solution_Conditions No Check_Linkage Is the enzyme specificity correct for the glycan linkage? Check_Inhibitors->Check_Linkage Yes Solution_Purify Purify Sample (e.g., HILIC-SPE) Check_Inhibitors->Solution_Purify No Solution_Linkage Use Alternative Enzyme Check_Linkage->Solution_Linkage No

Caption: Troubleshooting flowchart for incomplete exoglycosidase digestion.

References

Technical Support Center: Disialyllacto-N-tetraose (DSLNT) Stability During Pasteurization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of disialyllacto-N-tetraose (DSLNT) during pasteurization experiments.

Frequently Asked Questions (FAQs)

Q1: How does pasteurization affect the concentration of DSLNT in human milk?

A1: Multiple studies have concluded that standard pasteurization methods do not significantly reduce the concentration of DSLNT in human milk.[1][2] Both Holder pasteurization (62.5°C for 30 minutes) and flash pasteurization (a high-temperature, short-time method) have been shown to preserve DSLNT content.[1]

Q2: I've read that sialylated oligosaccharides are generally heat-labile. Why is DSLNT stable during pasteurization in milk?

A2: While it is true that sialic acids can be susceptible to degradation under conditions of high heat and extreme pH, the milk matrix appears to have a protective effect on DSLNT during pasteurization.[3] The neutral pH of milk and the presence of other components, such as proteins and lipids, likely contribute to the stability of DSLNT by preventing the acid-catalyzed hydrolysis of the sialic acid residues.

Q3: What are the standard pasteurization protocols used in research to study DSLNT stability?

A3: The two most commonly referenced methods in the literature for studying oligosaccharide stability in human milk are Holder pasteurization and flash pasteurization. Holder pasteurization is a low-temperature, long-time (LTLT) method, while flash pasteurization is a high-temperature, short-time (HTST) method. Detailed protocols for both are provided in the "Experimental Protocols" section of this guide.

Q4: Can I expect similar stability for other sialylated oligosaccharides during milk pasteurization?

A4: Studies have shown that the overall profile of human milk oligosaccharides (HMOs), including various sialylated structures, is not significantly altered by Holder pasteurization.[2][4] However, the stability of a specific sialylated oligosaccharide can be influenced by its unique structure and linkages. It is always recommended to perform validation experiments for the specific oligosaccharide of interest.

Q5: Are there any analytical challenges I should be aware of when measuring DSLNT post-pasteurization?

A5: Accurate quantification of sialylated oligosaccharides like DSLNT can be challenging due to the potential for sialic acid loss during sample preparation and analysis, especially under acidic conditions.[3][5] It is crucial to use validated analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), with appropriate sample handling to ensure accurate results.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Observed decrease in DSLNT concentration after pasteurization. Inappropriate pH: The sample may have become acidic before or during heating, leading to hydrolysis of the sialic acid.Ensure the pH of the milk sample is maintained at a neutral level (around pH 6.7) throughout the experiment. Avoid the addition of acids.
Harsh Analytical Method: The analytical method used for quantification may be causing degradation of DSLNT.Review your sample preparation and analytical protocols. Avoid acidic conditions and high temperatures during sample workup. Consider derivatization of the sialic acid to improve stability during analysis.[5]
Non-standard Pasteurization: The pasteurization conditions used (temperature and/or time) may have exceeded the parameters of standard Holder or flash pasteurization.Strictly adhere to the validated pasteurization protocols provided. Use calibrated equipment to ensure accurate temperature and time control.
High variability in DSLNT measurements between replicates. Inconsistent Heating: Uneven heating of the sample can lead to variable degradation.Ensure uniform heating of the entire sample volume. For water bath-based methods, ensure the container is adequately submerged and the water is circulating.
Sample Matrix Effects: Other components in the milk may interfere with the analytical measurement.Employ robust sample purification techniques, such as solid-phase extraction, to remove interfering substances before analysis.[7] Use an internal standard to correct for analytical variability.
Unexpected appearance of asialo-DSLNT or other degradation products. Thermal Degradation: Although unlikely with standard pasteurization, excessive heat can cause desialylation.Verify the accuracy of your heating apparatus. Analyze a non-pasteurized control sample to ensure the degradation is not occurring during sample storage or preparation.
Enzymatic Degradation: Endogenous or microbial sialidases in the milk sample could be active if the pasteurization was incomplete.Ensure that the pasteurization protocol effectively inactivates enzymes. Analyze samples immediately after pasteurization or store them at appropriate temperatures (e.g., -80°C) to prevent enzymatic activity.

Data Presentation

The following table summarizes the findings on the stability of DSLNT and other sialylated human milk oligosaccharides (HMOs) after Holder pasteurization, based on published literature.

Pasteurization MethodOligosaccharidePre-Pasteurization Concentration (mg/mL, Mean ± SD)Post-Pasteurization Concentration (mg/mL, Mean ± SD)Statistical Significance (p-value)Reference
Holder PasteurizationTotal Sialyl-oligosaccharides3.236 ± 1.1352.931 ± 0.766> 0.05Bertino et al., 2008
Holder & Flash PasteurizationDSLNTNot specifiedNot specifiedNo significant reduction observedMasi et al., 2020[1]

Experimental Protocols

Holder Pasteurization (Laboratory Scale)

This protocol is based on the standard Holder pasteurization method used in human milk banking.[8][9]

Materials:

  • Calibrated water bath

  • Sterile, heat-resistant containers (e.g., glass bottles)

  • Milk sample containing DSLNT

  • Thermometer

  • Ice-water bath

Procedure:

  • Aliquot the milk sample into the sterile, heat-resistant containers.

  • Securely cap the containers.

  • Pre-heat the water bath to 62.5°C.

  • Submerge the containers in the water bath, ensuring the milk level is below the water level.

  • Monitor the temperature of a control container of milk to ensure it reaches 62.5°C.

  • Once the milk reaches 62.5°C, maintain the temperature for 30 minutes.

  • After 30 minutes, immediately transfer the containers to an ice-water bath to rapidly cool the milk to 4°C.

  • Store the pasteurized samples at -80°C until analysis.

Flash Pasteurization (Simulated Laboratory Method)

This protocol simulates high-temperature, short-time (HTST) pasteurization using basic laboratory equipment.[10]

Materials:

  • Heat source (e.g., hot plate)

  • Beaker or pot

  • Sterile, heat-resistant glass container for the milk sample

  • Thermometer

  • Ice-water bath

Procedure:

  • Place the milk sample into the sterile glass container.

  • Place the glass container into the larger beaker or pot.

  • Add water to the beaker, ensuring the water level is higher than the milk level.

  • Place a thermometer in the milk sample.

  • Heat the water in the beaker, monitoring the temperature of the milk.

  • When the milk temperature reaches 72°C, hold for 15 seconds.

  • Immediately remove the glass container from the hot water and place it in an ice-water bath to rapidly cool to 4°C.

  • Store the pasteurized samples at -80°C until analysis.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Pasteurization cluster_analysis Analysis start Milk Sample (containing DSLNT) aliquot Aliquot into Control and Experimental Groups start->aliquot pasteurize Holder or Flash Pasteurization aliquot->pasteurize Experimental control No Pasteurization (Control) aliquot->control Control extraction Oligosaccharide Extraction pasteurize->extraction control->extraction quantification DSLNT Quantification (e.g., HPLC, MS) extraction->quantification comparison Data Comparison and Statistical Analysis quantification->comparison

Caption: Experimental workflow for assessing DSLNT stability during pasteurization.

Logical_Relationships cluster_stabilizing Stabilizing Factors cluster_destabilizing Potential Destabilizing Factors DSLNT_Stability DSLNT Stability Neutral_pH Neutral pH of Milk (approx. 6.7) Neutral_pH->DSLNT_Stability promotes Milk_Matrix Protective Milk Matrix (Proteins, Lipids) Milk_Matrix->DSLNT_Stability promotes High_Temp Excessive Heat (> Pasteurization Temps) High_Temp->DSLNT_Stability disrupts Acidic_pH Acidic Conditions (pH < 6.0) Acidic_pH->DSLNT_Stability disrupts

Caption: Factors influencing the stability of DSLNT during thermal processing.

References

Improving yield and purity in enzymatic synthesis of DSLNT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Disialyllacto-N-tetraose (DSLNT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your DSLNT synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the enzymatic synthesis of DSLNT in a question-and-answer format.

Low Reaction Yield

Question: My DSLNT synthesis has a low yield. What are the potential causes and how can I improve it?

Answer: Low yield in DSLNT synthesis can stem from several factors related to enzyme activity, substrate availability, and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The activity of sialyltransferases is highly dependent on pH and temperature.

    • pH: Most bacterial sialyltransferases exhibit optimal activity in a pH range of 7.5 to 9.0.[1] For instance, the β-galactoside α2,6-sialyltransferase from Photobacterium leiognathi has maximal activity at pH 8.0.[2] Operating outside the optimal pH can significantly reduce enzyme efficiency.

    • Temperature: The optimal temperature for many sialyltransferases is around 30-37°C.[3][4] It is crucial to maintain a consistent temperature throughout the reaction.

  • Enzyme Inactivity or Insufficient Concentration:

    • Enzyme Quality: Ensure the enzyme has been stored correctly, typically at -20°C or below, and has not undergone multiple freeze-thaw cycles.

    • Enzyme Concentration: The concentration of the sialyltransferase may be too low. A stepwise increase in the enzyme concentration can help determine the optimal amount for your reaction scale.

  • Substrate-Related Issues:

    • Substrate Purity: Impurities in the acceptor substrate (Lacto-N-neotetraose, LNnT) or the sialic acid donor (CMP-Neu5Ac) can inhibit the enzyme.

    • Substrate Concentration: The concentration of both the acceptor and donor substrates is critical. While higher substrate concentrations can increase the reaction rate, excessively high concentrations can sometimes lead to substrate inhibition.[5][6][7] A common starting point is a molar excess of the donor substrate.

    • Product Inhibition: The accumulation of the product (DSLNT) and the byproduct (CMP) can inhibit the sialyltransferase.

Illustrative Optimization of Reaction Conditions:

ParameterCondition ACondition BCondition CCondition DExpected DSLNT Yield
pH 6.57.58.5 9.5Suboptimal yields outside 7.5-9.0
Temperature (°C) 2537 4555Highest yield typically at 37°C
Enzyme Conc. (U/mL) 0.10.5 1.02.0Yield increases with enzyme concentration up to a saturation point
Acceptor:Donor Ratio 1:1.21:1.5 1:21:3A slight excess of the donor is often optimal

This table provides illustrative data based on typical sialyltransferase reaction optimizations. Actual optimal conditions may vary depending on the specific enzymes and substrates used.

Low Product Purity

Question: I am observing significant side products in my reaction mixture. How can I improve the purity of my DSLNT?

Answer: Low purity is often due to side reactions or incomplete reactions. Here are some strategies to enhance purity:

  • Undesired Enzyme Activities: Some sialyltransferases may have secondary activities, such as sialidase (cleavage of sialic acid) activity, especially at suboptimal pH.[1] Running the reaction at the optimal pH for sialyltransferase activity can minimize these side reactions. For example, Pasteurella multocida α2,3-sialyltransferase 1 (PmST1) shows α2,3-sialidase activity at a pH of 5.0-5.5, while its primary sialyltransferase activity is optimal at a pH of 7.5-9.0.[1]

  • Incomplete Reactions: If the reaction does not go to completion, you will have a mixture of the starting material and the product. To address this:

    • Increase Reaction Time: Monitor the reaction progress over time to determine the point of completion.

    • Optimize Enzyme and Substrate Concentrations: Refer to the section on "Low Reaction Yield" for guidance on optimizing these parameters.

  • Purification Strategy: A robust purification protocol is essential for achieving high purity. A multi-step approach is often necessary:

    • Initial Cleanup: Use a C18 solid-phase extraction (SPE) cartridge to remove non-polar impurities, excess lipids, and proteins.[8]

    • Size-Exclusion Chromatography: Employ a Bio-Gel P-2 or P-4 column to separate the larger DSLNT product from smaller molecules like unreacted monosaccharides and salts.[9]

    • High-Performance Liquid Chromatography (HPLC): For the highest purity, a final polishing step using HPLC with an appropriate column (e.g., amine-bonded silica) is recommended.[10][11]

Enzyme Instability/Inactivity

Question: My sialyltransferase appears to be inactive. What should I check?

Answer: Enzyme inactivity can be frustrating. Here's a checklist to diagnose the issue:

  • Storage and Handling: Confirm that the enzyme was stored at the correct temperature (typically -20°C or -80°C) and that repeated freeze-thaw cycles were avoided.

  • Buffer Composition: Ensure the reaction buffer has the correct pH and ionic strength. The presence of necessary cofactors, if any, should also be verified.

  • Inhibitors: Check for the presence of potential inhibitors in your substrate solutions or reaction buffer.

  • Control Reaction: Run a small-scale control reaction with a known good substrate and standard conditions to verify the enzyme's activity.

Visualizing the Process

Enzymatic Synthesis of DSLNT

The enzymatic synthesis of DSLNT is a multi-step process, often performed in a one-pot multi-enzyme (OPME) system. The following diagram illustrates a general pathway.

DSLNT_Synthesis cluster_substrates Substrates cluster_synthesis Synthesis Pathway Lactose Lactose LNTri II LNTri II Lactose->LNTri II β-1,3-N-acetylglucosaminyltransferase UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->LNTri II UDP-Gal UDP-Gal LNnT LNnT UDP-Gal->LNnT CMP-Neu5Ac_1 CMP-Neu5Ac LSTc LSTc CMP-Neu5Ac_1->LSTc CMP-Neu5Ac_2 CMP-Neu5Ac DSLNT DSLNT CMP-Neu5Ac_2->DSLNT LNTri II->LNnT β-1,4-galactosyltransferase LNnT->LSTc α-2,3-sialyltransferase LSTc->DSLNT α-2,6-sialyltransferase

Caption: Enzymatic synthesis pathway of DSLNT from lactose.

Troubleshooting Workflow for Low Yield/Purity

This workflow provides a logical sequence of steps to diagnose and resolve common issues in DSLNT synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_enzyme Assess Enzyme Activity (Storage, Concentration) check_conditions->check_enzyme check_substrates Evaluate Substrates (Purity, Concentration) check_enzyme->check_substrates optimize_reaction Optimize Reaction Parameters check_substrates->optimize_reaction purification Refine Purification Protocol optimize_reaction->purification If still low success Improved Yield/Purity optimize_reaction->success Issue resolved purification->success

Caption: A systematic workflow for troubleshooting DSLNT synthesis.

Interplay of Reaction Parameters

The success of the enzymatic synthesis is dependent on the interplay of several key parameters.

Caption: Key parameters influencing the yield and purity of DSLNT.

Experimental Protocols

Protocol 1: One-Pot Multi-Enzyme (OPME) Synthesis of DSLNT

This protocol describes a general method for the enzymatic synthesis of DSLNT.

Materials:

  • Lactose

  • UDP-GlcNAc

  • UDP-Gal

  • CMP-Neu5Ac

  • β-1,3-N-acetylglucosaminyltransferase

  • β-1,4-galactosyltransferase

  • α-2,3-sialyltransferase

  • α-2,6-sialyltransferase (e.g., ST6GalNAc6)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Deionized water

Procedure:

  • In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • Lactose (acceptor substrate)

    • UDP-GlcNAc and UDP-Gal

    • CMP-Neu5Ac (a molar excess relative to the acceptor sites is recommended)

    • β-1,3-N-acetylglucosaminyltransferase

    • β-1,4-galactosyltransferase

    • α-2,3-sialyltransferase

    • α-2,6-sialyltransferase

  • Gently mix the components by pipetting.

  • Incubate the reaction mixture at 37°C for 4 to 24 hours. The optimal reaction time should be determined empirically by monitoring the reaction progress (e.g., by TLC or HPLC).

  • Terminate the reaction by heating at 100°C for 5 minutes to denature the enzymes.

  • Centrifuge the mixture to pellet the denatured enzymes and collect the supernatant for purification.

Protocol 2: Purification of DSLNT

This protocol outlines a three-step purification process for the synthesized DSLNT.

Step 1: C18 Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the supernatant from the enzymatic reaction onto the cartridge.

  • Wash the cartridge with deionized water to elute the polar DSLNT and other oligosaccharides, while retaining non-polar impurities.

  • Collect the flow-through and the water wash fractions containing the oligosaccharides.

Step 2: Bio-Gel P-2 Size-Exclusion Chromatography

  • Pack a column with Bio-Gel P-2 resin and equilibrate with deionized water.

  • Concentrate the pooled fractions from the C18 SPE and load onto the Bio-Gel P-2 column.

  • Elute the column with deionized water at a low flow rate (e.g., 0.2-0.5 mL/min).

  • Collect fractions and analyze them for the presence of DSLNT (e.g., using TLC or mass spectrometry).

  • Pool the fractions containing pure DSLNT.

Step 3: HPLC Purification (Optional Final Polishing)

  • For very high purity, the pooled fractions from the Bio-Gel P-2 column can be further purified by HPLC.

  • Use an appropriate column, such as an amine-bonded silica column, and a suitable mobile phase gradient (e.g., acetonitrile and a phosphate buffer).

  • Collect the peak corresponding to DSLNT.

  • Desalt the collected fraction if necessary and lyophilize to obtain the final product.

References

Troubleshooting low signal intensity in DSLNT mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Disialyllacto-N-tetraose (DSLNT) and other human milk oligosaccharides (HMOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is DSLNT and why is its analysis important?

A1: DSLNT stands for this compound, a complex oligosaccharide found in human milk. Its analysis is crucial in fields like infant nutrition and neonatal medicine, as studies have shown its potential role in protecting against diseases such as necrotizing enterocolitis in premature infants. Accurate and sensitive detection by mass spectrometry is key to this research.

Q2: Which mass spectrometry techniques are most suitable for analyzing DSLNT?

A2: The most common and effective techniques for analyzing DSLNT and other HMOs include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), Electrospray Ionization Mass Spectrometry (ESI-MS) often coupled with liquid chromatography (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Q3: Why am I observing low signal intensity for DSLNT in my mass spectrometry experiments?

A3: Low signal intensity for sialylated oligosaccharides like DSLNT is a common issue and can stem from several factors. These include the inherent low ionization efficiency of hydrophilic glycans, the instability of the sialic acid linkage leading to its loss during analysis, ion suppression from complex sample matrices, and suboptimal instrument parameters.[1][2][3]

Q4: What is "ion suppression" and how does it affect DSLNT analysis?

A4: Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, DSLNT.[2][4] This is a significant issue in ESI-MS and can drastically reduce the signal intensity of your analyte.[3][4]

Q5: Should I analyze DSLNT in positive or negative ion mode?

A5: Due to the acidic nature of the sialic acid residues, DSLNT and other sialylated oligosaccharides are often readily analyzed in negative ion mode.[5] However, with appropriate sample preparation (e.g., derivatization) and mobile phase conditions, analysis in positive ion mode as protonated or sodiated adducts is also possible and can be effective.[6][7]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the mass spectrometry analysis of DSLNT.

Diagram: General Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow start Low Signal Intensity Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument_setup Verify Instrument Parameters start->check_instrument_setup check_data_acquisition Examine Data Acquisition Settings start->check_data_acquisition sub_sample Sample Concentration? Contamination? Derivatization Efficiency? check_sample_prep->sub_sample solution_sample Optimize Sample Prep: - Adjust Concentration - Improve Cleanup (SPE) - Verify Derivatization check_sample_prep->solution_sample sub_instrument Ion Source Cleanliness? Calibration? Gas Flow / Voltages? check_instrument_setup->sub_instrument solution_instrument Optimize Instrument: - Clean Ion Source - Recalibrate Mass Spectrometer - Tune Source Parameters check_instrument_setup->solution_instrument sub_acquisition Scan Range Correct? Precursor Ion Selection (MS/MS)? Collision Energy? check_data_acquisition->sub_acquisition solution_acquisition Optimize Acquisition: - Adjust Scan Range - Check Precursor m/z - Optimize Collision Energy check_data_acquisition->solution_acquisition end_goal Signal Intensity Improved solution_sample->end_goal solution_instrument->end_goal solution_acquisition->end_goal

Caption: A flowchart outlining the systematic approach to troubleshooting low signal intensity.

Step 1: Evaluate Sample Preparation

Inadequate sample preparation is a primary cause of low signal intensity.[8][9][10]

Problem: Inappropriate Sample Concentration

  • Too Dilute: The concentration of DSLNT may be below the detection limit of the instrument.

  • Too Concentrated: High concentrations can lead to ion suppression, particularly in ESI-MS.[2]

Solution:

  • Prepare a dilution series of your sample to determine the optimal concentration range.

  • If the sample is too dilute, consider concentration steps such as lyophilization followed by reconstitution in a smaller volume.

Problem: Sample Contamination and Matrix Effects Salts, detergents, and other components from biological matrices can suppress the ionization of DSLNT.[3]

Solution:

  • Solid-Phase Extraction (SPE): Use graphitized carbon or other suitable SPE cartridges to remove salts and other interfering substances.

  • Filtration: Ensure your final sample is free of particulates by using appropriate syringe filters.

Problem: Instability of Sialic Acids The glycosidic bond of sialic acids is labile and can break during sample preparation or ionization, leading to a loss of the intact DSLNT signal.[1]

Solution: Derivatization Chemical derivatization can stabilize the sialic acid and improve ionization efficiency.[1]

  • Permethylation: This method methylates hydroxyl, amino, and carboxylic acid groups, which neutralizes the negative charge of sialic acid and increases hydrophobicity, thereby improving signal in positive-ion mode MALDI and ESI-MS.[11]

  • Amidation: Converting the carboxylic acid group of sialic acid to an amide can also stabilize the molecule and improve its detection.[11]

Step 2: Assess Mass Spectrometer and LC System Performance

Problem: Instrument Contamination A dirty ion source, capillary, or other components can significantly reduce signal intensity.[3]

Solution:

  • Follow the manufacturer's guidelines for cleaning the ion source and other relevant parts of the mass spectrometer.

  • Flush the LC system to remove any contaminants that may have built up.

Problem: Incorrect Instrument Calibration and Tuning An improperly calibrated or tuned mass spectrometer will not perform optimally.[2]

Solution:

  • Regularly calibrate your instrument using the appropriate standards for your mass range.[2]

  • Tune the instrument specifically for the mass range of DSLNT and its potential adducts.

Problem: Suboptimal Ionization Parameters The choice of ionization technique and its settings are critical for maximizing signal.[2]

For ESI-MS:

  • Optimize spray voltage, capillary temperature, and nebulizing gas flow.

  • Consider using a nano-electrospray source for improved sensitivity.

For MALDI-TOF-MS:

  • The choice of matrix is crucial. For acidic oligosaccharides like DSLNT, matrices such as 2,4,6-trihydroxyacetophenone (THAP) in negative ion mode can provide better sensitivity and less fragmentation than the more common 2,5-dihydroxybenzoic acid (DHB).[12]

Data Presentation: Recommended MALDI Matrices for Oligosaccharide Analysis
MatrixAbbreviationBest ForIon ModeNotes
2,5-Dihydroxybenzoic acidDHBNeutral OligosaccharidesPositiveCan cause fragmentation and signal loss for sialylated glycans.[12]
"Super DHB"sDHBNeutral OligosaccharidesPositiveA mixture of DHB and 2-hydroxy-5-methoxybenzoic acid; can improve sensitivity.
2,4,6-TrihydroxyacetophenoneTHAPAcidic (Sialylated) OligosaccharidesNegativeProvides good sensitivity with minimal fragmentation for acidic glycans.[12]
3-Aminoquinoline/Iminodiacetic acid3-AQ/IDANeutral and Acidic OligosaccharidesPositive/NegativeCan improve sensitivity and quantitation through on-target labeling.[5]

Experimental Protocols

Protocol 1: General Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up oligosaccharide samples from biological matrices like milk.

  • Condition the SPE Cartridge: Use a graphitized carbon SPE cartridge. Condition it by washing with 3-5 column volumes of 80% acetonitrile in 0.1% trifluoroacetic acid (TFA), followed by 3-5 column volumes of water.

  • Load the Sample: Dilute your sample in water and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 3-5 column volumes of water to remove salts and other highly polar contaminants.

  • Elute: Elute the oligosaccharides with 2-4 column volumes of 40% acetonitrile in 0.1% TFA.

  • Dry and Reconstitute: Dry the eluted sample completely using a vacuum centrifuge. Reconstitute the sample in an appropriate solvent for MS analysis (e.g., 50% acetonitrile/water).

Protocol 2: Permethylation for Sialic Acid Stabilization

This protocol enhances the detection of sialylated oligosaccharides in positive-ion mode MS.

  • Dry the Sample: Ensure your purified oligosaccharide sample is completely dry in a glass vial.

  • Prepare the Reagents: In a separate vial, mix dimethyl sulfoxide (DMSO) and a strong base (e.g., sodium hydroxide).

  • Add Reagents to Sample: Add the DMSO/base mixture to the dried sample and vortex thoroughly.

  • Add Methyl Iodide: Add methyl iodide to the sample and incubate at room temperature for 10-15 minutes.

  • Quench the Reaction: Quench the reaction by adding water.

  • Extract the Permethylated Glycans: Add dichloromethane and vortex. Centrifuge to separate the layers and collect the lower (organic) layer containing the permethylated oligosaccharides.

  • Dry and Reconstitute: Dry the collected organic layer and reconstitute in a suitable solvent for MS analysis.

Disclaimer: Always handle reagents like methyl iodide and strong bases with appropriate safety precautions in a fume hood.

Diagram: ESI-MS Analysis Workflow for DSLNT

ESIMS_Workflow sample Sample containing DSLNT (e.g., Human Milk) cleanup Sample Cleanup - Protein Precipitation - SPE (Graphitized Carbon) sample->cleanup derivatization Optional Derivatization - Permethylation - Amidation cleanup->derivatization lc_separation LC Separation - HILIC or PGC column - Optimized Gradient derivatization->lc_separation esi_ms ESI-MS Analysis - Negative or Positive Ion Mode - Optimized Source Parameters lc_separation->esi_ms data_analysis Data Analysis - Extract Ion Chromatogram - Quantitation esi_ms->data_analysis

Caption: A typical workflow for the analysis of DSLNT using LC-ESI-MS.

By systematically addressing these potential issues in sample preparation, instrument setup, and data acquisition, you can significantly improve the signal intensity and obtain high-quality mass spectrometry data for DSLNT and other complex oligosaccharides.

References

Best practices for long-term storage of disialyllacto-N-tetraose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of disialyllacto-N-tetraose (DSLNT). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of DSLNT?

A1: The optimal storage temperature for DSLNT depends on its form (lyophilized powder or in solution). For long-term stability, it is recommended to store lyophilized DSLNT at -20°C or colder. When in solution, it is best to store it at -80°C.[1]

Q2: How long can I store DSLNT under the recommended conditions?

A2: Under the recommended storage conditions, lyophilized DSLNT powder is stable for extended periods. Stock solutions of DSLNT can be stored at -80°C for up to six months, while at -20°C, the storage duration is recommended to be no longer than one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What are the optimal humidity and light conditions for storing lyophilized DSLNT?

A3: For long-term storage of lyophilized DSLNT, it is crucial to maintain a dry environment with low humidity. While specific percentage values are not extensively documented for DSLNT, a moisture content of 3% w/w or below is generally recommended for lyophilized biological materials to ensure stability. It is also advisable to protect DSLNT from light.

Q4: How should I properly dissolve lyophilized DSLNT?

A4: To dissolve lyophilized DSLNT, it is recommended to use a high-purity solvent appropriate for your experimental needs. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[1]

Q5: What are the signs of DSLNT degradation?

A5: Visual signs of degradation in lyophilized powder are often absent. In solution, degradation may not produce a visible change. Therefore, analytical methods are necessary for confirmation. Degradation can manifest as a loss of biological activity, altered chromatographic profiles (e.g., peak broadening or the appearance of new peaks in HPLC), or changes in spectroscopic data (e.g., shifts in NMR spectra).

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of DSLNT due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the DSLNT has been stored at the correct temperature and protected from light and moisture.

    • Check for Freeze-Thaw Cycles: Determine if the stock solution has been subjected to multiple freeze-thaw cycles.

    • Analytical Confirmation: If degradation is suspected, it is recommended to analyze the integrity of the DSLNT sample using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] These techniques can identify degradation products and confirm the purity of the compound.

Issue 2: Difficulty dissolving lyophilized DSLNT.

  • Possible Cause: Aggregation of the lyophilized powder.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the vial to 37°C to aid in solubilization.[1]

    • Sonication: Use an ultrasonic bath to break up any aggregates and facilitate dissolution.[1]

    • Solvent Choice: Ensure you are using a suitable and high-purity solvent.

Issue 3: Loss of biological activity in a previously effective batch of DSLNT.

  • Possible Cause: Chemical degradation of the DSLNT molecule.

  • Troubleshooting Steps:

    • Assess Storage History: Review the complete storage history of the batch, including temperature logs if available.

    • Perform a Fresh Dilution: Prepare a fresh stock solution from a new vial of lyophilized DSLNT, if available, to rule out issues with the previous stock.

    • Structural Analysis: For critical applications, consider re-analyzing the material using NMR to confirm its structural integrity.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or colderUp to 3 yearsProtect from light and moisture.
In Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
In Solution-20°CUp to 1 monthFor short-term storage only.[1]

Experimental Protocols

Protocol 1: Preparation of DSLNT Stock Solution

  • Equilibration: Allow the vial of lyophilized DSLNT to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the desired volume of a suitable solvent (e.g., sterile water or a buffer appropriate for your experiment) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex the vial to mix. If necessary, warm the vial to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use.[1]

Protocol 2: Analysis of DSLNT by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Dilute the DSLNT sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.[4]

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for oligosaccharide analysis.[4][5]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.[4][5]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by fluorescence detection after labeling with a fluorophore like 2-aminobenzamide (2-AB).[6][7] Mass spectrometry can be coupled for structural confirmation.[5]

  • Data Analysis:

    • Analyze the resulting chromatogram for the retention time and peak purity of DSLNT. The appearance of additional peaks may indicate the presence of impurities or degradation products.

Mandatory Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_experiment Experimental Use cluster_qc Quality Control storage Lyophilized DSLNT (-20°C, dry, dark) reconstitution Reconstitution in Solvent storage->reconstitution Equilibrate to RT qc_check Analytical Check (e.g., HPLC) storage->qc_check Optional: Initial QC dissolution Warming (37°C) & Sonication reconstitution->dissolution aliquoting Aliquoting into Single-Use Vials dissolution->aliquoting solution_storage Store Solution at -80°C aliquoting->solution_storage experiment Cell Culture or Other Assays solution_storage->experiment solution_storage->qc_check QC for troubleshooting signaling_pathway cluster_junction Tight Junction Stabilization DSLNT This compound (DSLNT) Siglec Siglec Receptors DSLNT->Siglec Binds to ZO1 ZO-1 DSLNT->ZO1 Stabilizes Immune_Modulation Modulation of Immune Response Siglec->Immune_Modulation Initiates Signaling FAK FAK ZO1->FAK P38 p38 MAPK FAK->P38 Intestinal_Integrity Enhanced Intestinal Epithelial Integrity P38->Intestinal_Integrity Promotes

References

Technical Support Center: Disialyllacto-N-tetraose (DSLNT) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments with disialyllacto-N-tetraose (DSLNT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSLNT)?

This compound (DSLNT) is a complex oligosaccharide found in human milk.[1][2][3] It is of significant interest to researchers for its potential biological activities, including its role in preventing necrotizing enterocolitis in premature infants.[2][3][4][5] Structurally, it is a tetraose containing two sialic acid residues.[1][2]

Q2: What are the primary sources of contamination in DSLNT experiments?

Contamination in DSLNT experiments can be broadly categorized into three types:

  • Microbial Contamination: Introduction of bacteria, fungi, yeast, or viruses from the environment, reagents, or handling.[6]

  • Chemical Contamination: Introduction of interfering substances from labware (e.g., plasticizers), solvents, or cross-contamination from other samples.[7][8]

  • Enzymatic Degradation: Unwanted breakdown of DSLNT by enzymes, which can be introduced through microbial contamination or be inherent to the sample matrix.[9][10][11]

Q3: How should DSLNT samples be stored?

For long-term storage, it is recommended to store DSLNT solutions at -20°C or -80°C to minimize chemical degradation and prevent microbial growth.[12][13] For short-term storage during experimental procedures, keeping samples on ice is advisable. When preparing stock solutions, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[13]

Q4: Is DSLNT sensitive to heat or pH changes?

Yes, sialylated oligosaccharides like DSLNT can be susceptible to degradation under certain conditions.[11] High temperatures and acidic conditions can lead to the loss of sialic acid residues (desialylation) or cleavage of glycosidic bonds.[11] This is a critical consideration during sample preparation and analysis. For instance, in-source fragmentation can occur during mass spectrometry analysis if acidic mobile phases are used.[11][14]

Q5: Can DSLNT be sterilized by autoclaving?

Autoclaving involves high temperatures and steam, which can potentially degrade DSLNT. While pasteurization has been shown to not significantly reduce DSLNT content in human milk, the more extreme conditions of autoclaving may not be suitable.[4][5] Alternative sterilization methods for solutions containing heat-labile components, such as sterile filtration through a 0.22 µm membrane, are recommended.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause Recommended Solution
Sample Degradation Sialic acid residues are labile and can be lost due to acidic conditions or high temperatures.[11] Avoid using strong acids in your mobile phase and keep sample preparation temperatures low. Consider permethylation to stabilize labile groups if compatible with your downstream analysis.[14]
Contamination from Solvents or System Ghost peaks or unexpected adducts can arise from impurities in solvents, plasticizers from tubing, or column bleed.[7][8] Use high-purity (e.g., LC-MS grade) solvents and high-quality labware. Regularly flush the LC system and run blank injections to identify sources of contamination.
In-source Fragmentation (MS) DSLNT can fragment in the mass spectrometer's source, leading to an underestimation of the parent ion and the appearance of smaller fragments.[11][14] Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation. Analyze in negative ion mode, which is often better for acidic oligosaccharides.[14]
Isomer Co-elution Different isomers of DSLNT or other oligosaccharides may have the same mass and not be resolved by mass spectrometry alone.[15] High-performance liquid chromatography (HPLC) is crucial for separating isomers before MS analysis.[14][16]
Problem 2: Evidence of microbial growth in DSLNT solutions.
Potential Cause Recommended Solution
Improper Aseptic Technique Contamination can be introduced from the air, work surfaces, or non-sterile equipment.[17][18] Always work in a sterile environment, such as a laminar flow hood.[19][20] Disinfect all surfaces and equipment with 70% ethanol before use.[18][19]
Non-sterile Reagents or Water Water and buffer components can be a source of microbial contamination. Use sterile, nuclease-free water and filter-sterilize all buffers and media.
Contaminated Pipette Tips or Tubes Using non-sterile consumables will introduce microorganisms. Always use sterile, disposable pipette tips and microcentrifuge tubes.[19] Avoid touching sterile surfaces.[17]
Prolonged Exposure to Air Leaving sample containers open for extended periods increases the risk of airborne contamination.[17][18] Minimize the time that vessels are open and flame the neck of glass bottles before and after use to create an upward air current that prevents contaminants from entering.[17][18][21]
Problem 3: Loss of DSLNT during sample preparation from complex matrices (e.g., milk, cell culture media).
Potential Cause Recommended Solution
Protein Precipitation Issues Inefficient removal of proteins can interfere with downstream analysis. Ethanol precipitation is a common method to remove proteins from samples containing oligosaccharides.[12]
Fat Removal Lipids in samples like milk can interfere with analysis. Centrifugation and Folch extraction can be used to remove the fat layer and other insoluble components.[12]
Non-specific Binding DSLNT may bind to labware or purification columns, leading to sample loss. Use low-binding microcentrifuge tubes and consider the material of any purification columns.
Enzymatic Degradation from Sample The sample matrix itself may contain enzymes that can degrade DSLNT. Heat inactivation of enzymes (if compatible with DSLNT stability) or the use of enzyme inhibitors should be considered.

Quantitative Data Summary

Table 1: Common Contaminants in LC-MS Analysis

This table lists common contaminants, their monoisotopic masses, and potential sources that can interfere with DSLNT analysis.

Compound/Class Monoisotopic Mass (singly charged) Common Ion Type Possible Origin
Phthalates149.0233, 391.2843[M+H]+, [M+Na]+Plasticizers from labware (e.g., tubing, containers)[8]
Polyethylene glycol (PEG)Varies (repeating unit of 44.0262)[M+NH4]+, [M+Na]+Drug formulation agents, detergents
PolysiloxanesVaries (repeating unit of 74.0188)[M+H]+Column bleed, air contaminants[8]
Triton X-100 (reduced)Varies (repeating unit of 44.0262)[M+Na]+Detergents
Polyamide Oligomers719.4916[M+Na]+Nylon membrane filters[8]

Experimental Protocols

Protocol 1: Aseptic Handling and Preparation of DSLNT Stock Solutions
  • Prepare a Sterile Workspace: Clean and disinfect a laminar flow hood or a designated work area with 70% ethanol.[18][19] Ensure all necessary materials are within reach to minimize movement and potential contamination.[17][18]

  • Sterilize Equipment: Use sterile pipette tips, microcentrifuge tubes, and other necessary labware.[19]

  • Reconstitute DSLNT: If starting with lyophilized DSLNT, briefly centrifuge the vial to ensure the powder is at the bottom. Aseptically add a sterile solvent (e.g., sterile, nuclease-free water) to the desired concentration.

  • Mixing: Gently vortex or pipette up and down to ensure the DSLNT is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.[17]

  • Aliquoting: Dispense the DSLNT stock solution into smaller, sterile, low-binding microcentrifuge tubes for storage. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.[13]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[12][13]

Protocol 2: Sample Preparation of DSLNT for LC-MS Analysis from a Biological Matrix
  • Thawing: Thaw frozen samples on ice to prevent degradation.

  • Initial Centrifugation (for samples with solids/lipids): Centrifuge the sample (e.g., milk) at 4,000 x g for 30 minutes at 4°C to separate lipids and insoluble components.[12] Collect the aqueous layer.

  • Protein Precipitation: To the aqueous layer, add cold ethanol to a final concentration of 70-80% to precipitate proteins.[12] Incubate on ice for at least 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.

  • Drying: Dry the supernatant using a centrifugal evaporator (e.g., SpeedVac). Be aware that prolonged heating, even at moderate temperatures (e.g., 37°C), can cause partial degradation of oligosaccharides.[11]

  • Reconstitution: Reconstitute the dried sample in an appropriate solvent for your LC-MS analysis (e.g., a mixture of water and acetonitrile compatible with your initial mobile phase conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates before injection into the LC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage start DSLNT Sample (e.g., from milk, media) defat Defatting/ Deproteinization start->defat extract Oligosaccharide Extraction defat->extract dry Drying extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (Isomer Resolution) reconstitute->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms data Data Analysis ms->data

Caption: Experimental workflow for DSLNT analysis.

Troubleshooting_Contamination cluster_investigation Investigation Path cluster_source Potential Source Identification start Unexpected Peak(s) or Sample Degradation Detected check_blanks Run Blank Injections (Solvent & System Blanks) start->check_blanks check_aseptic Review Aseptic Technique & Handling Procedures start->check_aseptic check_reagents Analyze Reagents & Consumables start->check_reagents check_params Verify Analytical Method Parameters (pH, Temp) start->check_params source_system System/Solvent Contamination check_blanks->source_system Peaks in blank? source_microbial Microbial Contamination check_aseptic->source_microbial Lapses identified? source_chemical Chemical (Labware) Contamination check_reagents->source_chemical Contaminants found? source_degradation Sample Degradation check_params->source_degradation Harsh conditions?

Caption: Troubleshooting decision tree for contamination.

References

Method refinement for accurate DSLNT quantification in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the accurate quantification of Disialyllacto-N-tetraose (DSLNT) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSLNT)? A1: this compound (DSLNT) is a complex acidic human milk oligosaccharide (HMO) found in breast milk.[1][2] It is recognized for its protective effects, particularly in infants, such as reducing the risk of developing necrotizing enterocolitis (NEC).[2][3] DSLNT contains an atypical Neu5Acα2–6GlcNAc motif which is crucial for its biological activity.[1]

Q2: Why is the accurate quantification of DSLNT in biological samples important? A2: Accurate quantification is critical for several research areas. Low concentrations of DSLNT in a mother's milk have been correlated with an increased incidence of NEC in preterm infants.[1][4] Therefore, precise measurement is essential for clinical studies investigating infant health, for quality control in the development of infant formulas, and for research into the immunomodulatory functions of HMOs.[1][5]

Q3: What are the common analytical methods used for DSLNT quantification? A3: The most common methods for DSLNT quantification are advanced chromatography techniques.[5] High-Performance Liquid Chromatography (HPLC) with fluorescent labeling is a widely used method.[4][6][7] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) offers high specificity and does not require a labeling procedure.[6]

Q4: What are the main challenges in quantifying DSLNT in complex biological matrices? A4: The primary challenges stem from the complexity of biological samples like human milk or plasma.[8] These include the presence of numerous interfering endogenous components (lipids, proteins, salts), the low concentration of DSLNT relative to other components, and potential signal suppression or enhancement known as matrix effects.[8] Sample preparation is a critical step to mitigate these issues.[8]

Troubleshooting Guide

Q5: I am observing low or no signal for DSLNT in my chromatogram. What are the potential causes? A5:

  • Sample Degradation: DSLNT, like other oligosaccharides, can be susceptible to degradation. Ensure samples are stored properly at -80°C and avoid multiple freeze-thaw cycles.

  • Inefficient Extraction: The solid-phase extraction (SPE) step is crucial for removing interfering substances like lipids, proteins, and lactose.[7] Verify the SPE protocol, ensure the correct cartridge type is used, and check the composition and pH of your wash and elution buffers.

  • Incomplete Fluorescent Labeling: If using HPLC with fluorescence detection, the derivatization step with a fluorescent tag (e.g., 2-aminobenzamide) is critical.[7] Ensure the labeling agent is not expired and that the reaction conditions (temperature, time) are optimal.

  • Instrument Sensitivity: For very low concentrations, the sensitivity of the instrument may be a limiting factor.[9] Consider using a more sensitive detector or switching to a mass spectrometry-based method, which often provides higher sensitivity and specificity.

Q6: My results show high variability between technical replicates. What should I investigate? A6:

  • Inconsistent Sample Preparation: Small variations in the sample cleanup and derivatization steps can lead to significant variability. Using an automated liquid handling platform can improve reproducibility.

  • Pipetting Accuracy: Ensure all pipettes are properly calibrated, especially when handling small volumes for standard preparation and sample dilution.

  • Internal Standard Issues: An internal standard, such as raffinose, should be added to every sample before analysis to account for variations in sample processing and injection volume.[7] Inconsistent addition of the internal standard will lead to high variability.

  • Instrument Instability: Check for fluctuations in pump pressure, column temperature, or detector performance. Small vibrations or temperature changes in the lab can also affect measurements.[10]

Q7: I am seeing extraneous or interfering peaks near my DSLNT peak. How can I improve peak resolution? A7:

  • Optimize Chromatographic Conditions: Adjust the gradient profile of your mobile phase to better separate the DSLNT peak from interfering compounds. Experiment with different column chemistries (e.g., amide-80) that are designed for oligosaccharide separation.[7]

  • Enhance Sample Cleanup: The sample matrix is a common source of interference.[8] Consider adding extra wash steps to your SPE protocol or using a different type of SPE cartridge to remove a broader range of interfering molecules.

  • Confirm Peak Identity with Mass Spectrometry: If available, use LC-MS to confirm the identity of your peak. The high selectivity of MS can differentiate DSLNT from co-eluting, isobaric interferences.[6]

Quantitative Data Summary

The concentration of DSLNT can vary significantly in biological samples, particularly in human milk, depending on factors like lactation stage.

Biological SampleDSLNT Concentration RangeNotes
Human Milk (General)455 - 805 µg/mLHighly variable among individuals.[2]
Human Milk (Japanese Cohort)0.09 - 0.71 mg/mLMeasured in a cohort study.[6]
Preterm Infant Mother's MilkHighly variable; decreases with postnatal age.A threshold of 241 nmol/mL was identified as significant for NEC risk.[3][4]

Experimental Protocols

Methodology: HPLC Quantification of DSLNT in Human Milk

This protocol is a synthesized methodology based on established procedures.[4][7]

  • Internal Standard Addition:

    • To 100 µL of human milk sample, add a known concentration of an internal standard (e.g., raffinose). This accounts for variability during sample preparation.[7]

  • Sample Deproteinization and Delipidation (Solid-Phase Extraction):

    • Perform a stepwise solid-phase extraction (SPE) to remove interfering lipids, proteins, lactose, and salts from the sample.[7] This is a critical step for obtaining a clean chromatogram.

  • Fluorescent Labeling (Derivatization):

    • Evaporate the cleaned sample to dryness.

    • Add a fluorescent tag, such as 2-aminobenzamide (2-AB), to the reducing end of the oligosaccharides. This reaction typically involves a reducing agent and incubation at a specific temperature (e.g., 65°C) for several hours.[7]

    • Remove excess label using a clean-up cartridge.

  • HPLC Analysis:

    • Column: Use a column suitable for glycan analysis, such as an amide-80 column.[7]

    • Mobile Phase: Employ a gradient of two solvents, typically acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., 330 nm excitation and 420 nm emission for 2-AB).

  • Quantification:

    • Prepare a standard curve using external standards of purified DSLNT at known concentrations.

    • Calculate the concentration of DSLNT in the samples by interpolating their peak areas (normalized to the internal standard) against the standard curve.[6]

Signaling Pathways and Workflows

Caption: Workflow for DSLNT quantification using HPLC with fluorescence detection.

troubleshooting_flow Start Problem: Low or No DSLNT Signal CheckSample Check Sample Integrity (Storage, Freeze-Thaw) Start->CheckSample CheckSPE Review SPE Protocol (Reagents, Cartridge) Start->CheckSPE CheckLabel Verify Labeling Reaction (Reagents, Conditions) Start->CheckLabel CheckInstrument Assess Instrument Sensitivity & Performance Start->CheckInstrument Solution Consider Alternative Method (e.g., LC-MS) CheckInstrument->Solution

Caption: A logical flow for troubleshooting low signal issues in DSLNT analysis.

dslnt_pathway cluster_cell Intestinal Epithelial Cell ZO1 ZO-1 FAK FAK ZO1->FAK Maintains P38 p38 FAK->P38 Maintains Integrity Epithelial Integrity & Barrier Function P38->Integrity Maintains Chymase Mast Cell Chymase Chymase->ZO1 Disrupts Chymase->FAK Disrupts Chymase->P38 Disrupts DSLNT DSLNT DSLNT->Chymase Inhibits Disruption

References

Navigating DSLNT Research: A Guide to Interpreting Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disialyllacto-N-tetraose (DSLNT). This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of experimental results related to this promising Human Milk Oligosaccharide (HMO).

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why do I observe high variability in DSLNT concentrations in human milk samples?

High variability in DSLNT concentrations across human milk samples is a well-documented phenomenon and can be attributed to several factors:

  • Maternal Genetics (Secretor Status): The expression of fucosyltransferase 2 (FUT2), which determines secretor status, influences the overall HMO profile, and can impact DSLNT levels.[1][2][3]

  • Geographical Location: Studies have shown significant differences in DSLNT concentrations in mothers from different geographical locations.[4] For instance, concentrations can range from as low as 216 ± 14 nmol/mL in Sweden to 870 ± 68 nmol/mL in rural Gambia.[4]

  • Lactation Stage: DSLNT concentrations can change over the course of lactation, generally decreasing as lactation progresses.[5][6][7]

  • Maternal Factors: Maternal diet, parity (number of times a woman has given birth), and even the season can influence HMO composition, including DSLNT levels.[8][9]

  • Analytical Methods: Different quantification methods can yield varying results. It is crucial to use standardized and validated analytical protocols.

Table 1: Reported DSLNT Concentrations in Human Milk Across Different Cohorts

Cohort/StudyMean DSLNT Concentration (nmol/mL)Key Findings
Masi et al. (2020)Lower in mothers of infants who developed NEC. A threshold of 241 nmol/mL was proposed.[2][10][11]Suggests a protective role of DSLNT against NEC.
McGuire et al. (2017)Ranged from 216 ± 14 in Sweden to 870 ± 68 in rural Gambia.[4]Highlights significant geographical variation.
Hassinger et al. (2020)Highly variable and decreased with postnatal age.[5]Confirms the influence of lactation stage.

2. My results from an animal model of Necrotizing Enterocolitis (NEC) are not consistent. What could be the cause?

Inconsistencies in animal model results are a common challenge in DSLNT research. Here are some potential reasons:

  • Choice of Animal Model: While the neonatal rat model has been instrumental in identifying the protective effects of DSLNT against NEC[10][12][13], these findings have not always been replicated in other models, such as piglets.[2] This highlights interspecies differences in physiology and pathophysiology.[13][14][15]

  • Model Induction: The methods used to induce NEC in animal models, such as hypoxia and hypothermia, are artificial and may not fully recapitulate the complex etiology of human NEC.[13]

  • Dosage and Administration: The concentration and timing of DSLNT administration can significantly impact the outcome. It's crucial to establish a dose-response relationship and a relevant administration window.

  • Gut Microbiome: The baseline gut microbiota of the animals can influence their response to DSLNT. Differences in animal suppliers and housing conditions can lead to variations in the microbiome.

3. I am having trouble with the analytical quantification of DSLNT. What are the best practices?

Accurate quantification of DSLNT is critical for reliable results. Here are some key considerations:

  • Method Selection: High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FL) and Mass Spectrometry (MS) are the most common and reliable methods for DSLNT quantification.[2][16][17][18][19]

  • Sample Preparation: Proper sample preparation is crucial to remove interfering substances like proteins and lipids.[20][21] This typically involves solid-phase extraction.[16]

  • Use of Internal Standards: The use of an internal standard, such as raffinose, is essential for absolute quantification and to account for variations in sample processing and instrument response.[16][17]

  • Isomer Separation: Ensure your chromatographic method can separate DSLNT from its isomers, as their biological activities may differ.[12]

4. Does pasteurization of human milk affect DSLNT stability and bioactivity?

Standard Holder pasteurization (62.5°C for 30 minutes) and flash pasteurization do not appear to significantly reduce DSLNT content in human milk.[5][6] However, it is important to validate this for your specific pasteurization protocol, as extreme heat can potentially affect the structure and bioactivity of complex glycans.

Experimental Protocols

Protocol 1: Quantification of DSLNT in Human Milk using HPLC-FL

This protocol is a summarized version based on commonly used methods.[2][16][17]

  • Sample Preparation:

    • Thaw frozen human milk samples on ice.

    • Centrifuge to remove the lipid layer.

    • Spike the aqueous phase with an internal standard (e.g., raffinose).

    • Perform solid-phase extraction using a C18 and a graphitized carbon cartridge to isolate oligosaccharides.

  • Fluorescent Labeling:

    • Dry the isolated oligosaccharides.

    • Label with a fluorescent tag, such as 2-aminobenzamide (2-AB), by reductive amination.

    • Remove excess labeling reagent.

  • HPLC-FL Analysis:

    • Inject the labeled oligosaccharides onto a suitable HPLC column (e.g., amide-based column).

    • Use a gradient of ammonium formate and acetonitrile for separation.

    • Detect the labeled oligosaccharides using a fluorescence detector.

  • Quantification:

    • Identify the DSLNT peak based on the retention time of a pure standard.

    • Quantify the DSLNT concentration by comparing its peak area to that of the internal standard and a standard curve.

dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Milk_Sample Human Milk Sample Centrifugation Centrifugation Milk_Sample->Centrifugation Aqueous_Phase Aqueous Phase + Internal Std Centrifugation->Aqueous_Phase SPE Solid-Phase Extraction Aqueous_Phase->SPE Labeling Fluorescent Labeling (2-AB) SPE->Labeling HPLC HPLC-FL Separation Labeling->HPLC Quantification Quantification HPLC->Quantification

Caption: DSLNT Quantification Workflow.

Signaling Pathways and Logical Relationships

Hypothesized Mechanism of DSLNT in NEC Protection

The precise mechanism by which DSLNT protects against NEC is still under investigation. However, current research points towards two main interconnected pathways: modulation of the gut microbiome and direct effects on the intestinal epithelium and immune system.

dot

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium DSLNT DSLNT Microbiome Gut Microbiome DSLNT->Microbiome Modulates Epithelial_Cells Epithelial Cells DSLNT->Epithelial_Cells Direct interaction? Microbiome->Epithelial_Cells Produces beneficial metabolites (e.g., SCFAs) Immune_Cells Immune Cells (e.g., Macrophages) Epithelial_Cells->Immune_Cells Reduces pro-inflammatory signals NEC_Protection Protection from NEC Epithelial_Cells->NEC_Protection Enhances barrier function Immune_Cells->Epithelial_Cells Maintains immune homeostasis Immune_Cells->NEC_Protection Reduces inflammation logical_relationship DSLNT_Rat DSLNT shows protection in Rat NEC Model Conclusion Inconclusive evidence for universal efficacy in animal models DSLNT_Rat->Conclusion DSLNT_Piglet DSLNT shows NO protection in Piglet NEC Model DSLNT_Piglet->Conclusion Further_Research Further research needed on: - Species-specific mechanisms - Relevance to human infants Conclusion->Further_Research

References

Technical Support Center: Handling DSLNT for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling Disialyllacto-N-tetraose (DSLNT) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is DSLNT and what is its primary solvent?

A1: DSLNT, or this compound, is a human milk oligosaccharide (HMO). Based on predictive models, DSLNT is expected to have high water solubility.[1] Therefore, sterile water or aqueous buffers (e.g., PBS) should be the first choice for dissolution.

Q2: I need to prepare a highly concentrated stock solution. What solvent should I use?

Q3: My DSLNT is not dissolving completely. What can I do?

A3: If you encounter solubility issues with DSLNT, you can try the following:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.[2]

  • Sonication: Use an ultrasonic bath to help break down any clumps and enhance solubilization.[2]

  • pH Adjustment: The solubility of compounds can be pH-dependent. While DSLNT is soluble in neutral aqueous solutions, you can assess the pH of your solution and adjust if necessary, keeping in mind the pH constraints of your assay.

Q4: How should I store my DSLNT solutions?

A4: Lyophilized DSLNT should be stored at -20°C. Once dissolved, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. Stock solutions in aqueous buffers or DMSO can be stored at -20°C or -80°C for extended periods.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in cell culture media The concentration of DSLNT in the stock solution is too high, leading to insolubility when diluted into the aqueous media. The final concentration of the organic solvent (e.g., DMSO) is too high in the final assay volume.Prepare a less concentrated stock solution. Perform serial dilutions to add the DSLNT to the media in smaller, more miscible volumes. Ensure the final concentration of the organic solvent is minimal (ideally ≤ 0.1%).
Cloudiness or precipitation in the stock solution The solubility limit of DSLNT in the chosen solvent has been exceeded. The quality of the solvent is poor (e.g., contains water).Try gentle warming (37°C) and sonication.[2] If the issue persists, prepare a new, less concentrated stock solution. Use high-purity, anhydrous solvents when preparing stock solutions in organic solvents.
Inconsistent experimental results Incomplete dissolution of DSLNT leading to inaccurate concentrations. Degradation of DSLNT due to improper storage or multiple freeze-thaw cycles.Visually inspect your stock solution for any particulate matter before each use. Prepare fresh aliquots from a new vial of lyophilized DSLNT. Avoid repeated freezing and thawing of stock solutions.

Quantitative Data Summary

The following table summarizes the available quantitative data on DSLNT solubility.

SolventPredicted SolubilitySource
Water153 g/LHuman Metabolome Database[1]

Note: The water solubility is a predicted value and should be empirically verified. Solubility in other organic solvents like DMSO and ethanol has not been quantitatively determined in the available literature.

Experimental Protocols

Protocol 1: Preparation of an Aqueous DSLNT Stock Solution (e.g., 10 mM)

  • Determine the required mass: Based on the molecular weight of your DSLNT batch (approximately 1290.14 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 ml of a 10 mM stock solution, you would need 1.29 mg of DSLNT.

  • Weigh the DSLNT: Carefully weigh the required amount of lyophilized DSLNT in a sterile microcentrifuge tube.

  • Add solvent: Add the desired volume of sterile, nuclease-free water or phosphate-buffered saline (PBS) to the tube.

  • Dissolve: Vortex the tube gently until the powder is fully dissolved. If needed, warm the tube to 37°C in a water bath and/or place it in an ultrasonic bath for short intervals.[2]

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a DSLNT Stock Solution in DMSO (e.g., 50 mM)

  • Determine the required mass: Calculate the mass of DSLNT needed for your desired volume and concentration. For 1 ml of a 50 mM stock solution, you would need 6.45 mg of DSLNT.

  • Weigh the DSLNT: Accurately weigh the lyophilized DSLNT in a sterile, conical tube.

  • Add DMSO: Add the calculated volume of high-purity, sterile DMSO.

  • Dissolve: Vortex the tube until the DSLNT is completely dissolved. Gentle warming to 37°C and sonication can be used to assist dissolution if necessary.[2]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in tubes suitable for organic solvents.

Visualizations

experimental_workflow cluster_prep DSLNT Stock Solution Preparation cluster_assay In Vitro Assay Setup cluster_troubleshooting Troubleshooting weigh Weigh Lyophilized DSLNT add_solvent Add Solvent (Water/PBS or DMSO) weigh->add_solvent dissolve Dissolve (Vortex, Warm, Sonicate) add_solvent->dissolve dilute Dilute Stock Solution in Media dissolve->dilute Use in experiment add_to_cells Add to Cell Culture dilute->add_to_cells precipitation Precipitation? dilute->precipitation incubate Incubate add_to_cells->incubate precipitation->add_to_cells No check_conc Check Stock Concentration precipitation->check_conc Yes check_solvent Check Final Solvent % check_conc->check_solvent

Caption: Experimental workflow for preparing and using DSLNT in in vitro assays, including troubleshooting steps.

signaling_pathway cluster_pathway1 ZO-1/FAK/P38 Pathway cluster_pathway2 TLR4 Signaling DSLNT DSLNT ZO1 ZO-1 DSLNT->ZO1 Stabilizes TLR4 TLR4 DSLNT->TLR4 Inhibits FAK FAK ZO1->FAK P38 p38 FAK->P38 Integrity Epithelial Integrity P38->Integrity Inflammation Inflammation TLR4->Inflammation

Caption: Signaling pathways modulated by DSLNT, including the stabilization of the ZO-1/FAK/p38 pathway and inhibition of TLR4 signaling.

References

Validation & Comparative

A Head-to-Head Comparison: DSLNT versus Galacto-Oligosaccharides for the Prevention of Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Disialyllacto-N-tetraose (DSLNT) and Galacto-oligosaccharides (GOS) in the prevention of necrotizing enterocolitis (NEC), supported by experimental data.

Necrotizing enterocolitis remains a devastating inflammatory bowel disease primarily affecting premature infants, with high morbidity and mortality rates. Human milk is known to be protective against NEC, and its complex oligosaccharide components are thought to play a crucial role. This guide delves into the comparative efficacy of two such oligosaccharides: DSLNT, a prominent human milk oligosaccharide, and GOS, a prebiotic commonly added to infant formula.

Quantitative Data Summary

A pivotal preclinical study in a neonatal rat model of NEC provides the most direct comparison of DSLNT and GOS. The findings from this study, alongside data from a clinical trial investigating GOS in preterm infants, are summarized below.

ParameterDSLNT (in neonatal rats)[1][2]Galacto-oligosaccharides (GOS) (in neonatal rats)[1][2]Galacto-oligosaccharides (GOS) (in preterm infants)[3]
NEC Incidence Significantly reduced pathology scores (0.60 ± 0.52 vs. 1.90 ± 1.13 in formula-fed group, p<0.001)No significant effect on pathology scoresSignificantly reduced incidence of suspected NEC (4.0% vs. 22.0% in control group, p=0.002)
Survival Rate Pooled Human Milk Oligosaccharides (containing DSLNT) significantly improved 96-hour survival (95.0% vs. 73.1% in formula-fed group)No significant effect on survivalNot reported in this study
Time to Full Enteral Feeds Not reported in this studyNot reported in this studySignificantly shorter (11 days vs. 14 days in control group, p=0.02)
Duration of Hospitalization Not reported in this studyNot reported in this studySignificantly shorter (16 days vs. 25 days in control group, p=0.004)

Experimental Protocols

DSLNT and GOS in a Neonatal Rat Model of NEC[1][2]
  • Study Design: Neonatal rat pups were randomly assigned to different feeding groups: dam-fed (control), formula-fed, formula supplemented with pooled human milk oligosaccharides (HMOs), formula with GOS, and formula with purified DSLNT.

  • Animal Model: Newborn Sprague-Dawley rat pups were used.

  • NEC Induction: Pups were subjected to hypoxia (breathing 5% oxygen) twice daily and cold stress (4°C for 10 minutes) three times daily to induce NEC.

  • Intervention:

    • The HMO group received formula supplemented with 10 mg/mL of pooled HMOs.

    • The GOS group received formula supplemented with 8 mg/mL of GOS.

    • The DSLNT group received formula supplemented with 300 µM of DSLNT.

  • Duration: The experiment was conducted over 96 hours.

  • Outcome Measures: Survival rates were recorded, and at the end of the experiment, the intestines were harvested for macroscopic and histological evaluation of NEC severity using a standardized pathology scoring system.

Galacto-oligosaccharides in Preterm Infants[3]
  • Study Design: A single-center, randomized controlled trial.

  • Patient Population: 75 preterm infants with a birth weight of ≤1500 g and a gestational age of ≤34 weeks who were exclusively fed breast milk.

  • Intervention: The prebiotic group (n=25) received enteral supplementation with a mixture of short-chain GOS and long-chain fructo-oligosaccharides (scGOS/lcFOS in a 9:1 ratio). The control group (n=50) received no supplementation.

  • Dosage: The specific dosage of the GOS/FOS mixture was not detailed in the abstract.

  • Duration: The duration of the intervention was not explicitly stated but continued until full enteral feeds were achieved.

  • Outcome Measures: The primary outcome was the incidence of suspected NEC. Secondary outcomes included feeding intolerance, time to reach full enteral feeds, and duration of hospitalization.

Mechanisms of Action and Signaling Pathways

The proposed mechanisms by which DSLNT and GOS may protect against NEC differ significantly.

DSLNT: A Direct Modulator of the Host's Immune Response

Preclinical evidence suggests that DSLNT's protective effect is not primarily due to a prebiotic activity, as GOS, a known prebiotic, was ineffective in the same animal model[1]. The highly specific structure of DSLNT is crucial for its function, indicating a receptor-mediated mechanism[1]. While the exact signaling pathway is still under investigation, it is hypothesized that DSLNT may directly interact with lectins (glycan-binding proteins) on the surface of intestinal epithelial cells or immune cells[1]. This interaction could potentially modulate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which is known to be a key driver of the inflammatory cascade in NEC[4][5][6]. By dampening this inflammatory response, DSLNT may prevent the excessive intestinal damage characteristic of NEC.

DSLNT_Mechanism cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial/Immune Cell DSLNT DSLNT Receptor Lectin Receptor (e.g., Siglecs) DSLNT->Receptor Binds to Inflammation Pro-inflammatory Signaling Cascade Receptor->Inflammation Inhibits (?) TLR4 TLR4 TLR4->Inflammation Activates NEC Intestinal Injury (NEC) Inflammation->NEC

Proposed mechanism of DSLNT in NEC prevention.

GOS: A Prebiotic Approach to Gut Health

The primary mechanism of GOS is its function as a prebiotic[7][8][9]. GOS are not digested in the upper gastrointestinal tract and reach the colon intact, where they are selectively fermented by beneficial bacteria, such as Bifidobacterium and Lactobacillus[7][8][10]. This fermentation process leads to several beneficial effects:

  • Production of Short-Chain Fatty Acids (SCFAs): SCFAs, such as butyrate, propionate, and acetate, lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria[10]. Butyrate also serves as a primary energy source for colonocytes, strengthening the gut barrier function.

  • Modulation of the Gut Microbiota: By promoting the growth of beneficial bacteria, GOS helps to establish a healthier gut microbiome, which can outcompete pathogenic bacteria for nutrients and adhesion sites.

  • Immune System Modulation: A healthy gut microbiota and the production of SCFAs can modulate the host's immune system, leading to a more balanced inflammatory response[8][10].

GOS_Mechanism cluster_lumen Intestinal Lumen cluster_products Fermentation Products cluster_effects Host Effects GOS GOS Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium) GOS->Beneficial_Bacteria Fermented by Pathogens Pathogenic Bacteria Beneficial_Bacteria->Pathogens Inhibits SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Beneficial_Bacteria->SCFAs Produces Gut_Barrier Improved Gut Barrier Function SCFAs->Gut_Barrier Immune_Modulation Modulated Immune Response SCFAs->Immune_Modulation Reduced_NEC Reduced NEC Risk Gut_Barrier->Reduced_NEC Immune_Modulation->Reduced_NEC

Prebiotic mechanism of GOS in the gut.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of DSLNT or GOS in a preclinical model of NEC.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction NEC Induction cluster_intervention Intervention cluster_outcome Outcome Assessment Animal_Model Neonatal Rat Pups Randomization Randomization into Treatment Groups Animal_Model->Randomization Groups Control (Dam-fed) Formula-fed Formula + DSLNT Formula + GOS Randomization->Groups Induction Hypoxia + Cold Stress Groups->Induction Feeding Oral Gavage with Designated Formula Induction->Feeding Monitoring Monitor Survival (96 hours) Feeding->Monitoring Harvest Harvest Intestinal Tissue Monitoring->Harvest Analysis Macroscopic & Histological NEC Scoring Harvest->Analysis

Preclinical experimental workflow for NEC studies.

Conclusion

The available evidence presents a compelling case for the distinct mechanisms and efficacies of DSLNT and GOS in the context of NEC. Preclinical data strongly supports the superior efficacy of DSLNT over GOS in a neonatal rat model, suggesting a direct, structure-specific immunomodulatory role. In contrast, GOS appears to exert its protective effects in human preterm infants through a prebiotic mechanism, fostering a healthier gut microbiome.

These findings have significant implications for the development of nutritional interventions for NEC prevention. While GOS is already used in some infant formulas, the potent and direct action of DSLNT highlights its potential as a novel therapeutic agent. Further clinical trials are warranted to confirm the efficacy of DSLNT in human infants and to directly compare its performance against GOS and other prebiotics. Understanding the distinct signaling pathways of these oligosaccharides will be crucial for designing targeted and effective strategies to combat this devastating disease.

References

A Comparative Guide to Disialyllacto-N-tetraose (DSLNT) Isomers and Their Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of disialyllacto-N-tetraose (DSLNT) isomers, focusing on their comparative bioactivities, the analytical methods for their characterization, and the underlying signaling pathways. The information presented is supported by experimental data to aid in research and development efforts targeting the therapeutic potential of these complex human milk oligosaccharides.

Introduction to this compound (DSLNT)

This compound (DSLNT) is a complex acidic oligosaccharide found in human milk. It consists of a lacto-N-tetraose core with two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues. The specific linkages of these sialic acid residues give rise to different isomers, which have been shown to possess distinct biological activities. A particular isomer of DSLNT, characterized by the presence of one α2-3 and one α2-6 linked N-acetyl-neuraminic acid, has garnered significant attention for its protective effects against necrotizing enterocolitis (NEC)[1]. NEC is a severe inflammatory bowel disease that primarily affects premature infants[1][2].

Comparative Bioactivity of DSLNT Isomers

While research has predominantly focused on the NEC-protective isomer of DSLNT, understanding the bioactivity of different isomers is crucial for targeted therapeutic development. Direct comparative studies on the bioactivity of various structurally defined DSLNT isomers are limited. However, inferences can be drawn from studies on simpler sialylated oligosaccharides and the critical role of sialic acid linkage in biological recognition.

Protection Against Necrotizing Enterocolitis (NEC)

The most well-documented bioactivity of a specific DSLNT isomer is its ability to prevent NEC. In a neonatal rat model of NEC, this specific isomer significantly reduced the incidence and severity of the disease[1]. Clinical studies have correlated low concentrations of this DSLNT isomer in maternal milk with an increased risk of NEC in preterm infants, suggesting its potential as both a preventative agent and a biomarker[3][4].

Table 1: Effect of a Specific DSLNT Isomer on Necrotizing Enterocolitis (NEC) in a Neonatal Rat Model

Treatment GroupNEC Pathology Score (Mean ± SD)Reference
Formula-fed (Control)1.98 ± 1.11[1]
Formula + Pooled HMOs0.44 ± 0.30[1]
Formula + DSLNT isomer (300 µM)Significantly reduced vs. Control[1]
Formula + Neuraminidase-treated DSLNTNo significant reduction vs. Control[1]

Data synthesized from Jantscher-Krenn et al., 2012.

The protective effect is dependent on the presence of sialic acid, as enzymatic removal of sialic acid abolishes the bioactivity[1]. This highlights the critical role of the sialic acid moieties in mediating the protective effects of DSLNT.

Modulation of the Gut Microbiota

Human milk oligosaccharides, including DSLNT, are not digested by the infant and act as prebiotics, shaping the gut microbiota. Low levels of the NEC-protective DSLNT isomer in maternal milk are associated with altered gut microbiome development in preterm infants, specifically a lower abundance of beneficial Bifidobacterium species[3][4]. While direct comparative studies on how different DSLNT isomers affect specific bacterial strains are not yet available, the structural differences in sialic acid linkages are known to influence the metabolic preferences of various gut bacteria.

Anti-inflammatory and Immune-modulatory Effects

Sialylated oligosaccharides are known to modulate the immune system. The protective effects of the specific DSLNT isomer in NEC are attributed in part to its anti-inflammatory properties[1]. While a direct comparison of the anti-inflammatory effects of different DSLNT isomers is not available, studies on simpler sialylated oligosaccharides like 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) have shown differential effects on cytokine production and immune cell activation. It is plausible that different DSLNT isomers would also exhibit distinct immunomodulatory profiles.

Experimental Protocols

Neonatal Rat Model of Necrotizing Enterocolitis (NEC)

This protocol is based on the model described by Jantscher-Krenn et al. (2012).

  • Animal Model: Timed-pregnant Sprague-Dawley rats are allowed to deliver naturally. Newborn pups are separated from their mothers within 12 hours of birth.

  • Gavage Feeding: Pups are hand-fed every 3 hours with a special formula. The experimental groups receive formula supplemented with the specific DSLNT isomer or other test compounds. The control group receives formula alone.

  • Hypoxia Stress: To induce NEC, pups are subjected to hypoxia (5% O2, 95% N2) for 10 minutes three times a day in a hypoxic chamber.

  • Endpoint and Analysis: After a set period (e.g., 96 hours), the pups are euthanized. The intestines are harvested, and the terminal ileum is sectioned for histological analysis.

  • Pathology Scoring: The severity of NEC is scored blindly by a pathologist based on a standardized scoring system that evaluates villus architecture, inflammation, and necrosis.

Analysis of DSLNT Isomers by Porous Graphitized Carbon (PGC) Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a generalized procedure based on established methods for oligosaccharide analysis.

  • Sample Preparation: Human milk samples are centrifuged to remove fat and then proteins are precipitated using ethanol. The supernatant containing the oligosaccharides is collected and dried.

  • Oligosaccharide Release (for glycoproteins): For analysis of protein-bound glycans, glycoproteins are immobilized, and N-glycans are enzymatically released using PNGase F, followed by chemical release of O-glycans.

  • Solid-Phase Extraction (SPE) Cleanup: The dried oligosaccharide fraction is reconstituted and purified using a porous graphitized carbon (PGC) SPE cartridge to remove interfering substances.

  • LC-MS Analysis:

    • Column: A PGC column is used for the separation of isomers.

    • Mobile Phase: A gradient of acetonitrile in an aqueous solution of ammonium bicarbonate or formic acid is typically used.

    • Mass Spectrometry: The LC system is coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and structural characterization of the eluted isomers. Fragmentation analysis (MS/MS) is used to determine the linkage positions of the sialic acids.

Signaling Pathways Modulated by DSLNT Isomers

The bioactivity of DSLNT isomers is mediated through their interaction with specific cellular receptors, primarily Siglecs (Sialic acid-binding immunoglobulin-like lectins) and Toll-like receptors (TLRs).

Siglec-Mediated Signaling

Siglecs are a family of transmembrane proteins expressed on immune cells that recognize sialic acid-containing glycans. The interaction of DSLNT with Siglecs can modulate immune responses. The atypical Neu5Acα2-6GlcNAc motif found in the NEC-protective DSLNT isomer is recognized by a broad range of Siglecs[5].

Siglec_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSLNT DSLNT Isomer Siglec Siglec Receptor DSLNT->Siglec Binding ITIM ITIM/ITIM-like SHP SHP-1/2 Phosphatase Downstream Downstream Signaling Molecules SHP->Downstream Dephosphorylation ITIM->SHP Recruitment & Activation Response Modulation of Immune Response (e.g., anti-inflammatory) Downstream->Response

Caption: Siglec-mediated signaling pathway initiated by DSLNT binding.

Toll-like Receptor (TLR) Signaling

TLRs are pattern recognition receptors that play a key role in the innate immune system. Sialylated oligosaccharides can modulate TLR signaling, often leading to an attenuation of inflammatory responses. While the direct interaction of different DSLNT isomers with specific TLRs is an area of active research, it is hypothesized that they can influence the TLR signaling cascade.

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSLNT DSLNT Isomer TLR Toll-like Receptor (e.g., TLR4) DSLNT->TLR Modulates Binding MyD88 MyD88 TLR->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription

Caption: Potential modulation of the TLR signaling pathway by DSLNT isomers.

Conclusion and Future Directions

The study of this compound isomers is a rapidly evolving field with significant therapeutic potential. The demonstrated efficacy of a specific DSLNT isomer in preventing necrotizing enterocolitis underscores the importance of structural specificity in the bioactivity of human milk oligosaccharides. Future research should focus on:

  • Comparative Bioactivity Studies: Conducting head-to-head comparisons of different, structurally defined DSLNT isomers in various bioassays to elucidate structure-activity relationships.

  • Mechanism of Action: Further investigating the specific molecular interactions between DSLNT isomers and their receptors (Siglecs, TLRs, and others) to unravel the precise signaling pathways involved.

  • Therapeutic Development: Exploring the potential of synthetic or purified DSLNT isomers as therapeutic agents for NEC and other inflammatory and immune-related disorders.

This guide provides a foundational understanding of DSLNT isomers and their bioactivities. Continued research in this area will undoubtedly lead to novel therapeutic strategies for improving infant and adult health.

References

Unveiling the Protective Role of Disialyllacto-N-tetraose (DSLNT) in Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Necrotizing enterocolitis (NEC) remains a devastating inflammatory bowel disease and a leading cause of mortality in preterm infants. While mother's own milk is the most significant protective factor against NEC, the specific components responsible for this protection are a subject of intensive research. Evidence strongly points towards Human Milk Oligosaccharides (HMOs), complex sugars abundant in human milk but absent in infant formula, as key protective agents. Among the vast array of HMOs, Disialyllacto-N-tetraose (DSLNT) has emerged as a particularly promising candidate for the prevention and treatment of NEC.

This guide provides a comprehensive comparison of DSLNT's protective effects against NEC with other alternatives, supported by experimental data from preclinical and human observational studies.

Preclinical Validation in a Neonatal Rat Model

A neonatal rat model of NEC is a cornerstone for investigating the efficacy of potential therapeutic agents. The model consistently demonstrates the protective effects of DSLNT.

Experimental Protocol: Neonatal Rat Model of NEC

The experimental protocol for inducing NEC in neonatal rats, as described in foundational studies, involves the following key steps:

  • Animal Model: Time-dated pregnant Sprague-Dawley rats are induced at term. Neonatal pups are immediately separated from their mothers to prevent intake of rat milk.

  • Gavage Feeding: Pups are hand-fed via oral gavage with a specialized infant formula.

  • Experimental Groups: The pups are randomized into different feeding groups:

    • Formula only (Control)

    • Formula supplemented with pooled HMOs

    • Formula supplemented with specific HMOs, such as DSLNT

    • Formula supplemented with other oligosaccharides, like Galacto-oligosaccharides (GOS)

  • Induction of NEC: The pups are subjected to episodes of hypoxia (breathing a mixture of 95% N2 and 5% O2) to induce intestinal injury characteristic of NEC.

  • Endpoint Analysis: After a set period (e.g., 96 hours), the pups are euthanized, and their ileum is harvested for histopathological analysis. A blinded assessment of the tissue is performed to assign a pathology score, indicating the severity of NEC. Survival rates are also recorded.

experimental_workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_induction NEC Induction cluster_analysis Data Analysis cluster_results Results Pups Neonatal Rat Pups (Separated from Dam at Birth) Randomization Randomization Pups->Randomization G1 Formula Only (Control) Randomization->G1 G2 Formula + Pooled HMOs Randomization->G2 G3 Formula + DSLNT Randomization->G3 G4 Formula + Alternatives (e.g., GOS, 2'FL) Randomization->G4 Gavage Oral Gavage Feeding G1->Gavage G2->Gavage G3->Gavage G4->Gavage Hypoxia Hypoxia Exposure Gavage->Hypoxia Euthanasia Euthanasia & Ileum Harvest (at 96 hours) Hypoxia->Euthanasia Pathology Histopathological Scoring (Blinded Assessment) Euthanasia->Pathology Survival Survival Rate Calculation Euthanasia->Survival Comparison Comparison of Pathology Scores & Survival Rates Pathology->Comparison Survival->Comparison

Experimental Workflow for Validating DSLNT's Protective Effect in a Neonatal Rat NEC Model.
Comparative Efficacy of DSLNT

Studies utilizing this rat model have demonstrated the superior protective effects of DSLNT compared to formula alone and other oligosaccharides.

Treatment GroupMean Pathology Score (± SD)96-hour Survival RateKey Findings
Formula Fed (Control) 1.98 ± 1.1173.1%High incidence and severity of NEC.
Formula + Pooled HMOs 0.44 ± 0.3095.0%Significant reduction in NEC severity and improved survival.
Formula + DSLNT (300 µM) 0.60 ± 0.52Not ReportedDSLNT alone is sufficient to significantly reduce NEC pathology.
Formula + Neuraminidase-treated DSLNT No significant reductionNot ReportedThe sialic acid components of DSLNT are essential for its protective effect.
Formula + Galacto-oligosaccharides (GOS) No significant reductionNo significant improvementGOS, a common prebiotic in infant formula, does not protect against NEC in this model.
Formula + 2'-fucosyllactose (2'FL) Moderate reductionNot Reported2'FL, another prominent HMO, shows a moderate protective effect, but is less effective than DSLNT.

Evidence from Human Observational Studies

Translating findings from animal models to human infants is a critical step in validating a therapeutic candidate. Observational studies on human mother-infant pairs have provided compelling evidence that corroborates the protective role of DSLNT in human NEC.

These studies have consistently shown that the concentration of DSLNT in the mother's own milk is significantly lower in infants who develop NEC compared to those who do not.

Study PopulationKey Findings
Very Low Birth Weight Infants Lower concentrations of DSLNT in maternal milk are associated with an increased risk of NEC.
Preterm Infants A specific threshold of DSLNT concentration in breast milk (241 nmol/mL) has been identified, below which the risk of NEC is significantly higher.

These findings suggest that DSLNT could serve as a valuable biomarker for identifying infants at high risk for NEC and could be a crucial component for supplementing donor milk or infant formula.

The Crucial Role of Structure in DSLNT's Function

The protective effect of DSLNT is highly dependent on its specific molecular structure. Experimental evidence has shown that the removal of the sialic acid moieties from DSLNT completely abolishes its protective effect. This indicates that the interaction of DSLNT with the infant's gut is not merely a prebiotic effect but likely involves specific receptor-mediated pathways.

While the exact mechanism of action is still under investigation, it is hypothesized that DSLNT interacts with specific receptors on the surface of intestinal epithelial cells or immune cells, thereby modulating inflammatory responses and protecting the gut from injury. The ineffectiveness of other oligosaccharides like GOS, which lack the specific structural features of DSLNT, further supports this hypothesis.

dslnt_mechanism cluster_hmos Human Milk Oligosaccharides cluster_interaction Interaction with Gut cluster_outcome Pathophysiological Outcome DSLNT DSLNT (Specific Structure) Receptor Specific Host Cell Receptors (e.g., on Epithelial or Immune Cells) DSLNT->Receptor High Affinity Binding OtherHMOs Other HMOs (e.g., 2'FL) OtherHMOs->Receptor Lower Affinity Binding ReducedProtection Reduced Protection OtherHMOs->ReducedProtection GOS GOS (Different Structure) GOS->Receptor No Specific Binding NoProtection No Protection GOS->NoProtection Protection Protection Against NEC Receptor->Protection Modulation of Inflammatory Pathways

Proposed Structure-Dependent Mechanism of DSLNT in NEC Protection.

Conclusion

The collective evidence from both preclinical animal models and human observational studies strongly supports the protective effect of DSLNT against necrotizing enterocolitis. Its superior performance compared to other oligosaccharides like GOS and even other HMOs like 2'FL highlights the unique and critical role of its specific chemical structure.

For researchers and drug development professionals, DSLNT represents a highly promising lead candidate for the development of novel therapeutics to prevent and treat NEC. Further research into its precise mechanism of action and its successful translation into a safe and effective clinical intervention could significantly reduce the burden of this devastating disease in vulnerable preterm infants. The potential for DSLNT to be used as a biomarker to identify at-risk infants also presents a significant opportunity for personalized and preventative neonatal care.

Disialyllacto-N-tetraose (DSLNT) Levels in Preterm vs. Term Human Milk: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current research indicates significant variations in the concentration of Disialyllacto-N-tetraose (DSLNT), a critical human milk oligosaccharide (HMO), between preterm and term human milk. These differences may have profound implications for the health and development of vulnerable preterm infants.

Recent studies have highlighted that the composition of HMOs in preterm milk differs from that of term milk, with notable distinctions in sialylated oligosaccharides like DSLNT.[1][2][3] Evidence suggests that DSLNT concentrations are often elevated in preterm milk during the initial weeks of lactation compared to term milk.[2][4] However, the levels of DSLNT in preterm milk are also characterized by high variability and a tendency to decrease as lactation progresses.[5][6]

The clinical significance of these findings is underscored by research linking lower concentrations of DSLNT in milk fed to preterm infants with an increased risk of developing necrotizing enterocolitis (NEC), a serious and often fatal intestinal disease.[4][5][7][8][9] This has led to the proposition of DSLNT as a potential biomarker for predicting NEC risk in this vulnerable population.[4][7][10][11]

This guide provides a comparative analysis of DSLNT levels in preterm and term human milk, supported by experimental data from key studies. It also outlines the methodologies used for DSLNT quantification and presents a visual representation of the typical experimental workflow.

Quantitative Comparison of DSLNT Levels

The following table summarizes the key quantitative findings from comparative studies on DSLNT concentrations in preterm and term human milk.

CharacteristicPreterm Human MilkTerm Human MilkKey Findings & Citations
DSLNT Concentration Generally higher in early lactation (weeks 2-8)Lower compared to early preterm milkPreterm milk exhibits significantly higher concentrations of DSLNT between weeks 2-8 of lactation.[2][4]
Temporal Variation Highly variable; decreases with increasing postnatal ageMore stable, with concentrations peaking around 40 weeks postmenstrual ageDSLNT content in preterm milk is highly variable and shows a significant decrease over time.[5][6] In term milk, the highest HMO concentrations are observed around 40 weeks of postmenstrual age.[1][2][12]
Clinical Correlation (NEC) Lower DSLNT levels associated with increased risk of NECHigher DSLNT levels associated with a protective effect against NECInfants who developed NEC were fed milk with significantly lower DSLNT concentrations.[4][7][8][9] A specific DSLNT threshold has been proposed for NEC risk assessment.[8][9]

Experimental Protocols

The quantification of DSLNT and other HMOs in human milk typically involves sophisticated analytical techniques. The following is a generalized protocol based on methods cited in the literature.

1. Sample Collection and Preparation:

  • Human milk samples are collected from mothers of preterm and term infants at various stages of lactation.

  • Samples are immediately frozen and stored at -80°C until analysis to ensure the stability of the oligosaccharides.

  • For analysis, milk samples are thawed, and lipids are removed by centrifugation. Proteins are then precipitated using an agent like ethanol and removed by further centrifugation.

  • The resulting supernatant, containing the HMOs, is collected for analysis.

2. HMO Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • The extracted HMOs are analyzed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometer.[13][14][15]

  • A porous graphitic carbon (PGC) column is often used for the separation of different HMO isomers.[13]

  • The mass spectrometer is used for the detection and quantification of specific HMOs, including DSLNT, based on their mass-to-charge ratio.[14]

  • Absolute quantification is achieved by comparing the signal of the analyte in the sample to a standard curve generated using a pure analytical standard of DSLNT.[13][15]

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of DSLNT levels in preterm versus term human milk.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_comparison Data Comparison Preterm Preterm Milk Samples Defat Defatting (Centrifugation) Preterm->Defat Term Term Milk Samples Term->Defat Deprotein Deproteinization (e.g., Ethanol Precipitation) Defat->Deprotein Extract HMO Extraction Deprotein->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant DSLNT Quantification LCMS->Quant Stats Statistical Analysis Quant->Stats Results Comparative Results Stats->Results

Caption: Experimental workflow for comparative analysis of DSLNT.

References

The Immunomodulatory Landscape of Sialylated Human Milk Oligosaccharides: A Comparative Analysis of Disialyllacto-N-tetraose (DSLNT)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential effects of Disialyllacto-N-tetraose (DSLNT) versus other prominent sialylated human milk oligosaccharides (HMOs), such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), on the immune response. This guide synthesizes available experimental data to provide a comparative overview of their performance in modulating key immunological pathways.

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in shaping the infant's immune system. Among these, sialylated HMOs, characterized by the presence of sialic acid, are of particular interest for their potent immunomodulatory activities. This guide focuses on a comparative analysis of this compound (DSLNT), a major disialylated HMO, against the more extensively studied monosialylated HMOs, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). While research on DSLNT is still emerging, existing studies, primarily in the context of necrotizing enterocolitis (NEC), suggest it possesses significant anti-inflammatory properties. In contrast, 3'-SL and 6'-SL have been more broadly investigated for their ability to modulate cytokine production and interact with key immune signaling pathways.

Comparative Immunomodulatory Effects: A Data-Driven Overview

While a direct head-to-head clinical comparison of DSLNT, 3'-SL, and 6'-SL on a wide range of immune markers is not yet available in the scientific literature, preclinical studies provide valuable insights into their differential effects. The following tables summarize the available quantitative and qualitative data from in vitro and in vivo models.

Table 1: Comparative Effects of Sialylated HMOs on Cytokine Production in Macrophages

CytokineThis compound (DSLNT)3'-Sialyllactose (3'-SL)6'-Sialyllactose (6'-SL)Experimental Model
Pro-inflammatory
TNF-α↓ (inferred from NEC studies)[1]↓[2]↓[3]LPS-stimulated murine and human macrophages[2][3]
IL-6↓ (inferred from NEC studies)[1]↓↓ (strongest inhibition)[2]↓[2]LPS-stimulated murine macrophages[2]
IL-1βNot extensively studied↓↓ (strongest inhibition)[2]↓[2]LPS-stimulated murine macrophages[2]
Anti-inflammatory
IL-10Not extensively studied↑[4]↑[4]LPS-activated dendritic cells[4]

Note: "↓" indicates a decrease, "↓↓" indicates a strong decrease, and "↑" indicates an increase in cytokine production. Data for DSLNT is largely inferred from its protective effects in NEC models, where a reduction in inflammatory cytokines is a key outcome. Direct quantitative comparisons with 3'-SL and 6'-SL on macrophage cytokine secretion are limited.

Table 2: Overview of Other Immunomodulatory Activities

Immune ParameterThis compound (DSLNT)3'-Sialyllactose (3'-SL)6'-Sialyllactose (6'-SL)
Pathogen Binding Acts as a decoy receptorActs as a decoy receptorActs as a decoy receptor
Immune Cell Interaction Interacts with Siglecs[5]Interacts with Siglecs and TLRs[5][6]Interacts with Siglecs and TLRs[5][6]
NF-κB Signaling Not extensively studiedInhibits LPS-induced activation[3]Inhibits LPS-induced activation[7]
MAPK Signaling Not extensively studiedInhibits LPS-induced phosphorylation[2]Inhibits LPS-induced phosphorylation[8]
Clinical Relevance Protective against NEC in neonates[9]Anti-inflammatory effects[2]Anti-inflammatory effects[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the immunomodulatory effects of sialylated HMOs.

In Vitro Macrophage Stimulation Assay

This protocol is designed to assess the effect of sialylated HMOs on cytokine production by macrophages in response to an inflammatory stimulus.

1. Cell Culture and Differentiation:

  • Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

2. HMO Treatment and LPS Stimulation:

  • Differentiated macrophages are pre-incubated with varying concentrations of DSLNT, 3'-SL, or 6'-SL (typically in the range of 10-100 µg/mL) for 1-2 hours.
  • Cells are then stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.

3. Cytokine Measurement:

  • Cell culture supernatants are collected after the incubation period.
  • The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathways:

  • To investigate the underlying mechanisms, cell lysates are collected after shorter stimulation times (e.g., 15-60 minutes).
  • Western blotting is performed to detect the phosphorylation status of key signaling proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, JNK, ERK) pathways.

Experimental Workflow for Macrophage Stimulation Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 or THP-1 cells Differentiate Differentiate THP-1 with PMA (if using) Preincubation Pre-incubate with DSLNT, 3'-SL, or 6'-SL Differentiate->Preincubation Stimulation Stimulate with LPS Preincubation->Stimulation Collect_supernatant Collect Supernatants (6-24h) ELISA Cytokine Measurement (ELISA) Collect_supernatant->ELISA Collect_lysate Collect Lysates (15-60min) Western_blot Signaling Pathway Analysis (Western Blot) Collect_lysate->Western_blot

Caption: Workflow for in vitro macrophage stimulation assay.

Signaling Pathways

The immunomodulatory effects of sialylated HMOs are mediated through their interaction with specific cellular signaling pathways. While the pathways for DSLNT are less defined, 3'-SL and 6'-SL have been shown to modulate inflammatory responses primarily through the Toll-like receptor 4 (TLR4) pathway, which subsequently activates the NF-κB and MAPK signaling cascades.

Modulation of LPS-Induced Inflammatory Signaling by 3'-SL and 6'-SL

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to TLR4 on the surface of macrophages, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Both 3'-SL and 6'-SL have been shown to attenuate this response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Transcription p38->Proinflammatory_Cytokines Transcription/Translation JNK->Proinflammatory_Cytokines Transcription/Translation HMOs 3'-SL / 6'-SL HMOs->TAK1 HMOs->IKK

Caption: Inhibition of TLR4 signaling by 3'-SL and 6'-SL.

Hypothesized Signaling for DSLNT in Intestinal Epithelial Cells

In the context of NEC, DSLNT is thought to exert its protective effects by interacting with receptors on intestinal epithelial cells, potentially Siglecs, leading to the suppression of inflammatory pathways.

DSLNT DSLNT Siglec Siglec Receptor (?) DSLNT->Siglec Downstream_Signaling Downstream Signaling (e.g., inhibition of pro-inflammatory pathways) Siglec->Downstream_Signaling Cellular_Protection Cellular Protection (Reduced Apoptosis, Maintained Barrier Integrity) Downstream_Signaling->Cellular_Protection

Caption: Hypothesized DSLNT signaling in intestinal protection.

Conclusion

This compound, 3'-Sialyllactose, and 6'-Sialyllactose are all potent immunomodulatory molecules with distinct, yet sometimes overlapping, functions. Current evidence suggests that DSLNT exhibits strong anti-inflammatory effects, particularly in the context of neonatal intestinal inflammation. 3'-SL and 6'-SL have been more broadly characterized as inhibitors of macrophage and dendritic cell activation, with some studies indicating a superior potency for 3'-SL in suppressing pro-inflammatory cytokine production.

For researchers and drug development professionals, the choice of which sialylated HMO to investigate or develop will depend on the specific therapeutic application. DSLNT shows great promise for conditions characterized by severe intestinal inflammation, while 3'-SL and 6'-SL may be more suited for broader immunomodulatory applications. Further head-to-head comparative studies are crucial to fully elucidate the therapeutic potential of these fascinating molecules and to enable a more precise, data-driven selection for clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Sialic Acid's Critical Role in the Function of Disialyllacto-N-tetraose (DSLNT) Confirmed by Neuraminidase Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disialyllacto-N-tetraose (DSLNT) is a prominent acidic human milk oligosaccharide (HMO) that has garnered significant attention for its protective effects, particularly in the context of necrotizing enterocolitis (NEC), a severe intestinal disorder affecting premature infants.[1][2][3] The unique structure of DSLNT, which includes two sialic acid residues, is hypothesized to be central to its biological activity.[4] This guide compares the function of native DSLNT with its neuraminidase-treated counterpart to elucidate the indispensable role of sialic acid, supported by experimental data.

The Indispensable Role of Sialic Acid in DSLNT's Protective Effects

Sialic acids are terminal monosaccharides on glycan chains that mediate a wide array of biological recognition events. In DSLNT, one sialic acid is attached via an α2-3 linkage to a terminal galactose, and the other via an atypical α2-6 linkage to an internal N-acetylglucosamine (GlcNAc).[2][4] Research has consistently shown that the presence of these sialic acid residues is essential for DSLNT's ability to prevent NEC.[1][4][5] When DSLNT is treated with neuraminidase, an enzyme that cleaves sialic acid residues, its protective capabilities are nullified.[1][5] This finding underscores that the sialic acid moieties are not merely structural components but are functionally integral to DSLNT's protective mechanism.

Quantitative Comparison of DSLNT and Neuraminidase-Treated DSLNT in a Neonatal Rat Model of NEC

The most direct evidence for the importance of sialic acid comes from in vivo studies. In a well-established neonatal rat model of NEC, the efficacy of DSLNT with and without its sialic acid residues was compared.

Treatment GroupDescriptionMean Ileum Pathology Score (± SD)Statistical Significance (p-value vs. Formula Fed)
Dam Fed (Control)Healthy control group0.44 ± 0.30<0.001
Formula Fed (FF)NEC induction group1.90 ± 1.13-
FF + DSLNTFormula supplemented with 300 µM DSLNT0.60 ± 0.52<0.001
FF + Neuraminidase-Treated DSLNTFormula supplemented with DSLNT after removal of sialic acidsNo significant reduction in NEC pathologyNot significant

Data synthesized from studies on the prevention of necrotizing enterocolitis in neonatal rats.[1]

The data clearly demonstrates that while DSLNT significantly reduces the severity of intestinal injury, this protective effect is completely abolished upon removal of its sialic acid residues by neuraminidase.[1]

Alternative Sialylated and Non-Sialylated Oligosaccharides

The critical role of sialylation is further highlighted when comparing DSLNT to other oligosaccharides.

CompoundKey Structural FeatureProtective Effect Against NEC
DSLNT Contains two sialic acid residuesHigh [1][4]
Monosialylated Analog of DSLNT Contains one sialic acid residueNot protective[4]
Asialo-DSLNT (Neuraminidase-treated) Lacks sialic acid residuesNot protective[1][2]
Galacto-oligosaccharides (GOS) Lacks sialic acid and fucoseNo effect[1]
Synthetic Disialyl Hexasaccharides (e.g., DSLNnT) Sialylated structures similar to DSLNTPotent protective effect[4][5]
2'-Fucosyllactose (2'-FL) and 6'-Sialyllactose (6'-SL) Other HMOsShow some protective effects, potentially via different mechanisms like inhibiting TLR4 signaling[6]

This comparison reveals a high degree of structural specificity for the anti-NEC effects, with the disialylated nature of DSLNT being paramount.[7] While other HMOs like 2'-FL and 6'-SL also offer protection, the evidence strongly points to the unique disialyl structure of DSLNT as a key determinant of its potent efficacy.[5][6]

Experimental Protocols

Neuraminidase Treatment of DSLNT

Objective: To enzymatically remove sialic acid residues from DSLNT for functional comparison.

Materials:

  • This compound (DSLNT)

  • Neuraminidase (linkage promiscuous, e.g., from Arthrobacter ureafaciens or α2-3/6 specific)[1]

  • Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • Incubator at 37°C

  • Method for reaction termination and enzyme removal (e.g., heat inactivation followed by centrifugal filtration)

  • Analytical method for confirming desialylation (e.g., HPLC-FL)[1]

Procedure:

  • Dissolve DSLNT in the reaction buffer to a final concentration of approximately 300 µM.[1]

  • Add neuraminidase to the DSLNT solution. The enzyme-to-substrate ratio should be optimized, for example, approximately 0.04 U per 25-80 µg of substrate.

  • Incubate the reaction mixture at 37°C for a sufficient duration (e.g., 1-2 hours) to ensure complete cleavage of sialic acids.

  • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Remove the denatured enzyme, for instance, by passing the solution through a centrifugal filter.

  • Verify the complete removal of sialic acid residues using an appropriate analytical technique such as fluorescence high-performance liquid chromatography (HPLC-FL).[1]

  • The resulting asialo-DSLNT is then ready for use in functional assays.

In Vivo Model of Necrotizing Enterocolitis

Objective: To assess the protective effects of DSLNT and its desialylated form against NEC in a neonatal rat model.

Methodology:

  • Animal Model: Use neonatal rat pups.

  • Groups: As outlined in the data table above (Dam Fed, Formula Fed, FF + DSLNT, FF + Neuraminidase-Treated DSLNT).

  • NEC Induction: Pups in the formula-fed groups are subjected to a combination of formula gavage and episodes of hypoxia (e.g., 100% N₂ for 10 minutes) to induce intestinal injury.[8]

  • Treatment: The respective formulas (with or without different oligosaccharides) are administered via oral gavage.

  • Endpoint: After a set period (e.g., 96 hours), the animals are euthanized, and their intestinal tissues (ileum) are collected.[1]

  • Pathology Scoring: The harvested ileal sections are fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically by a blinded observer. The degree of intestinal injury is graded on a standardized scale (e.g., 0 for normal, to higher scores indicating inflammation, necrosis, and perforation).[1]

  • Statistical Analysis: The pathology scores between the different groups are compared using appropriate statistical tests to determine significance.

Visualizing Pathways and Processes

DSLNT DSLNT (with Sialic Acid) NA_treatment Neuraminidase Treatment DSLNT->NA_treatment Cleavage of Sialic Acid Protective_Effect Protective Effect (e.g., NEC Prevention) DSLNT->Protective_Effect Asialo_DSLNT Asialo-DSLNT (Sialic Acid Removed) NA_treatment->Asialo_DSLNT Loss_of_Function Loss of Protective Effect Asialo_DSLNT->Loss_of_Function

Caption: Logical workflow demonstrating that neuraminidase treatment of DSLNT removes sialic acid, leading to a loss of its protective function.

Start DSLNT Sample Treatment Incubate with Neuraminidase (37°C) Start->Treatment Analysis Confirm Desialylation (e.g., HPLC) Treatment->Analysis Animal_Model Administer to Neonatal Rat NEC Model Analysis->Animal_Model Assessment Assess Ileum Pathology Score Animal_Model->Assessment Conclusion Compare with Untreated DSLNT Control Assessment->Conclusion

Caption: Experimental workflow for confirming the role of sialic acid in DSLNT function using neuraminidase treatment and an in vivo NEC model.

DSLNT DSLNT Siglecs Putative Receptors (e.g., Siglecs) DSLNT->Siglecs Binds via Sialic Acid ZO1_FAK_P38 ZO-1/FAK/P38 Signaling Pathway DSLNT->ZO1_FAK_P38 Protects/ Stabilizes MC_Chymase Mast Cell Chymase (disrupts epithelium) MC_Chymase->ZO1_FAK_P38 Disrupts Integrity Epithelial Integrity and Permeability ZO1_FAK_P38->Integrity Maintains

Caption: Hypothesized signaling pathway where DSLNT protects intestinal epithelial integrity by stabilizing the ZO-1/FAK/P38 pathway against disruption.[9]

References

Cross-validation of different analytical methods for DSLNT measurement

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for measuring drug-target engagement.

In the landscape of modern drug discovery, confirming that a therapeutic molecule interacts with its intended target within a physiological context is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and is a key determinant of a drug candidate's potential success. A variety of analytical methods have been developed to measure this engagement, each with its own set of strengths and limitations. This guide provides a comparative overview of three prominent label-free methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX).

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the biological system under investigation. The following table summarizes the key performance characteristics of CETSA, DARTS, and SPROX to facilitate a direct comparison.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature.Ligand binding stabilizes the target protein, rendering it more resistant to proteolytic degradation.Ligand binding affects the rate of methionine oxidation in the target protein in the presence of a chemical denaturant.
Cellular Context Intact cells, cell lysates, tissues.[1]Primarily cell lysates; can be adapted for purified proteins and tissue extracts.[2]Cell lysates.
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput screening formats).[1][3]Low to medium.Medium to high, especially with quantitative proteomics.
Sensitivity Can detect modest binding interactions that result in a detectable thermal shift.[2]Signal depends on the degree of protection from proteolysis, which can be subtle.[2]Effective for a wide range of binding affinities, including weak binders.[4]
Proteome Coverage Can be applied to a broad range of soluble and membrane proteins.Applicable to proteins that are susceptible to proteolysis and where binding confers protection.Limited to methionine-containing proteins.
Binding Site Information No.Can potentially provide information on the ligand-binding domain through analysis of protected fragments.[5]Can provide information on the potential binding site by identifying protected methionine residues.[5]
Key Advantage Applicable in live cells, providing a more physiologically relevant context.[2]Does not rely on thermal stability changes, making it suitable for proteins with minimal thermal shifts upon binding.[2]Can analyze high molecular weight proteins and weak binding interactions.[4]
Key Limitation Not all protein-ligand interactions result in a significant thermal shift, potentially leading to false negatives.[2]Requires careful optimization of protease digestion to avoid over- or under-digestion.[2]Relies on the presence of methionine residues and can be complex to implement.

Experimental Workflows

Visualizing the experimental workflow of each method can aid in understanding their practical implementation and inherent complexities.

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Cells/Lysate + Drug incubation Incubation start->incubation heating Heat Treatment (Temperature Gradient) incubation->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation detection Detection of Soluble Protein (e.g., Western Blot, MS) centrifugation->detection

Cellular Thermal Shift Assay (CETSA) Workflow.

DARTS_Workflow cluster_sample_prep Sample Preparation cluster_proteolysis Proteolysis cluster_analysis Analysis start Cell Lysate + Drug incubation Incubation start->incubation protease Limited Proteolysis incubation->protease sds_page SDS-PAGE protease->sds_page detection Detection of Protected Protein (e.g., Western Blot, MS) sds_page->detection

Drug Affinity Responsive Target Stability (DARTS) Workflow.

SPROX_Workflow cluster_sample_prep Sample Preparation cluster_denaturation_oxidation Denaturation & Oxidation cluster_analysis Analysis start Cell Lysate + Drug incubation Incubation start->incubation denaturant Add Chemical Denaturant (Concentration Gradient) incubation->denaturant oxidation Methionine Oxidation (H2O2) denaturant->oxidation digestion Proteolytic Digestion oxidation->digestion ms_analysis LC-MS/MS Analysis (Quantify Oxidized Peptides) digestion->ms_analysis

Stability of Proteins from Rates of Oxidation (SPROX) Workflow.

Experimental Protocols

Detailed and optimized protocols are essential for the successful implementation of these assays. Below are generalized protocols for CETSA, DARTS, and SPROX.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the compound of interest or vehicle control and incubate under appropriate conditions to allow for target engagement.[6]

  • Harvesting and Resuspension: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.[6]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.[6][7] A typical temperature range is 40-70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.[6][7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[6]

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting, ELISA, or mass spectrometry.[6][7]

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[6]

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysis: Prepare a cell lysate using a suitable lysis buffer that maintains protein stability and function.[8]

  • Compound Incubation: Incubate aliquots of the cell lysate with the compound of interest or a vehicle control.[9]

  • Limited Proteolysis: Add a protease (e.g., thermolysin, pronase) to the lysates and incubate for a specific time to allow for partial digestion of the proteome.[9][10] The concentration of the protease and the digestion time need to be optimized.

  • Stopping the Reaction: Stop the proteolytic reaction by adding a protease inhibitor cocktail or by heat inactivation.[8]

  • Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting for the target of interest.[9]

  • Data Interpretation: An increase in the band intensity of the target protein in the compound-treated sample compared to the control indicates that the compound has bound to and protected the protein from proteolysis.

Stability of Proteins from Rates of Oxidation (SPROX) Protocol
  • Cell Lysate Preparation: Prepare a cell lysate under native conditions.

  • Compound Incubation: Incubate the lysate with the drug or vehicle control.

  • Denaturant Gradient: Aliquot the lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine hydrochloride).[11]

  • Oxidation Reaction: Initiate the oxidation of methionine residues by adding a fixed concentration of hydrogen peroxide (H₂O₂) and incubate for a defined time.[11][12]

  • Quenching: Stop the oxidation reaction by adding a quenching agent like catalase.

  • Proteomic Sample Preparation: Digest the proteins in each sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the extent of methionine oxidation for each peptide.[12]

  • Data Analysis: Plot the extent of oxidation as a function of the denaturant concentration. A shift in the denaturation curve upon ligand binding indicates a change in protein stability and thus target engagement.[11]

Conclusion

The choice of a target engagement assay is a critical decision in the drug discovery pipeline. CETSA, DARTS, and SPROX each offer unique advantages and are suited for different applications. CETSA excels in its ability to be performed in intact cells, providing a highly physiological context.[2] DARTS offers a valuable alternative when thermal stability is not a reliable indicator of binding.[2] SPROX provides a powerful approach for a broad range of proteins, including those with weak binding affinities.[4] By understanding the principles, workflows, and performance characteristics of these methods, researchers can make informed decisions to effectively validate drug-target interactions and advance their drug discovery programs. Cross-validation using orthogonal methods is often recommended to increase confidence in the identified targets.[4]

References

Benchmarking Commercial DSLNT Standards for Purity and Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of a therapeutic protein's purity and activity is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for benchmarking commercial standards of a hypothetical therapeutic protein, DSLNT (Dual-Specific Ligand-Neutralizing Therapeutic), focusing on key analytical methods for purity and activity assessment. The experimental data presented herein is illustrative, designed to reflect typical results obtained for a high-quality therapeutic protein.

Data Presentation: Purity and Activity Comparison

The following tables summarize the quantitative data for three hypothetical commercial lots of DSLNT, benchmarked against a common reference standard.

Table 1: Purity Analysis of Commercial DSLNT Lots

Lot NumberMethodParameterResultAcceptance Criteria
Reference Std. SEC-HPLCMonomer Purity (%)99.5≥ 99%
Aggregate (%)0.4≤ 1%
Fragment (%)0.1≤ 0.5%
SDS-PAGE (non-reducing)Purity (%)> 99Conforms
SDS-PAGE (reducing)Purity (%)> 99Conforms
Lot A SEC-HPLCMonomer Purity (%)99.6≥ 99%
Aggregate (%)0.3≤ 1%
Fragment (%)0.1≤ 0.5%
SDS-PAGE (non-reducing)Purity (%)> 99Conforms
SDS-PAGE (reducing)Purity (%)> 99Conforms
Lot B SEC-HPLCMonomer Purity (%)99.2≥ 99%
Aggregate (%)0.7≤ 1%
Fragment (%)0.1≤ 0.5%
SDS-PAGE (non-reducing)Purity (%)> 99Conforms
SDS-PAGE (reducing)Purity (%)> 99Conforms
Lot C SEC-HPLCMonomer Purity (%)98.5≥ 99% (Out of Spec)
Aggregate (%)1.2≤ 1% (Out of Spec)
Fragment (%)0.3≤ 0.5%
SDS-PAGE (non-reducing)Purity (%)> 99Conforms
SDS-PAGE (reducing)Purity (%)> 99Conforms

Table 2: Activity Analysis of Commercial DSLNT Lots

Lot NumberMethodParameterResultAcceptance Criteria
Reference Std. Cell-Based AssayRelative Potency (%)10080-120%
ELISARelative Binding (%)10080-120%
SPRKD (nM)1.2Report Value
Lot A Cell-Based AssayRelative Potency (%)10580-120%
ELISARelative Binding (%)9880-120%
SPRKD (nM)1.1Report Value
Lot B Cell-Based AssayRelative Potency (%)9580-120%
ELISARelative Binding (%)10280-120%
SPRKD (nM)1.3Report Value
Lot C Cell-Based AssayRelative Potency (%)8580-120%
ELISARelative Binding (%)9080-120%
SPRKD (nM)1.2Report Value

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway targeted by DSLNT. DSLNT is designed to neutralize two distinct ligands, Ligand A and Ligand B, which would otherwise bind to their respective receptors and activate downstream signaling cascades leading to a pathological response.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DSLNT DSLNT LigandA Ligand A DSLNT->LigandA Neutralizes LigandB Ligand B DSLNT->LigandB Neutralizes ReceptorA Receptor A LigandA->ReceptorA Binds ReceptorB Receptor B LigandB->ReceptorB Binds MAPK_pathway MAPK Pathway ReceptorA->MAPK_pathway Activates JAK_STAT_pathway JAK/STAT Pathway ReceptorB->JAK_STAT_pathway Activates Gene_Expression Gene Expression MAPK_pathway->Gene_Expression JAK_STAT_pathway->Gene_Expression Pathological_Response Pathological Response Gene_Expression->Pathological_Response

DSLNT Neutralization of Pro-inflammatory Signaling Pathways
Experimental Workflow

The diagram below outlines the general workflow for the purity and activity testing of DSLNT.

G cluster_workflow DSLNT Benchmarking Workflow cluster_purity Purity Methods cluster_activity Activity Methods start Receive DSLNT Lots purity_analysis Purity Analysis start->purity_analysis activity_analysis Activity Analysis start->activity_analysis sec_hplc SEC-HPLC purity_analysis->sec_hplc sds_page SDS-PAGE purity_analysis->sds_page cell_assay Cell-Based Assay activity_analysis->cell_assay elisa ELISA activity_analysis->elisa spr SPR activity_analysis->spr data_compilation Data Compilation and Comparison report Generate Report data_compilation->report sec_hplc->data_compilation sds_page->data_compilation cell_assay->data_compilation elisa->data_compilation spr->data_compilation

Workflow for DSLNT Purity and Activity Assessment

Experimental Protocols

Purity Assessment

1. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Principle: This technique separates molecules based on their hydrodynamic radius.[1][2] Larger molecules, such as aggregates, elute first, followed by the monomer, and then smaller fragments.[1]

  • Methodology:

    • System: An HPLC system equipped with a UV detector.

    • Column: A silica-based column with a pore size suitable for the molecular weight of DSLNT (e.g., 250 Å).

    • Mobile Phase: A buffered saline solution (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Sample Preparation: Dilute DSLNT samples to a concentration of 1 mg/mL in the mobile phase.

    • Analysis: Inject 20 µL of the sample. The percentage of monomer, aggregate, and fragment is calculated based on the area of the corresponding peaks in the chromatogram.

2. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Principle: SDS-PAGE separates proteins based on their molecular weight.[3][4] The protein is denatured and coated with a negative charge by SDS, and then migrates through a polyacrylamide gel in an electric field.[3][5]

  • Methodology:

    • Gel: 4-12% Bis-Tris precast polyacrylamide gel.

    • Running Buffer: MOPS or MES SDS Running Buffer.

    • Sample Preparation:

      • Non-reducing: Mix 10 µg of DSLNT with Laemmli sample buffer.

      • Reducing: Mix 10 µg of DSLNT with Laemmli sample buffer containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).[6]

    • Loading: Load the prepared samples and a molecular weight marker into the wells of the gel.[6]

    • Electrophoresis: Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.[5]

    • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[7]

    • Analysis: Assess the purity by densitometry, comparing the intensity of the main DSLNT band to any impurity bands.[4]

Activity Assessment

1. Cell-Based Proliferation Assay

  • Principle: This assay measures the ability of DSLNT to inhibit the proliferation of a target cell line that is dependent on Ligand A and Ligand B for growth. The potency of the test sample is determined relative to a reference standard.[8][9]

  • Methodology:

    • Cell Line: A cell line engineered to express both Receptor A and Receptor B and proliferate in response to both Ligand A and Ligand B.

    • Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treatment: Prepare serial dilutions of the DSLNT reference standard and test samples. Add the dilutions to the cells along with a fixed concentration of Ligand A and Ligand B.

    • Incubation: Incubate the plate for 72 hours.

    • Readout: Add a reagent to measure cell viability (e.g., a tetrazolium-based reagent like MTS or a resazurin-based reagent like CellTiter-Blue). Read the absorbance or fluorescence on a plate reader.

    • Analysis: Plot the dose-response curves and calculate the relative potency of the test samples compared to the reference standard using a parallel line analysis.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A sandwich ELISA is used to quantify the binding activity of DSLNT to one of its target ligands.[10][11]

  • Methodology:

    • Coating: Coat a 96-well plate with a capture antibody specific for the Fc region of DSLNT and incubate overnight.

    • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

    • Sample Addition: Add serial dilutions of the DSLNT reference standard and test samples to the plate and incubate.

    • Ligand Addition: Add a biotinylated version of Ligand A to the plate and incubate.

    • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Substrate: Add a TMB substrate and stop the reaction with sulfuric acid.

    • Readout: Read the absorbance at 450 nm.

    • Analysis: Plot the dose-response curves and calculate the relative binding of the test samples compared to the reference standard.

3. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the real-time binding kinetics of DSLNT to its target ligands.[12][13][14] This technique provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]

  • Methodology:

    • System: An SPR instrument (e.g., Biacore).

    • Chip: Immobilize Ligand A and Ligand B on separate flow cells of a sensor chip.

    • Analyte: Prepare a series of concentrations of DSLNT in a suitable running buffer.

    • Binding Cycle:

      • Inject the DSLNT solutions over the sensor chip surface to measure association.

      • Flow running buffer over the chip to measure dissociation.

      • Regenerate the chip surface to remove bound DSLNT.

    • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the affinity (KD).

References

Replicating In Vivo Efficacy of Disialyllacto-N-tetraose in Necrotizing Enterocolitis Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of in vivo studies on Disialyllacto-N-tetraose (DSLNT), a prominent human milk oligosaccharide, with a focus on replicating key experimental findings. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of DSLNT.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from in vivo studies investigating the protective effects of DSLNT against necrotizing enterocolitis (NEC).

Table 1: Effect of DSLNT on Survival Rates in a Neonatal Rat Model of NEC

Treatment GroupNSurvival Rate (96 hours)p-value vs. Formula Fed
Dam-Fed (Control)-~100%-
Formula-Fed (FF)-73.1%-
FF + Pooled HMO (10 mg/ml)-95.0%<0.001
FF + DSLNT (300 µM)11-26Significantly Increased<0.001
FF + Galacto-oligosaccharides (GOS) (8 mg/ml)-No significant effect-

Data extracted from Jantscher-Krenn et al., 2012.[1][2][3]

Table 2: Effect of DSLNT on Intestinal Pathology Scores in a Neonatal Rat Model of NEC

Treatment GroupNMean Pathology Score (± SD)p-value vs. Formula Fed
Formula-Fed (FF)-1.98 ± 1.11-
FF + Pooled HMO-0.44 ± 0.30<0.001
FF + DSLNT (300 µM)11-26Significantly Reduced<0.001
FF + Neuraminidase-treated DSLNT11-26No protective effect-

Data extracted from Jantscher-Krenn et al., 2012.[1][3]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key in vivo experiments are provided below.

Neonatal Rat Model of Necrotizing Enterocolitis (NEC)

This protocol is based on the model described by Jantscher-Krenn et al. (2012).[1][2][3]

  • Animal Model: Timed-pregnant Sprague-Dawley rats are allowed to deliver naturally. Newborn pups are separated from the dam shortly after birth.

  • Grouping and Feeding: Pups are randomly allocated to different feeding groups:

    • Dam-Fed (DF): Remain with the mother for normal feeding.

    • Formula-Fed (FF): Hand-fed with a specialized infant formula.

    • FF + DSLNT: Formula supplemented with DSLNT (e.g., 300 µM).

    • FF + Control/Alternative: Formula supplemented with a control substance (e.g., Galacto-oligosaccharides).

  • Induction of NEC: Pups are subjected to episodes of hypoxia (e.g., 5% O2, 5% CO2, 90% N2 for 10 minutes) multiple times a day to induce NEC.

  • Outcome Measures:

    • Survival: Monitored and recorded over a 96-hour period.

    • Intestinal Pathology: At the end of the experiment, the terminal ileum is harvested, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded assessment of intestinal injury is performed using a standardized scoring system (ranging from 0 for normal to 4 for severe necrosis).

Visualizing a Potential Mechanism of Action

While the primary in vivo studies demonstrate the protective effects of DSLNT, in vitro and in situ models suggest a potential mechanism involving the stabilization of intestinal epithelial integrity. The following diagram illustrates a proposed signaling pathway.

cluster_0 Mast Cell Chymase Insult cluster_1 Intestinal Epithelial Cell cluster_2 Therapeutic Intervention MC_Chymase Mast Cell Chymase ZO1 ZO-1 MC_Chymase->ZO1 downregulates FAK FAK ZO1->FAK P38 p38 MAPK FAK->P38 Disruption Epithelial Barrier Disruption P38->Disruption leads to DSLNT DSLNT DSLNT->ZO1 stabilizes

Caption: Proposed DSLNT mechanism against mast cell chymase-induced epithelial disruption.

The above diagram illustrates how mast cell chymase can lead to the downregulation of key proteins (ZO-1, FAK, p38) involved in maintaining intestinal barrier integrity, ultimately causing disruption.[4] DSLNT is proposed to counteract this by stabilizing this signaling pathway.[4]

Experimental Workflow for Replication

The following diagram outlines the general workflow for replicating the in vivo studies on DSLNT.

Start Start: Acquire Timed-Pregnant Rats Pups Newborn Pups (within hours of birth) Start->Pups Grouping Randomly Assign to Treatment Groups Pups->Grouping DF Dam-Fed Control Grouping->DF Group 1 FF Formula-Fed Control Grouping->FF Group 2 FF_DSLNT Formula + DSLNT Grouping->FF_DSLNT Group 3 FF_Alt Formula + Alternative (e.g., GOS) Grouping->FF_Alt Group 4 Monitoring Monitor Survival (96 hours) DF->Monitoring NEC_Induction Induce NEC (Hypoxia Stress) FF->NEC_Induction FF_DSLNT->NEC_Induction FF_Alt->NEC_Induction NEC_Induction->Monitoring Harvest Harvest Ileum Tissue (at 96 hours or upon mortality) Monitoring->Harvest Analysis Pathology Scoring (Blinded Assessment) Harvest->Analysis Results Compare Outcomes (Survival & Pathology) Analysis->Results

Caption: Workflow for in vivo evaluation of DSLNT in a neonatal rat NEC model.

References

Safety Operating Guide

Proper Disposal of Disialyllacto-N-tetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and workplace safety. This document provides detailed procedural guidance for the proper disposal of Disialyllacto-N-tetraose, a human milk oligosaccharide used in research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential.[1]

Safety and Handling Profile

This compound is a solid, water-soluble compound that is not flammable and does not present an explosion hazard.[1] According to safety data sheets, it does not have any harmful effects when used and handled according to specifications.[1] However, standard laboratory precautions should always be observed.

Key Quantitative Data:

PropertyValueSource
Molecular Formula C48H79N3O37[2][3]
Molecular Weight 1290.16 g/mol [2][3]
Appearance Off-white powder/solid[4]
Solubility Soluble in water[1]
Storage Temperature Store at < -15°C[2]
Flash Point Not applicable[1]
Health Hazard Rating (NFPA) 0[1]
Fire Hazard Rating (NFPA) 0[1]
Reactivity Hazard Rating (NFPA) 0[1]

Experimental Protocols: Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with local, regional, national, and international regulations.[1] For a non-hazardous substance in a research setting, this typically involves the following steps:

Step 1: Personal Protective Equipment (PPE) Assessment

  • Before handling, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[1]

Step 2: Waste Characterization

  • Confirm that the waste contains only this compound and any non-hazardous solvents (e.g., water).

  • If the substance has been mixed with hazardous materials, it must be treated as hazardous waste, and the disposal protocol for the hazardous component(s) must be followed.

Step 3: Small Quantity Aqueous Solution Disposal

  • For small quantities of aqueous solutions of this compound, copious amounts of water should be used to flush the solution down the drain. This is generally acceptable for non-hazardous, water-soluble substances, but institutional policies should be confirmed. Do not empty undiluted solutions into drains.[4]

Step 4: Solid Waste Disposal

  • Uncontaminated solid this compound should be collected in a suitable, clearly labeled container for disposal.

  • Sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[4]

  • This container should then be transferred to your institution's chemical waste management facility.

Step 5: Contaminated Material Disposal

  • Any materials used to clean up spills of this compound (e.g., paper towels) should be collected and placed in a sealed bag or container for disposal with other solid laboratory waste.

Step 6: Decontamination

  • After handling, wash hands and any affected skin areas thoroughly with soap and water.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_non_haz_procedure Non-Hazardous Disposal Procedure start Start: Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe is_mixed Mixed with Hazardous Waste? ppe->is_mixed non_haz_path Follow Non-Hazardous Protocol is_mixed->non_haz_path No haz_path Follow Hazardous Waste Protocol for the Hazardous Component is_mixed->haz_path Yes is_solid Solid or Aqueous? non_haz_path->is_solid end_non_haz End of Non-Hazardous Disposal solid_disposal Collect in Labeled Container for Chemical Waste Pickup is_solid->solid_disposal Solid aqueous_disposal Dilute with Copious Amounts of Water and Flush Down Drain (Verify Institutional Policy) is_solid->aqueous_disposal Aqueous solid_disposal->end_non_haz aqueous_disposal->end_non_haz

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling disialyllacto-N-tetraose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Disialyllacto-N-tetraose. While this substance is not classified as hazardous, adherence to standard laboratory safety procedures is paramount to ensure a safe working environment and maintain the integrity of your research.

Hazard Assessment

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] It is an odorless, off-white, water-soluble solid, typically in powder form.[2][3] The primary consideration when handling the powdered form is the potential for creating airborne dust, which should be minimized to avoid inhalation.[4][5][6]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure risks.[7][8] The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile glovesStandard lab coat (fully buttoned)Recommended to perform in a fume hood or ventilated enclosure to minimize dust.[4][5]
Preparing Aqueous Solutions Chemical splash gogglesNitrile glovesStandard lab coat (fully buttoned)Not typically required
Cleaning Spills Chemical splash gogglesNitrile glovesStandard lab coat (fully buttoned)Not typically required for small spills
  • Eye and Face Protection : At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn.[9] For tasks involving the preparation of solutions or where splashing is possible, chemical splash goggles are required for more complete protection.[9][10][11]

  • Hand Protection : Disposable nitrile gloves are recommended as they provide adequate protection against accidental contact and a wide range of chemicals.[9][10] Always inspect gloves for tears or defects before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[8][11]

  • Body Protection : A clean, standard laboratory coat should be worn and kept fully buttoned to protect skin and personal clothing from potential contamination.[9][10]

PPE_Selection_Workflow cluster_workflow PPE Selection Workflow Start Identify Task (e.g., Weighing, Mixing) Assess Assess Potential Exposure (Dust, Splash) Start->Assess Select Select Appropriate PPE (Refer to Table) Assess->Select Don Don PPE Correctly Select->Don Proceed Proceed with Task Don->Proceed Doff Doff and Dispose of PPE Correctly Proceed->Doff

Caption: A workflow for selecting and using appropriate PPE.

Operational and Handling Plan

Adherence to a standardized operational plan minimizes the risk of spills and accidental exposure.

  • Preparation : Designate a clean, uncluttered area for handling. Cover the work surface with absorbent bench paper.[6]

  • Ventilation : Perform all weighing and transfer of the fine powder inside a chemical fume hood or a powder handling enclosure to minimize the generation of airborne dust.[4][5]

  • Handling : Use a spatula or scoop to transfer the powder. Avoid pouring directly from the container if it is likely to create dust. When possible, use weigh boats to prevent spills.[6]

  • Storage : Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[8] Store at or below -15°C and protect from light as recommended.[12]

In the event of a small spill, follow these steps to ensure safe cleanup:

  • Alert Personnel : Inform colleagues in the immediate area of the spill.

  • Don PPE : Ensure you are wearing the appropriate PPE as outlined in the table above, including safety goggles and gloves.

  • Containment : For a dry powder spill, do not sweep with a dry brush, as this will generate dust.

  • Cleanup : Gently cover the spill with paper towels. Wet the paper towels with water to dampen the powder.[13] Carefully wipe up the dampened material, working from the outside of the spill inward.

  • Decontamination : Clean the spill area with a wet paper towel or sponge.[13]

  • Disposal : Place all contaminated materials (paper towels, gloves, etc.) into a sealable plastic bag for disposal.

Disposal Plan

A clear disposal plan prevents the improper discard of chemical waste and contaminated materials.[14]

As this compound is a non-hazardous substance, solid waste can be disposed of in the regular trash, provided it is packaged correctly to avoid creating issues for custodial staff.[2]

  • Packaging : Place the unused solid or spill cleanup materials into a durable, sealable plastic bag. Double-bagging is recommended.[15]

  • Labeling : Clearly label the outer bag as "Non-hazardous Laboratory Waste" and specify the contents (e.g., "this compound").

  • Disposal : Laboratory personnel should transport the sealed and labeled bag directly to the facility's designated dumpster or waste collection area.[2] Do not leave it in standard laboratory trash cans.[2]

  • Gloves : Disposable gloves should be removed and placed in the designated non-hazardous waste stream.

  • Lab Coats : If a lab coat becomes contaminated, it should be professionally laundered. Do not take contaminated lab coats home.

  • Glassware : Thoroughly clean any contaminated glassware with soap and water before returning it to general use or disposal.

  • Aqueous solutions of this compound, being a non-hazardous and readily water-soluble sugar, can typically be disposed of down the sanitary sewer drain with copious amounts of water.[16] Always consult and follow your institution's specific policies on sewer disposal.

Disposal_Workflow cluster_disposal Disposal Workflow for this compound Waste Generated Waste Solid Solid Waste (Unused Product, Spill Debris) Waste->Solid Liquid Aqueous Solution Waste->Liquid PPE Contaminated PPE (Gloves, etc.) Waste->PPE Package Step 1: Double-bag and Seal Solid->Package Check Check Institutional Policy Liquid->Check PPE->Package Label Step 2: Label as 'Non-Hazardous' Package->Label DisposeSolid Step 3: Place in Designated Dumpster Label->DisposeSolid Sewer Dispose via Sanitary Sewer with copious water Check->Sewer Approved

Caption: A decision workflow for the proper disposal of waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.